DSPE-PEG-Maleimide, MW 5000
Beschreibung
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Eigenschaften
Molekularformel |
C56H105N3NaO14P |
|---|---|
Molekulargewicht |
1098.4 g/mol |
IUPAC-Name |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate;methane |
InChI |
InChI=1S/C54H98N3O14P.2CH4.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;;;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);2*1H4;/q;;;+1/p-1/t48-;;;/m1.../s1 |
InChI-Schlüssel |
NOHIGUKPLGIGKM-RTCHLEKLSA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Structural and Functional Landscape of DSPE-PEG-Maleimide 5000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DSPE-PEG-Maleimide 5000 is a high-purity, heterobifunctional phospholipid-polyethylene glycol conjugate that serves as a critical component in the development of advanced drug delivery systems. Its unique tripartite structure, comprising a lipid anchor, a hydrophilic spacer, and a reactive functional group, enables the creation of long-circulating nanocarriers, such as liposomes and micelles, capable of targeted delivery of therapeutic agents. This technical guide provides an in-depth overview of the structure, properties, and applications of DSPE-PEG-Maleimide 5000, with a focus on its role in targeted cancer therapy.
Core Structure and Physicochemical Properties
DSPE-PEG-Maleimide 5000 is an amphiphilic molecule with a precisely engineered architecture. It consists of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that acts as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of liposomes and the core of micelles.[1]
-
Polyethylene Glycol (PEG) 5000: A hydrophilic polymer with an average molecular weight of 5000 Daltons. The PEG chain forms a hydrated layer on the surface of nanocarriers, providing a "stealth" characteristic that sterically hinders opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.
-
Maleimide (B117702): A thiol-reactive functional group located at the distal end of the PEG chain. This group allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, that contain sulfhydryl (-SH) groups. This conjugation is typically achieved through a Michael addition reaction, forming a stable thioether bond.
A summary of the key physicochemical properties of DSPE-PEG-Maleimide 5000 is presented in Table 1.
| Property | Specification |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] |
| CAS Number | 474922-22-0 |
| Appearance | White to off-white solid powder |
| Molecular Weight (Average) | ~5750 Da |
| Purity | >95% |
| Solubility | Soluble in chloroform (B151607) and warm water |
| Storage | -20°C in a dry environment |
Experimental Protocols
The utility of DSPE-PEG-Maleimide 5000 in drug delivery research is exemplified by its application in the preparation of targeted liposomes. The following sections provide detailed methodologies for key experiments.
Preparation of Doxorubicin-Loaded Immunoliposomes
This protocol describes the preparation of doxorubicin-loaded liposomes and subsequent conjugation of a thiolated antibody to the liposome (B1194612) surface via DSPE-PEG-Maleimide 5000.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG-Maleimide 5000
-
Doxorubicin (B1662922) hydrochloride
-
Thiolated monoclonal antibody (e.g., anti-HER2)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sepharose CL-4B column
Procedure:
-
Liposome Formulation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-Maleimide 5000 in chloroform in a round-bottom flask at a desired molar ratio.
-
Remove the chloroform by rotary evaporation to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a doxorubicin hydrochloride solution by gentle rotation.
-
Subject the resulting multilamellar vesicles to five freeze-thaw cycles.
-
Extrude the liposome suspension through polycarbonate filters with progressively smaller pore sizes (e.g., 200 nm followed by 100 nm) to produce unilamellar vesicles of a defined size.
-
-
Antibody Conjugation:
-
Incubate the doxorubicin-loaded liposomes with the thiolated monoclonal antibody at room temperature for 16-24 hours with gentle stirring. The maleimide groups on the liposome surface will react with the sulfhydryl groups on the antibody.
-
Separate the resulting immunoliposomes from unconjugated antibody and free doxorubicin by size-exclusion chromatography using a Sepharose CL-4B column.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the immunoliposomes using dynamic light scattering.
-
Quantify the amount of encapsulated doxorubicin by spectrophotometry after disrupting the liposomes with a detergent.
-
Determine the antibody conjugation efficiency using a protein quantification assay (e.g., BCA assay).
-
In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effects of drug-loaded immunoliposomes on cancer cells.
Materials:
-
Cancer cell line (e.g., HER2-positive SK-BR-3 breast cancer cells)
-
Complete cell culture medium
-
Doxorubicin-loaded immunoliposomes
-
Control formulations (e.g., free doxorubicin, non-targeted liposomes)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the doxorubicin-loaded immunoliposomes and control formulations for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the use of Western blotting to investigate the induction of apoptosis in cancer cells treated with targeted immunoliposomes.
Materials:
-
Cancer cells treated with immunoliposomes as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use the expression of a housekeeping protein, such as actin, as a loading control.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the preparation and evaluation of immunoliposomes and a targeted signaling pathway.
Conclusion
DSPE-PEG-Maleimide 5000 is a versatile and indispensable tool in the field of drug delivery. Its well-defined structure allows for the creation of sophisticated nanocarriers that can be tailored for specific therapeutic applications. The ability to conjugate targeting ligands to the surface of these nanocarriers opens up new avenues for precision medicine, particularly in the treatment of cancer. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of DSPE-PEG-Maleimide 5000 in their work.
References
The Lynchpin of Targeted Liposomal Drug Delivery: A Technical Guide to DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nanomedicine, liposomes stand out as a versatile and clinically approved platform for drug delivery. Their ability to encapsulate both hydrophilic and hydrophobic drugs, coupled with their biocompatibility, has made them a cornerstone of modern therapeutics. However, achieving targeted drug delivery to specific tissues or cells requires sophisticated surface modification. This is where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) emerges as a critical component. This in-depth technical guide elucidates the mechanism of action of DSPE-PEG-Maleimide in liposomes, providing a comprehensive resource for researchers and drug development professionals.
The Multifaceted Role of DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is a heterobifunctional lipid derivative that serves three primary functions within a liposomal formulation:
-
Anchoring: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion is a phospholipid that readily and stably integrates into the lipid bilayer of the liposome (B1194612), acting as a secure anchor. DSPE is a saturated 18-carbon phospholipid, contributing to the rigidity and stability of the liposome membrane.
-
Stealth Properties: The polyethylene (B3416737) glycol (PEG) linker is a hydrophilic and flexible polymer that forms a hydrated layer on the surface of the liposome. This "PEGylation" creates a "stealth" effect, sterically hindering the binding of opsonins (plasma proteins) and subsequent recognition and clearance by the reticuloendothelial system (RES), particularly macrophages in the liver and spleen. This leads to a significantly prolonged blood circulation time, increasing the probability of the liposome reaching its target site.
-
Targeted Conjugation: The maleimide (B117702) group at the distal end of the PEG chain is a highly reactive functional group that serves as a covalent attachment point for targeting ligands. This allows for the decoration of the liposome surface with molecules such as antibodies, peptides, aptamers, or other proteins that can specifically bind to receptors overexpressed on diseased cells, thereby achieving active targeting.
The Thiol-Maleimide "Click" Reaction: A Covalent Gateway to Targeting
The conjugation of targeting ligands to DSPE-PEG-Maleimide functionalized liposomes is most commonly achieved through the thiol-maleimide reaction. This reaction is a form of "click chemistry," characterized by its high efficiency, specificity, and mild reaction conditions.
The underlying mechanism is a Michael addition, where a thiol group (sulfhydryl group, -SH), typically from a cysteine residue on a protein or peptide, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond.
Key Characteristics of the Thiol-Maleimide Reaction:
-
pH Dependence: The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine, leading to a loss of specificity. Conversely, the maleimide ring is susceptible to hydrolysis, particularly at alkaline pH, which opens the ring to form an unreactive maleamic acid, preventing conjugation.
-
Reaction Kinetics: The reaction is rapid, often reaching high yields in a short amount of time under aqueous conditions.
-
Potential Side Reactions:
-
Hydrolysis: As mentioned, the maleimide ring can hydrolyze. Therefore, it is crucial to control the pH during liposome preparation and conjugation.
-
Thiazine (B8601807) Rearrangement: A notable side reaction can occur when conjugating to a peptide with an N-terminal cysteine. The proximity of the N-terminal amine can lead to a rearrangement of the initial thioether linkage to form a six-membered thiazine ring. This can be minimized by performing the conjugation at a slightly acidic pH.
-
Enhanced Cellular Uptake: Beyond Ligand-Receptor Interactions
Interestingly, studies have shown that the presence of the maleimide group on the liposome surface can, in itself, enhance cellular uptake, even without a specific targeting ligand. This suggests an additional mechanism of action beyond classical receptor-mediated endocytosis.
The proposed mechanism is thiol-mediated membrane trafficking . Cell surfaces are rich in thiol-containing proteins. The maleimide groups on the liposome can react with these cell surface thiols, leading to an increased association of the liposome with the cell membrane. This interaction is thought to trigger cellular internalization through pathways that may be independent of conventional clathrin- or caveolae-mediated endocytosis. Evidence suggests that this process can involve both energy-dependent endocytosis and energy-independent transport mechanisms. Furthermore, inhibition of thiol-related reductases, such as protein disulfide isomerase, has been shown to decrease the uptake of maleimide-modified liposomes, further supporting the role of cell surface thiols in this process.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of DSPE-PEG-Maleimide in liposomes.
Table 1: Physicochemical Properties of DSPE-PEG-Maleimide Liposomes
| Liposome Formulation | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Maleimide-functionalized liposomes | 116.6 | 0.112 | -13.7 | |
| cRGD-Lipo-PEG | 106.3 ± 2.1 | 0.15 ± 0.02 | -8.2 ± 0.6 | |
| M-Lip/Dox | 103.7 ± 3.2 | 0.18 ± 0.02 | -15.6 ± 1.3 |
Table 2: Thiol-Maleimide Conjugation Efficiency
| Method | Ligand | Maleimide to Thiol Ratio | Conjugation Efficiency (%) | Reference |
| HPLC | P435 peptide | 1:1.2 (lipid:peptide) | ~100 | |
| SDS-PAGE | anti-EGFR Fab' | 26:1 | ~95 | |
| Spectrophotometry | Thiol-oligonucleotide | Excess ligand | 20-30 | |
| Indirect Ellman's Assay | cRGDfK peptide | 2:1 | 84 ± 4 |
Table 3: In Vitro and In Vivo Performance of Maleimide-Modified Liposomes
| Study Type | Cell Line / Model | Metric | Result | Reference |
| In Vitro Cellular Uptake | HeLa, HCC1954, MDA-MB-468 | Uptake of M-GGLG-liposomes vs. GGLG-liposomes | ≥2-fold increase | |
| In Vitro Cellular Uptake | 4T1 cells | Uptake of M-Lip/Dox vs. Lip/Dox | Significantly greater | |
| In Vivo Tumor Retention | 4T1 tumor xenografts | Retention of M-Lip vs. Lip | Significantly longer | |
| In Vivo Biodistribution | HCT116 tumor-bearing mice | Tumor accumulation of cRGD-Lipo-PEG vs. Lipo-PEG | ~4.8-fold higher |
Experimental Protocols
Liposome Preparation with DSPE-PEG-Maleimide (Pre-insertion Method)
This method involves the inclusion of DSPE-PEG-Maleimide during the initial liposome formation process.
Methodology:
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in a suitable organic solvent (e.g., chloroform, ethanol) in a round-bottom flask. The molar ratio of DSPE-PEG-Maleimide is typically between 1-5 mol%.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES, pH 7.0-7.4) by vortexing or gentle agitation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
-
-
Purification:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
Ligand Conjugation to DSPE-PEG-Maleimide Liposomes (Post-conjugation)
This protocol describes the covalent attachment of a thiol-containing ligand to the surface of pre-formed maleimide-functionalized liposomes.
Methodology:
-
Ligand Preparation:
-
If the targeting ligand is a protein with disulfide bonds, these may need to be reduced to generate free thiol groups. This can be achieved by incubating the protein with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group itself.
-
-
Conjugation Reaction:
-
Add the thiol-containing ligand to the DSPE-PEG-Maleimide liposome suspension. The molar ratio of maleimide to thiol can be optimized, but a slight excess of maleimide is often used to ensure complete reaction of the ligand.
-
Incubate the mixture at room temperature for several hours (e.g., 2-4 hours) or overnight at 4°C with gentle stirring. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to prevent non-specific reactions.
-
-
Purification:
-
Remove the unconjugated ligand and quenching agent from the immunoliposomes using size exclusion chromatography or dialysis.
-
Determination of Maleimide Activity (Indirect Ellman's Assay)
This assay quantifies the number of active maleimide groups on the liposome surface.
Methodology:
-
Reaction with Cysteine:
-
Incubate a known concentration of the maleimide-functionalized liposomes with a known excess of a standard cysteine solution at pH 7.0 for approximately 30 minutes. The active maleimide groups will react with the thiol groups of cysteine.
-
-
Quantification of Unreacted Cysteine:
-
Prepare a solution of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Add the reaction mixture from step 1 to the Ellman's reagent solution.
-
The DTNB will react with the remaining free thiol groups from the unreacted cysteine, producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.
-
-
Calculation:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
By comparing the absorbance to a standard curve of cysteine, the concentration of unreacted cysteine can be determined.
-
The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.
-
Visualizing the Mechanisms and Workflows
Structure of a DSPE-PEG-Maleimide Modified Liposome
Caption: DSPE-PEG-Maleimide integrated into a liposome, encapsulating a drug.
Thiol-Maleimide Conjugation Workflow
Caption: Step-by-step workflow for conjugating a targeting ligand.
Signaling Pathway for Thiol-Mediated Cellular Uptake
Caption: Interaction of maleimide-liposomes with cell surface thiols.
Conclusion
DSPE-PEG-Maleimide is an indispensable tool in the development of advanced, targeted liposomal drug delivery systems. Its unique tripartite structure provides stability, stealth, and a versatile handle for covalent ligand attachment. A thorough understanding of its mechanism of action, the nuances of the thiol-maleimide conjugation chemistry, and its influence on cellular uptake is paramount for the rational design and optimization of next-generation nanomedicines. This guide provides a foundational framework for researchers to harness the full potential of DSPE-PEG-Maleimide in their pursuit of more effective and targeted therapies.
The Core Principles of PEGylation with DSPE-PEG 5000: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of PEGylation utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DSPE-PEG 5000). It delves into the core concepts, experimental methodologies, and quantitative data essential for the successful application of this technology in the fields of drug delivery and nanomedicine.
Introduction to DSPE-PEG 5000 PEGylation
PEGylation is the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, such as nanoparticles, liposomes, or therapeutic proteins. DSPE-PEG 5000 is an amphiphilic polymer, featuring a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic PEG chain with a molecular weight of 5000 Daltons.[1][2] This unique structure allows it to be readily incorporated into lipid-based drug delivery systems. The primary goal of PEGylation with DSPE-PEG 5000 is to confer "stealth" characteristics to these carriers, thereby prolonging their systemic circulation time and improving their therapeutic efficacy.[3][4]
The hydrophilic and flexible PEG chains form a protective layer on the surface of the nanocarrier, which sterically hinders the adsorption of opsonin proteins from the bloodstream.[5] This reduction in opsonization minimizes recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, leading to a significantly extended circulation half-life.[6][7] This prolonged circulation increases the probability of the nanocarrier reaching its target tissue, particularly in tumors, through the enhanced permeability and retention (EPR) effect.[7]
Physicochemical and In Vivo Properties of DSPE-PEG 5000 Formulations
The incorporation of DSPE-PEG 5000 into nanocarrier formulations significantly influences their physicochemical properties and in vivo behavior. The length of the PEG chain is a critical parameter, with DSPE-PEG 5000 offering a more extended polymer brush compared to its shorter counterpart, DSPE-PEG 2000. This can lead to differences in particle size, surface charge, drug release kinetics, and cellular interactions.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for nanocarriers formulated with DSPE-PEG 5000, often in comparison with DSPE-PEG 2000 to highlight the impact of PEG chain length.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Property | DSPE-PEG 2000 | DSPE-PEG 5000 | Reference(s) |
| Hydrodynamic Diameter (nm) | ~125 | Larger than DSPE-PEG 2000 formulations | [8] |
| Polydispersity Index (PDI) | ~0.147 | - | [8] |
| Zeta Potential (mV) | ~ -35 | More neutral than DSPE-PEG 2000 formulations | [8] |
| Critical Micelle Concentration (CMC) (µM) | 0.5 - 1.0 | 1.0 - 1.5 | [9][10] |
Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.
Table 2: In Vitro Performance of PEGylated Nanoparticles
| Parameter | DSPE-PEG 2000 | DSPE-PEG 5000 | Reference(s) |
| Drug Encapsulation Efficiency (%) | High | Generally High | [8] |
| In Vitro Drug Release | Sustained Release | Potentially slower initial release | [8] |
Table 3: Biological Interactions of PEGylated Nanoparticles
| Parameter | DSPE-PEG 2000 | DSPE-PEG 5000 | Reference(s) |
| Cellular Uptake | Generally efficient | Can be reduced compared to DSPE-PEG 2000 | [8] |
| In Vivo Circulation Time | Prolonged | Potentially longer than DSPE-PEG 2000 | [8] |
Table 4: Pharmacokinetic Parameters of Danazol-Loaded Nanoemulsions in Rats
| Formulation (6 mg/mL DSPE-PEG) | AUC (h*ng/mL) | Clearance (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Reference(s) |
| NE-DSPE-PEG 2000 | - | 5.73 ± 1.34 | 6.79 ± 1.19 | [11] |
| NE-DSPE-PEG 5000 | 401 ± 68.2 | 5.06 ± 0.95 | 4.83 ± 0.93 | [11] |
| NE-DSPE-PEG 10000 | - | 6.35 ± 0.25 | 5.10 ± 0.24 | [11] |
Key Experimental Protocols
This section provides detailed methodologies for the two most common techniques used to incorporate DSPE-PEG 5000 into liposomal and nanoparticle formulations.
Thin-Film Hydration Method
The thin-film hydration method is a robust and widely used technique for the preparation of liposomes and lipid-based nanoparticles, particularly for encapsulating hydrophobic drugs.[3][12][13]
Materials:
-
DSPE-PEG 5000
-
Other lipids (e.g., phospholipids (B1166683) like DSPC, cholesterol)
-
Hydrophobic drug (if applicable)
-
Organic solvent (e.g., chloroform, methanol, or a 2:1 mixture)[14]
-
Aqueous hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 300 mM Ammonium Sulfate for active loading)[6][14]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder or sonicator for size reduction
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG 5000, other lipids, and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.[3][14]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 65°C, above the lipid transition temperature) to form a thin, uniform lipid-drug film on the flask's inner surface.[3][14] Ensure the flask is rotating to create an even film.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual organic solvent.[13]
-
Hydration: Hydrate the film by adding the pre-warmed aqueous buffer to the flask.[3][14] The volume is determined by the desired final lipid concentration.
-
Vesicle Formation: Gently agitate the flask by hand or on the rotary evaporator (with the vacuum off) at a temperature above the lipid transition temperature (e.g., 65°C) for 30-60 minutes.[3][14] This facilitates the self-assembly of multilamellar vesicles (MLVs). The solution should turn from a milky suspension to a more translucent solution.
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to:
-
Extrusion: Repeatedly pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Sonication: Use a bath sonicator or a probe sonicator to reduce the size of the vesicles. However, this method may be less controlled and can lead to lipid degradation.
-
Post-Insertion Method
The post-insertion technique is a valuable method for incorporating DSPE-PEG 5000, often with a targeting ligand attached to the PEG terminus, into pre-formed liposomes or nanoparticles.[15][16][17] This method avoids exposing the targeting ligand to the harsh conditions of the initial formulation process.
Materials:
-
Pre-formed liposomes or nanoparticles
-
DSPE-PEG 5000 (or a functionalized derivative like DSPE-PEG-Maleimide or DSPE-PEG-NHS)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Water bath or incubator
Procedure:
-
Micelle Preparation: Dissolve the DSPE-PEG 5000 in an aqueous buffer to form a micellar solution.[1] If using a functionalized DSPE-PEG to attach a ligand, the conjugation reaction is typically performed at this stage. For example, DSPE-PEG-NHS is reacted with an amine-containing ligand.[1]
-
Incubation: Add the DSPE-PEG 5000 micelle solution to the suspension of pre-formed liposomes. The amount of DSPE-PEG 5000 to be added is typically calculated as a molar percentage of the total lipid in the pre-formed liposomes (e.g., 5-10 mol%).
-
Thermal Incubation: Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes).[1] This provides the necessary energy for the DSPE-PEG 5000 to spontaneously insert its lipid anchor into the outer leaflet of the liposomal bilayer.
-
Purification (Optional): If necessary, remove any unincorporated DSPE-PEG 5000 micelles from the final PEGylated liposome (B1194612) suspension using techniques such as dialysis or size exclusion chromatography.[1]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to PEGylation with DSPE-PEG 5000.
Conclusion
PEGylation with DSPE-PEG 5000 is a cornerstone technology in the development of advanced drug delivery systems. Its ability to significantly prolong circulation time and improve the pharmacokinetic profile of nanocarriers has been instrumental in the clinical translation of several nanomedicines. A thorough understanding of the principles outlined in this guide, including the impact of PEG chain length on physicochemical properties and the appropriate selection of formulation methodologies, is critical for researchers and drug development professionals seeking to harness the full potential of this versatile excipient. The provided data and protocols serve as a valuable resource for the rational design and characterization of novel and effective DSPE-PEG 5000-based nanotherapeutics.
References
- 1. encapsula.com [encapsula.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. studenttheses.uu.nl [studenttheses.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. eg-fr.uc.pt [eg-fr.uc.pt]
- 17. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DSPE-PEG-Maleimide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a critical component in the development of targeted drug delivery systems. We will delve into its core properties, applications, and the experimental methodologies associated with its use, presenting quantitative data in accessible formats and visualizing complex biological and experimental processes.
Introduction to DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that has become indispensable in the field of nanomedicine.[1][2] Its unique tripartite structure allows for the formulation of sophisticated drug carriers, such as liposomes and micelles, designed to improve the therapeutic index of a wide range of drugs.[1][3]
The key components of this molecule and their functions are:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of nanoparticles.[1][3]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the surface of the nanoparticle. This PEGylation extends the circulation half-life of the drug carrier by reducing opsonization and clearance by the reticuloendothelial system (RES).[1][2][3]
-
Maleimide (B117702): A reactive group at the distal end of the PEG chain that specifically and efficiently reacts with thiol (-SH) groups, typically found in the cysteine residues of proteins and peptides.[1][3] This allows for the covalent conjugation of targeting ligands, such as antibodies and peptides, to the nanoparticle surface.[1][2]
The combination of these components allows for the creation of long-circulating nanocarriers that can be actively targeted to specific cell types or tissues, thereby enhancing drug efficacy and reducing off-target toxicity.[2]
Quantitative Data on DSPE-PEG-Maleimide Formulations
The physicochemical properties of nanoparticles formulated with DSPE-PEG-Maleimide are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from various studies.
Table 1: Nanoparticle Physicochemical Characterization
| Formulation Composition (Molar Ratio/Weight Ratio) | Drug | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| DSPE-PEG2000:Soluplus (10:1 w/w) | - | 36.5 | -28.5 | 0.900 | [4] |
| DSPE-PEG2000:Soluplus (5:1 w/w) | - | 80.8 | -29.2 | 0.644 | [4] |
| DSPE-PEG2000:Soluplus (4:1 w/w) | - | 128.1 | -28.1 | 0.295 | [4] |
| DSPE-PEG2000:Soluplus (1:1 w/w) | - | 116.6 | -13.7 | 0.112 | [4] |
| DSPE-mPEG2000 & DSPE-PEG2000-DTPA | - | ~10 | -2.7 ± 1.1 | - | [2] |
| Phytantriol:DSPE-PEG3400-mal (Cubosomes) | - | 232 | - | - | [5] |
| Phytantriol:Vitamin E Acetate (B1210297):DSPE-PEG3400-mal (Hexosomes) | - | 251 | - | - | [5] |
| DSPC:Cholesterol:DSPE-PEG3400-mal (Liposomes) | - | ~90 | - | - | [5] |
| PLA-DSPE-PEG | - | 97.1 | -36.0 | 0.19 | [6] |
| DSPC:Cholesterol:Maleimide-DSPE (7:3:1) | Calcein | - | - | - | [7] |
| DOTAP:DSPE-mPEG2000 (20% DOTAP, 3% DSPE-mPEG) | Doxorubicin (B1662922) | 71 | Positive | - | [6] |
| PEG(5000)-DSPE | Paclitaxel | - | - | - | [8] |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Composition | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| PEG(5000)-DSPE micelles | Paclitaxel | - | 95 | [8] |
| HSPC:DSPE-PEG-2000:DSPE-PEG2000-maleimide (4:1:0.2) | EME, Doxorubicin, Docetaxel | - | - | [9] |
| Cationic PEGylated liposomes (20% DOTAP, 3% DSPE-mPEG2000) | Doxorubicin | - | 89 | [6] |
| pH-sensitive liposomes with PEOZ-CHMC | Doxorubicin | - | 97.3 ± 1.4 | [10] |
| POPC:DOTAP:DOPE:DSPE-mPEG2000:Mal-PEG | Doxorubicin | - | 92.8 - 94.1 | [10] |
| PEGylated liposomes (P29 and P22) | Paclitaxel | - | >90 | [11] |
Table 3: In Vitro Drug Release
| Formulation | Drug | Release Conditions | Cumulative Release | Time (h) | Reference |
| Cationic PEGylated liposomes | Doxorubicin | pH and temperature variation | 41% | 6 | [6] |
| DOX loaded Gd-infused liposomes | Doxorubicin | PBS (pH 7.4), 37°C | Sustained release | 96 | [12] |
| Doxorubicin liposomes | Doxorubicin | 50% human plasma, 37°C | ~20% | 24 | [13] |
| Doxorubicin liposomes | Doxorubicin | PBS buffer (pH 7.4), 37°C | <10% | 24 | [13] |
Table 4: In Vivo Biodistribution of Nanoparticles (%ID/g)
| Nanoparticle Formulation | Time (h) | Blood | Liver | Spleen | Kidney | Tumor | Reference |
| 111In-lowRLP | 4 | - | 50.6 ± 11.1 | - | - | <1.0 | [14] |
| 111In-medRLP | 4 | - | 56.1 ± 2.2 | - | - | <1.0 | [14] |
| 111In-highRLP | 4 | - | 30.5 ± 8.0 | - | - | <1.0 | [14] |
| 125I-PEGylated Liposomes | 24 | 14.2 ± 1.0 | 16.9 ± 1.2 | 6.0 ± 1.6 | - | - | [15] |
| 111In-PEGylated Liposomes | 24 | 13.5 ± 1.7 | - | - | - | - | [15] |
| f-QD-L (DOPC:Chol:DOTAP) | 4 | ~6% ID | ~80 | - | 20-30 | - | [16] |
| f-QD-L (DOPC:Chol:DSPE-PEG2000) | 4 | ~3-fold higher than cationic | ~45 | - | 20-30 | ~5 | [16] |
| 86Y-antimindin/RG-1 IgG | 24 | 15.9 ± 4.0 | >6 | - | >6 | 20.2 ± 2.0 | [17] |
| 86Y-antimindin/RG-1 Miniantibody | 24 | 4.0 ± 0.9 | >6 | - | >6 | 13.1 ± 3.6 | [17] |
| Control NP-DiR | 48 | 6.09 | 4.09 | 5.43 | - | - | [18] |
| LyP-1 NP-DiR | 48 | 19.20 | 3.15 | 3.28 | - | 1.16 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DSPE-PEG-Maleimide.
Preparation of Doxorubicin-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration method, a common technique for liposome (B1194612) formulation.[19]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Maleimide
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM)
-
Sephadex G-50 column
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[19]
-
Remove the organic solvent using a rotary evaporator under vacuum at 45-50°C to form a thin lipid film on the flask wall.[19]
-
Dry the film further under vacuum for at least 2 hours to remove residual solvent.[19]
-
-
Hydration:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask at 60°C for 1 hour. This creates multilamellar vesicles (MLVs) with an ammonium sulfate gradient.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.
-
-
Creation of a pH Gradient:
-
Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column equilibrated with a suitable buffer (e.g., sucrose-histidine buffer, pH 7.4). This creates a pH gradient across the liposome membrane.
-
-
Remote Loading of Doxorubicin:
-
Prepare a solution of doxorubicin HCl in the same sucrose-histidine buffer.
-
Add the doxorubicin solution to the liposome suspension and incubate at 60°C for 1-2 hours. The pH gradient will drive the doxorubicin into the core of the liposomes.
-
-
Purification:
-
Remove unencapsulated doxorubicin by passing the formulation through another Sephadex G-50 column.
-
Conjugation of Antibodies to DSPE-PEG-Maleimide Liposomes
This protocol details the covalent attachment of a targeting antibody to the surface of pre-formed liposomes.[20]
Materials:
-
Maleimide-functionalized liposomes (prepared as in 3.1)
-
Targeting antibody (e.g., Herceptin, Cetuximab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Dialysis membrane (e.g., 100 kDa MWCO)
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution to reduce the disulfide bonds in the hinge region, exposing free thiol groups.
-
Incubate the reaction for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Add the reduced antibody to the maleimide-functionalized liposome suspension. A typical molar ratio of maleimide to antibody is 5:1.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring under a nitrogen atmosphere.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add 2-mercaptoethanol to a final concentration of 2 mM to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated antibody and other reactants by dialysis against PBS.
-
Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: [4]
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS).
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Morphology: [4]
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate for enhanced contrast.
-
Allow the grid to air-dry.
-
Image the nanoparticles using a TEM to visualize their shape and size.
-
3. Drug Encapsulation Efficiency and Loading Capacity:
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticles using methods like size exclusion chromatography or ultrafiltration.
-
Quantify the amount of free drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Disrupt the nanoparticles to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.
-
Quantify the amount of encapsulated drug.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading Capacity (LC) using the following formulas:
-
EE (%) = (Total drug - Free drug) / Total drug * 100
-
LC (%) = (Weight of encapsulated drug) / (Total weight of nanoparticles) * 100
-
-
In Vitro Drug Release Study
This protocol describes a common method for assessing the release of a drug from nanoparticles over time.[19][21]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)
-
Release medium (e.g., PBS at different pH values to mimic physiological and tumor environments)
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Signaling Pathways and Experimental Workflows
DSPE-PEG-Maleimide is frequently used to create nanoparticles that target specific receptors on cancer cells, thereby influencing their signaling pathways. Below are diagrams of two common pathways targeted in cancer therapy, along with a diagram illustrating the experimental workflow for creating targeted nanoparticles.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades that promote cell proliferation, survival, and migration.[4][22] Nanoparticles functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or EGF itself) can be used to deliver cytotoxic drugs specifically to cancer cells overexpressing this receptor.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is another receptor tyrosine kinase that is overexpressed in certain cancers, particularly breast cancer.[1][20][23] It can form heterodimers with other EGFR family members, leading to the activation of similar downstream pathways.[1][20] Nanoparticles conjugated with anti-HER2 antibodies like Trastuzumab (Herceptin) are a key strategy for treating HER2-positive cancers.
Caption: HER2 signaling pathway and its inhibition by Trastuzumab-conjugated nanoparticles.
Experimental Workflow for Targeted Nanoparticle Formulation
This diagram outlines the general steps involved in the creation and characterization of targeted drug-loaded nanoparticles using DSPE-PEG-Maleimide.
Caption: General experimental workflow for creating targeted drug delivery nanoparticles.
Conclusion
DSPE-PEG-Maleimide is a powerful and versatile tool in the design of advanced drug delivery systems. Its unique chemical properties enable the creation of long-circulating, targeted nanoparticles that can significantly improve the therapeutic outcome of various treatments, particularly in oncology. A thorough understanding of the formulation parameters, experimental protocols, and the biological pathways being targeted is essential for the successful development of these next-generation nanomedicines. This guide provides a foundational resource for researchers and professionals working to harness the potential of DSPE-PEG-Maleimide in their drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive mathematical model of drug release kinetics from nano-liposomes, derived from optimization studies of cationic PEGylated liposomal doxorubicin formulations for drug-gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel loaded PEG(5000)-DSPE micelles as pulmonary delivery platform: formulation characterization, tissue distribution, plasma pharmacokinetics, and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nanomedicinelab.com [nanomedicinelab.com]
- 17. In Vivo Biodistribution, PET Imaging, and Tumor Accumulation of 86Y- and 111In-Antimindin/RG-1, Engineered Antibody Fragments in LNCaP Tumor–Bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
DSPE-PEG-Maleimide 5000 certificate of analysis explained
An In-depth Technical Guide to the DSPE-PEG-Maleimide 5000 Certificate of Analysis
Introduction
For researchers, scientists, and professionals in drug development, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000) is a critical component for creating long-circulating, targeted drug delivery systems like liposomes and nanoparticles.[1] The maleimide (B117702) group provides a reactive handle for conjugating thiol-containing molecules such as peptides or antibodies, while the DSPE-PEG component imparts "stealth" characteristics and stability.[2] A Certificate of Analysis (CofA) is the primary document guaranteeing the quality, purity, and identity of a specific lot of this reagent.
This guide provides a detailed explanation of the key tests and data presented in a DSPE-PEG-Maleimide 5000 CofA, offering insights into the experimental protocols and the significance of each parameter for successful formulation and application.
Deconstructing the Certificate of Analysis: Key Specifications
A typical CofA for DSPE-PEG-Maleimide 5000 presents a series of tests and specifications that confirm the material's identity, purity, and quality. The quantitative data from a representative CofA is summarized below.
| Parameter | Test Method | Typical Specification | Significance |
| Physical Appearance | Visual Inspection | White solid powder, free of foreign matter.[3] | Confirms the expected physical state and absence of visible contaminants. |
| Identity | ¹H NMR Spectroscopy | Spectrum is consistent with the predicted chemical structure.[3] | Verifies the presence of all key structural components (DSPE, PEG, Maleimide) and their correct linkage. |
| Purity | HPLC-ELSD | ≥99% (Area Under Curve - AUC).[3] | Quantifies the percentage of the desired compound relative to impurities. High purity is crucial for consistent performance and avoiding side reactions.[4] |
| Purity | Thin-Layer Chromatography (TLC) | >99% Purity; a single major spot observed with various stains.[3] | A qualitative check for purity, confirming the absence of significant impurities that may have different chromatographic behavior. |
| Lipid Identity | FAME (GC/FID) | ≥99% 18:0 (Stearic Acid).[3] | Confirms that the fatty acid chains of the DSPE anchor are indeed stearoyl groups (18 carbons, 0 double bonds), which dictates the rigidity and transition temperature of the lipid bilayer. |
| Molecular Weight (MW) | Calculation/GPC | ~5937 g/mol (Average MW due to PEG polydispersity).[3][5] | Confirms the overall size of the molecule, which is dominated by the PEG 5000 chain. The average value reflects the inherent size distribution of the polymer. |
| Functionality | N/A (Inferred from NMR) | Presence of intact maleimide group. | The presence of the maleimide peak in the NMR spectrum indicates that the reactive group is available for conjugation. |
Core Analytical Techniques: Detailed Experimental Protocols
Understanding the methodologies behind the CofA data is essential for interpreting the results and troubleshooting potential issues in downstream applications.
Structural Verification: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique used to confirm the chemical structure of the molecule.[4] It provides information on the different types of protons and their connectivity within the molecule.
Experimental Protocol:
-
Sample Preparation: A small amount (typically 5-10 mg) of the DSPE-PEG-Maleimide 5000 powder is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (B129727) (CD₃OD), inside an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400-600 MHz). The ¹H NMR spectrum is acquired, recording the chemical shifts (δ) in parts per million (ppm).
-
Data Analysis: The resulting spectrum is analyzed for characteristic peaks:
-
Maleimide Protons: A sharp, characteristic singlet appearing around δ 6.6-6.9 ppm is the key indicator of an intact, reactive maleimide group.[6][7][8]
-
PEG Chain Protons: A very large, broad singlet around δ 3.6 ppm, corresponding to the repeating ethylene (B1197577) glycol (-OCH₂CH₂-) units of the PEG chain.[9]
-
DSPE Protons: A series of peaks in the upfield region (δ 0.8-2.5 ppm) corresponding to the fatty acid chains and glycerol (B35011) backbone of the DSPE lipid anchor.[9]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of PEGylated lipids.[4] It separates the main compound from any impurities. Because PEG and lipids lack strong UV chromophores, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is typically used.[4][]
Experimental Protocol:
-
Sample Preparation: A solution of DSPE-PEG-Maleimide 5000 is prepared at a known concentration in a suitable solvent, often a mixture of methanol and water.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 reverse-phase column.[11] A gradient mobile phase is used to separate the components based on their hydrophobicity. A typical gradient might run from a water-rich mobile phase to an organic-rich mobile phase (e.g., methanol or acetonitrile).[11]
-
Detection: As components elute from the column, they pass through an ELSD. The detector evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles.
-
Data Analysis: The output is a chromatogram showing peaks over time. Purity is calculated by dividing the area of the main product peak by the total area of all peaks (AUC).
Molecular Weight Distribution: Gel Permeation Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and polydispersity of polymers.[12][13] It separates molecules based on their hydrodynamic volume in solution.[14]
Experimental Protocol:
-
Sample Preparation: The polymer sample is dissolved in a suitable solvent, such as Tetrahydrofuran (THF).[15] The solution is filtered to remove any particulates before injection.[15]
-
System Calibration: The GPC system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene) of known molecular weights.[15] This creates a calibration curve of log(MW) versus elution time.
-
Separation: The sample is injected into the system and flows through a column packed with porous beads.[15] Larger molecules cannot enter the pores and elute first, while smaller molecules take a longer path through the pores and elute later.[16]
-
Data Analysis: The elution profile is recorded by a detector (typically a refractive index detector).[13] By comparing the sample's elution time to the calibration curve, the software calculates the number average molecular weight (Mn), weight average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[12][13] A PDI value close to 1.0 indicates a narrow distribution of polymer chain lengths.
Visualizing Key Concepts and Processes
Diagrams can clarify the complex structure, analytical workflow, and chemical reactions associated with DSPE-PEG-Maleimide 5000.
Caption: Chemical structure of DSPE-PEG-Maleimide 5000.
Caption: Typical workflow for generating a Certificate of Analysis.
Caption: Reaction pathway for Maleimide-Thiol conjugation.
Conclusion
A Certificate of Analysis for DSPE-PEG-Maleimide 5000 is more than a quality checklist; it is a detailed scientific report that provides confidence in the starting material for complex drug delivery formulations. By understanding the data presented and the analytical methods used to generate it, researchers can ensure the structural integrity, purity, and functional reactivity of their PEGylated lipid. This knowledge is paramount for achieving reproducible results, developing stable and effective nanomedicines, and ultimately, advancing therapeutic innovations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. agilent.com [agilent.com]
- 15. selectscience.net [selectscience.net]
- 16. resolvemass.ca [resolvemass.ca]
The Pivotal Role of DSPE-PEG in Nanoparticle Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nanomedicine, the stability and efficacy of nanoparticle-based drug delivery systems are paramount. Among the various strategies to enhance nanoparticle performance, the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) has emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the multifaceted functions of DSPE-PEG in nanoparticle stabilization, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Through a detailed examination of its mechanisms of action, quantitative effects, and the experimental protocols for characterization, this guide illuminates the critical role of DSPE-PEG in designing robust and effective nanocarrier systems.
Core Principles of DSPE-PEG Function
DSPE-PEG is an amphiphilic polymer, comprising a hydrophobic DSPE (distearoylphosphatidylethanolamine) anchor and a hydrophilic PEG (polyethylene glycol) chain.[1][2] This unique structure allows it to be readily incorporated into the lipid bilayers of various nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs).[1][3] The DSPE moiety integrates into the nanoparticle's lipid core, while the PEG chain extends into the aqueous surroundings, forming a protective hydrophilic corona.[1][3]
The primary function of this PEG layer is to provide steric stabilization .[4][5] This "stealth" coating creates a physical barrier that hinders the adsorption of opsonin proteins from the bloodstream.[5] Opsonization is a critical step in the recognition and clearance of foreign particles by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[3][5] By minimizing opsonin binding, DSPE-PEG significantly reduces MPS uptake, thereby prolonging the circulation time of nanoparticles in the bloodstream.[1][2][6] This extended circulation half-life is crucial for enhancing the probability of the nanoparticle reaching its intended therapeutic target, particularly in applications like cancer therapy where passive targeting via the enhanced permeability and retention (EPR) effect is desired.[7]
Beyond its "stealth" properties, the PEG corona also prevents nanoparticle aggregation through steric hindrance, contributing to the colloidal stability of the formulation.[3][8] The hydrophilic nature of the PEG chains attracts water molecules, forming a hydrated layer that further repels other nanoparticles.[8]
Quantitative Impact of DSPE-PEG on Nanoparticle Properties
The concentration and molecular weight of DSPE-PEG are critical parameters that significantly influence the physicochemical properties of nanoparticles. Careful optimization of these factors is essential for achieving the desired stability and in vivo performance.
Effect on Particle Size and Polydispersity Index (PDI)
Generally, an increase in the concentration of DSPE-PEG can lead to a decrease in nanoparticle size and a narrower size distribution (lower PDI).[9] The PEG chains on the surface of the nanoparticles create steric repulsion that can limit particle growth and prevent aggregation during formulation.[8][9]
Table 1: Effect of DSPE-PEG2000 Concentration on Nanoparticle Properties
| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
Data adapted from a study on DSPE-PEG2000/Soluplus nanoparticles.[9][10]
Influence of PEG Chain Length
The molecular weight of the PEG chain also plays a crucial role. Longer PEG chains, such as in DSPE-PEG5000, can provide a thicker steric barrier, potentially leading to even longer circulation times compared to shorter chains like DSPE-PEG2000.[11][12] However, this can be a trade-off, as a very dense and long PEG layer might hinder the interaction of the nanoparticle with target cells, potentially reducing cellular uptake.[11][12]
Table 2: Comparative Properties of Nanoparticles with DSPE-PEG2000 vs. DSPE-PEG5000
| Property | DSPE-PEG2000 | DSPE-PEG5000 |
|---|---|---|
| Hydrodynamic Diameter | Generally smaller | Larger than DSPE-PEG2000 formulations |
| Zeta Potential | More negative | More neutral than DSPE-PEG2000 formulations |
| In Vivo Circulation Time | Prolonged | Potentially longer than DSPE-PEG2000 |
| Cellular Uptake | Generally efficient | Can be reduced compared to DSPE-PEG2000 |
Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.[11]
Visualizing the Mechanisms and Workflows
To better understand the theoretical and practical aspects of DSPE-PEG in nanoparticle stabilization, the following diagrams illustrate key concepts and processes.
Caption: Mechanism of DSPE-PEG mediated steric hindrance.
Caption: Experimental workflow for nanoparticle synthesis via thin-film hydration.
Caption: Logical relationships of DSPE-PEG parameters and nanoparticle properties.
Key Experimental Protocols
Accurate and reproducible characterization of DSPE-PEG stabilized nanoparticles is essential for both preclinical development and quality control. Below are detailed methodologies for key experiments.
Nanoparticle Formulation by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing lipid-based nanoparticles.[9][11]
Materials:
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
Other lipids (e.g., DSPC, cholesterol)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DSPE-PEG, other lipids, and the drug in a suitable organic solvent in a round-bottom flask.[9]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[9]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Size Reduction (Sizing):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to a sizing process. Common methods include:
-
-
Purification:
-
Remove any unencapsulated drug and excess lipids by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[13]
-
Characterization of Physicochemical Properties
4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size), PDI, and zeta potential of nanoparticles in a colloidal suspension.[13]
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.
-
Measurement:
-
For size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
For zeta potential, an electric field is applied, and the velocity of the particles is measured using laser Doppler velocimetry.[13]
-
-
Data Analysis: Record the Z-average diameter (nm), PDI, and zeta potential (mV). Measurements should be performed in triplicate.
4.2.2. Morphology Analysis by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticle morphology, size, and shape.
Procedure:
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Staining (Optional): For lipid-based nanoparticles, negative staining with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) may be required for better contrast.[13]
-
Imaging: Allow the grid to dry completely before inserting it into the TEM for imaging.
In Vitro Drug Release Study
The dialysis method is commonly used to assess the in vitro release profile of a drug from nanoparticles.[11]
Procedure:
-
Preparation of Dialysis Setup: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.[11]
-
Release Study: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant, gentle stirring.[11]
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.[11]
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Conclusion
DSPE-PEG is an indispensable tool in the formulation of stable and long-circulating nanoparticles for drug delivery. Its ability to confer "stealth" properties through steric hindrance is fundamental to overcoming the physiological barrier of the mononuclear phagocyte system. The data and protocols presented in this guide underscore the importance of rationally selecting the concentration and molecular weight of DSPE-PEG to fine-tune the physicochemical properties and biological fate of nanoparticles. A thorough understanding and application of these principles will continue to drive the development of more effective and clinically translatable nanomedicines.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sheddable Coatings for Long-Circulating Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSPE-PEG: A Distinctive Component in Drug Delivery System: Ingenta Connect [ingentaconnect.com]
- 7. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Shelf Life and Storage of DSPE-PEG-Maleimide 5000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, storage, and handling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000). The information herein is intended to support researchers in the effective use of this reagent for the development of targeted drug delivery systems, such as immunoliposomes and other nanocarriers.
Overview of DSPE-PEG-Maleimide 5000
DSPE-PEG-Maleimide 5000 is a heterobifunctional lipid-polymer conjugate. It consists of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of approximately 5000 Da, and a reactive maleimide (B117702) group at the terminus of the PEG chain. This structure allows for its incorporation into lipid bilayers of nanoparticles, such as liposomes, while presenting the maleimide group on the surface for covalent conjugation to thiol-containing molecules like peptides and antibodies.[1] The PEG spacer serves to provide a "stealth" characteristic to the nanoparticles, prolonging their circulation time in the bloodstream.[2][3][4]
Shelf Life and Recommended Storage Conditions
The stability of DSPE-PEG-Maleimide 5000 is critical for its successful application in bioconjugation. The primary degradation pathway of concern is the hydrolysis of the maleimide ring, which renders it inactive for conjugation with thiol groups.
Solid Form
When stored as a solid (typically a white to off-white powder), DSPE-PEG-Maleimide 5000 exhibits good stability. To maximize its shelf life, it is crucial to store it under recommended conditions, protected from moisture and elevated temperatures which can accelerate hydrolysis.[2]
| Parameter | Recommended Condition | Expected Shelf Life |
| Temperature | -20°C[2][5][6][7] | 6 months to 1 year[2][5] |
| Atmosphere | Dry, desiccated environment[2] | - |
| Light | Protection from direct sunlight is recommended[3] | - |
In-Solvent Stability
The stability of DSPE-PEG-Maleimide 5000 is significantly reduced when in solution due to the susceptibility of the maleimide group to hydrolysis, a reaction that is dependent on pH and temperature.
| Solvent | Storage Temperature | Estimated Stability |
| Chloroform (B151607) | -20°C | Data not explicitly available, but generally more stable than in aqueous solutions. Should be used for short-term storage only. |
| Ethanol | -20°C | Soluble up to 10 mg/mL with gentle warming. Stability is limited; fresh solutions are recommended.[2] |
| Aqueous Buffers (e.g., PBS) | 4°C | Highly dependent on pH. At neutral to slightly acidic pH (6.5-7.5), the maleimide group is relatively stable for short periods. At alkaline pH, hydrolysis is rapid. |
Factors Affecting Stability
pH
The rate of maleimide hydrolysis is highly pH-dependent. The maleimide ring is more stable at a slightly acidic to neutral pH (pH 6.5-7.5), which is also the optimal range for the thiol-maleimide conjugation reaction. As the pH becomes more alkaline, the rate of hydrolysis increases significantly.
Temperature
Elevated temperatures accelerate the rate of hydrolysis of the maleimide group.[2] Therefore, it is crucial to store both solid and in-solution forms of DSPE-PEG-Maleimide 5000 at low temperatures.
Moisture
DSPE-PEG-Maleimide 5000 is hygroscopic. The presence of moisture can lead to the hydrolysis of the maleimide group, even in the solid state. Therefore, it is essential to store the compound in a desiccated environment.[2]
Experimental Protocols
Protocol for Preparation of Targeted Liposomes
This protocol outlines the general steps for creating antibody-targeted liposomes using DSPE-PEG-Maleimide 5000.
Materials:
-
Lipid components (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Maleimide 5000
-
Drug to be encapsulated
-
Antibody or peptide with a free thiol group
-
Appropriate buffers (e.g., PBS, HEPES)
-
Chloroform
-
Size exclusion chromatography column
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipid components, including DSPE-PEG-Maleimide 5000, in chloroform.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen or using a rotary evaporator.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.[8]
-
-
Liposome Formation:
-
Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated.
-
The hydration is typically performed at a temperature above the phase transition temperature of the lipids.
-
Form liposomes of a desired size by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[8]
-
-
Thiolation of Antibody (if necessary):
-
If the antibody does not have a free thiol group, it can be introduced by reacting the antibody with a thiolation reagent such as 2-iminothiolane (B1205332) (Traut's reagent).[8]
-
-
Conjugation:
-
Mix the maleimide-functionalized liposomes with the thiolated antibody or thiol-containing peptide in a buffer with a pH of 6.5-7.5.
-
Allow the reaction to proceed for several hours at room temperature or 4°C with gentle stirring.[9]
-
-
Purification:
-
Separate the antibody-conjugated liposomes from the unreacted antibody and other impurities using size exclusion chromatography.[8]
-
Protocol for Assessing the Stability of DSPE-PEG-Maleimide 5000
This protocol describes a method to quantify the amount of active maleimide groups over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
DSPE-PEG-Maleimide 5000
-
Solvents and buffers for the stability study (e.g., PBS at different pH values)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or CAD)
-
Thiol-containing reagent for derivatization (e.g., cysteine)
Procedure:
-
Sample Preparation:
-
Prepare solutions of DSPE-PEG-Maleimide 5000 in the desired solvents or buffers at a known concentration.
-
Store the solutions under the conditions to be tested (e.g., different temperatures).
-
-
Time-Point Analysis:
-
At various time points, take an aliquot of the solution.
-
To quantify the remaining active maleimide, the sample can be reacted with an excess of a thiol-containing molecule.
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Develop a gradient method that separates the intact DSPE-PEG-Maleimide from its hydrolysis product and the thiol-adduct.
-
The decrease in the peak area of the intact DSPE-PEG-Maleimide over time corresponds to its degradation.
-
-
Data Analysis:
-
Plot the concentration or peak area of the intact DSPE-PEG-Maleimide against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for creating targeted liposomes.
Caption: Factors influencing the hydrolysis of the maleimide group.
References
- 1. labinsights.nl [labinsights.nl]
- 2. nanocs.net [nanocs.net]
- 3. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. DSPE-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]
- 7. DSPE-PEG(5000) Maleimide - Creative Biolabs [creative-biolabs.com]
- 8. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DSPE-PEG-Maleimide for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a critical component in the development of advanced targeted drug delivery systems. We will explore its core features, mechanisms of action, and the experimental protocols necessary for its application, supported by quantitative data from preclinical studies.
Introduction: The Role of DSPE-PEG-Maleimide in Nanomedicine
The pursuit of targeted therapies—delivering therapeutic agents directly to diseased cells while sparing healthy tissue—is a cornerstone of modern drug development. DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that has become indispensable in this field. It is a key building block for creating "smart" nanocarriers like liposomes, micelles, and lipid nanoparticles (LNPs) that can be precisely decorated with targeting ligands.[1][2]
Its structure is ingeniously designed for this purpose:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, allowing the molecule to stably insert into the lipid bilayer of a nanocarrier.[3][4]
-
PEG (Polyethylene Glycol): A hydrophilic polymer chain that forms a protective "stealth" layer on the surface of the nanocarrier. This PEG shield reduces recognition by the mononuclear phagocyte system, which prolongs circulation time in the bloodstream and enhances accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[2][5]
-
Maleimide (B117702): A reactive functional group at the distal end of the PEG chain. It specifically and efficiently forms a stable covalent bond with sulfhydryl (thiol, -SH) groups found in the cysteine residues of proteins and peptides.[4]
This unique tripartite structure enables a two-step targeting strategy: passive accumulation in the tumor vicinity (via the EPR effect) and active binding to cancer cells through the conjugated targeting moiety.[5]
Core Components and Mechanism of Action
The functionality of DSPE-PEG-Maleimide is rooted in its three components. The DSPE lipid integrates into the nanocarrier, while the flexible PEG chain extends into the aqueous environment. The terminal maleimide group is then available for the crucial conjugation step.
The primary mechanism for targeted therapy involves a "post-insertion" or "pre-insertion" method to create ligand-decorated nanocarriers.[6][7] The maleimide group's reactivity with thiols is central to this process, enabling the attachment of various targeting ligands, such as:
-
Antibodies and Antibody Fragments (e.g., Fab'): For targeting specific cell surface antigens like HER2 or EGFR in cancers.[8]
-
Peptides: Such as cell-penetrating peptides (CPPs) or peptides that bind to specific receptors.[9]
-
Aptamers: Nucleic acid-based ligands that can bind to targets with high specificity.
-
Proteins: For various targeting or functional purposes.[10]
The conjugation reaction, a Michael addition, is highly efficient and proceeds readily at a neutral pH (7.0-7.5), forming a stable thioether bond.[4][11]
Quantitative Data Summary
The physicochemical properties and biological performance of nanocarriers formulated with DSPE-PEG-Maleimide are critical for their therapeutic success. The following tables summarize quantitative data from various preclinical studies.
Table 1: Physicochemical Characteristics of DSPE-PEG-Maleimide Formulations
| Formulation Type | Targeting Ligand | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|---|
| Liposomes | Trastuzumab Peptide | 134 ± 1.88 | 0.238 | -13.98 | [12] |
| Micelles | Angiopep-2 | 40.87 ± 4.82 | 0.26 ± 0.01 | N/A | [9] |
| LCNPs (Cubosomes) | Anti-EGFR Fab' | 232 | <0.2 | N/A | [8] |
| LCNPs (Hexosomes) | Anti-EGFR Fab' | 251 | <0.2 | N/A | [8] |
| Nanoparticles | None | 128.1 | 0.295 | -28.1 |[13] |
Table 2: Drug Loading and In Vitro Efficacy
| Formulation Type | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Cell Line | IC50 | Reference |
|---|---|---|---|---|---|---|
| Micelles | Isoliquiritigenin | 68.17 ± 6.23 | 7.63 ± 2.62 | N/A | N/A | [9] |
| pH-Sensitive Liposomes | Daunorubicin | >90 | >15 | B16-BL6 | ~0.5 µM | [14] |
| NLCs | Lidocaine | 81.8 | N/A | N/A | N/A | [5] |
| PEGylated Liposomes | Doxorubicin | N/A | N/A | U87MG | ~1 µM |[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide synthesized protocols based on common practices in the literature.
Synthesis of DSPE-PEG-Maleimide
This protocol describes a common method for synthesizing Maleimide-PEG-DSPE from an amine-terminated precursor.[12]
Protocol:
-
Dissolution: Dissolve amino-PEG(2000)-DSPE (e.g., 0.18 mmol) and N-succinimidyl-3-maleimidopropionate (a molar excess, e.g., 24 mmol) in a mixture of anhydrous dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF).[12]
-
Reaction Initiation: Add triethylamine (TEA) (a 3-fold molar excess over the amine) to the solution to act as a base and catalyze the reaction.[12]
-
Incubation: Allow the reaction to proceed with stirring for several hours (e.g., 2-4 hours) at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reactants.[11]
-
Purification: Purify the reaction mixture using a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the product from unreacted starting materials and byproducts.[12]
-
Isolation: Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain DSPE-PEG-Maleimide as a white solid.[12]
-
Verification: Confirm the structure and purity using techniques like H-NMR and HPLC.[1]
Thiol-Maleimide Conjugation of a Targeting Ligand
This protocol outlines the conjugation of a thiol-containing peptide or antibody fragment to DSPE-PEG-Maleimide.
Protocol:
-
Ligand Preparation: Dissolve the thiol-containing protein or peptide in a degassed buffer (e.g., PBS or HEPES, pH 7.0-7.5) at a concentration of 1-10 mg/mL. If the thiol groups are present as disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.[16]
-
Lipid Preparation: Prepare a stock solution of DSPE-PEG-Maleimide in the same reaction buffer or a compatible co-solvent like DMSO.[17]
-
Conjugation: Add the DSPE-PEG-Maleimide solution to the ligand solution. A 10- to 20-fold molar excess of the maleimide lipid over the thiol-containing ligand is typically used to ensure efficient conjugation.[11]
-
Incubation: Flush the reaction vial with an inert gas (argon or nitrogen), seal it, and protect it from light. Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
Purification: Remove the unreacted DSPE-PEG-Maleimide and other small molecules by dialysis against the reaction buffer or by using size exclusion chromatography.[7][11]
Formulation of Targeted Liposomes via Thin-Film Hydration
This is a widely used method for preparing liposomes incorporating the DSPE-PEG-Ligand conjugate.
Protocol:
-
Lipid Mixture Preparation: Dissolve the primary structural lipids (e.g., DSPC), cholesterol, DSPE-PEG (for stealth), and the pre-made DSPE-PEG-Ligand conjugate in a suitable organic solvent like chloroform (B151607) in a round-bottom flask. A typical molar ratio might be DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Ligand of 55:40:4:1.[10][18]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[18]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the hydrophilic drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids (e.g., at 60-65°C for DSPC).[10] Gentle agitation helps to swell and detach the lipid film, forming multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[10]
-
Purification: Remove the unencapsulated drug and other materials from the final liposome (B1194612) formulation using dialysis or size exclusion chromatography.[10]
Characterization and Evaluation Protocols
1. Physicochemical Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) before measurement.[9]
-
Zeta Potential: Measure the surface charge using Laser Doppler Velocimetry to assess the stability of the nanoparticle suspension.[13]
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the formulated nanoparticles from the unencapsulated free drug using techniques like ultracentrifugation or column chromatography. Quantify the drug concentration in the nanoparticle pellet and the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[14]
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) × 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) × 100
-
2. In Vitro Cellular Uptake:
-
Cell Culture: Seed the target cells (e.g., U87MG cancer cells) in a suitable plate (e.g., 96-well plate for quantitative analysis or glass-bottom dishes for imaging).[15]
-
Incubation: Treat the cells with fluorescently labeled targeted liposomes (and non-targeted controls) for a specific period (e.g., 1-4 hours) in serum-containing media.[15]
-
Analysis:
3. In Vitro Cytotoxicity (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with serial dilutions of the drug-loaded targeted nanoparticles, non-targeted nanoparticles, and free drug for a set duration (e.g., 48 hours).[14]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to form formazan (B1609692) crystals.[14]
-
Solubilization & Readout: Solubilize the crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate cell viability relative to untreated controls and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).[14]
Conclusion
DSPE-PEG-Maleimide is a powerful and versatile tool in the field of targeted drug delivery. Its well-defined structure allows for the creation of long-circulating nanocarriers that can be specifically directed to pathological sites through covalent conjugation of targeting ligands. The robust and efficient maleimide-thiol chemistry provides a reliable method for attaching a wide array of biomolecules, making this lipid-polymer conjugate a cornerstone of next-generation nanomedicines for cancer, genetic disorders, and other challenging diseases.[1] The protocols and data presented in this guide offer a foundational framework for researchers aiming to harness the potential of DSPE-PEG-Maleimide in their own drug delivery platforms.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]
- 4. labinsights.nl [labinsights.nl]
- 5. efficiency drug loading: Topics by Science.gov [science.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. encapsula.com [encapsula.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Liposome Formulation with DSPE-PEG-Maleimide 5000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000). This functionalized lipid enables the covalent attachment of thiol-containing ligands, such as antibodies, peptides, or other targeting moieties, to the liposome (B1194612) surface, creating targeted drug delivery systems. The following protocols detail the preparation, purification, and characterization of these maleimide-functionalized liposomes.
Data Presentation
The following tables summarize typical quantitative data for liposome formulations incorporating DSPE-PEG-Maleimide. These values can serve as a reference for expected outcomes.
Table 1: Example Lipid Compositions for Maleimide-Functionalized Liposomes
| Formulation ID | Primary Phospholipid | Cholesterol (mol%) | DSPE-PEG-Maleimide 5000 (mol%) | Reference Lipids (e.g., DSPE-PEG 2000) (mol%) |
| F-1 | DSPC | 30 | 1 | 4 |
| F-2 | POPC | 40 | 2.5 | 2.5 |
| F-3 | DPPC | 35 | 5 | 0 |
| F-4 | Soy PC | 30 | 1 | 4 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Soy PC: Soybean Phosphatidylcholine.
Table 2: Physicochemical Characteristics of Maleimide-Functionalized Liposomes
| Formulation ID | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (Doxorubicin) (%) |
| F-1 | 110 ± 15 | < 0.2 | -25 ± 5 | > 90 |
| F-2 | 130 ± 20 | < 0.2 | -20 ± 5 | > 90 |
| F-3 | 100 ± 10 | < 0.15 | -30 ± 5 | > 95 |
| F-4 | 125 ± 15 | < 0.2 | -22 ± 5 | > 90 |
Data are presented as mean ± standard deviation and are representative values from literature. Actual results may vary based on specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the key steps in the formulation of DSPE-PEG-Maleimide 5000 functionalized liposomes.
Protocol 1: Liposome Preparation by Thin-Film Hydration
This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which are then processed to form unilamellar vesicles.[1][2][3]
Materials:
-
Phospholipids (e.g., DSPC, POPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Maleimide 5000
-
Chloroform and/or Methanol (spectroscopic grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids, including DSPE-PEG-Maleimide 5000, in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids. Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[3]
-
Drying: Dry the lipid film under high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.[2]
-
Hydration: Hydrate the lipid film with the chosen aqueous buffer. The buffer should be pre-heated to a temperature above the Tc of the lipids. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[3] For passive encapsulation of hydrophilic drugs, the drug is dissolved in the hydration buffer.
Protocol 2: Liposome Sizing by Extrusion
Extrusion is a process used to reduce the size of MLVs and produce small unilamellar vesicles (SUVs) with a defined and homogenous size distribution.[1]
Materials:
-
MLV suspension from Protocol 1
-
Extruder device (e.g., mini-extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Assemble the Extruder: Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.
-
Load the Liposomes: Load the MLV suspension into one of the syringes and attach it to the extruder.
-
Extrusion: Pass the liposome suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (typically 11-21 times) to ensure that the final product is in the opposite syringe.[1]
-
Collection: The resulting translucent suspension contains unilamellar liposomes of a size comparable to the membrane pore size.
Protocol 3: Purification of Liposomes by Size Exclusion Chromatography (SEC)
This protocol separates the liposomes from unencapsulated drugs, small molecules, and residual solvents.[4][5][6]
Materials:
-
Liposome suspension from Protocol 2
-
Size exclusion chromatography column (e.g., Sephadex G-50 or Sepharose CL-4B)
-
Elution buffer (same as the hydration buffer)
-
Fraction collector (optional)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the elution buffer.
-
Sample Loading: Carefully load the liposome suspension onto the top of the column.
-
Elution: Elute the sample with the elution buffer. The larger liposomes will pass through the column in the void volume and elute first, while smaller molecules will be retained in the pores of the stationary phase and elute later.
-
Fraction Collection: Collect the fractions. The liposome-containing fractions will appear turbid and can be identified by measuring absorbance at a suitable wavelength (e.g., 400 nm).
Protocol 4: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes
This protocol describes the covalent attachment of a thiol-containing molecule to the maleimide (B117702) groups on the liposome surface.[7][8]
Materials:
-
Purified maleimide-functionalized liposomes from Protocol 3
-
Thiol-containing ligand (e.g., thiolated antibody, peptide)
-
Reaction buffer (e.g., PBS pH 7.0-7.5)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare Ligand: Dissolve the thiolated ligand in the reaction buffer. If the ligand has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7]
-
Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated ligand solution. A typical molar ratio of maleimide to thiol is between 2:1 and 10:1.[8] The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiol groups.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added.
-
Purification: Remove the unconjugated ligand and quenching agent by size exclusion chromatography or dialysis.
Protocol 5: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI of the liposomes in suspension.[10]
Procedure:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration.
-
Transfer the sample to a DLS cuvette.
-
Perform the measurement using a DLS instrument. The Z-average diameter and PDI are the key parameters to record. A PDI value below 0.2 indicates a homogenous population of liposomes.[11]
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
Principle: EE and DL are calculated by separating the unencapsulated drug from the liposomes and quantifying the drug associated with the vesicles.[1]
Procedure:
-
Separate the unencapsulated drug using SEC (as in Protocol 3) or dialysis.
-
Disrupt the purified liposomes using a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.
-
Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100
-
Visualizations
Below are diagrams illustrating the key processes in the formulation of maleimide-functionalized liposomes.
Caption: Experimental workflow for preparing targeted liposomes.
Caption: Maleimide-thiol conjugation reaction on the liposome surface.
Caption: Structure of a DSPE-PEG-Maleimide functionalized liposome.
References
- 1. benchchem.com [benchchem.com]
- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. researchgate.net [researchgate.net]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. encapsula.com [encapsula.com]
- 10. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the conjugation of antibodies to DSPE-PEG-Maleimide. This process is crucial for the development of targeted drug delivery systems, such as immunoliposomes, where antibodies guide the therapeutic-loaded nanoparticles to specific cells or tissues. The maleimide-thiol Michael addition reaction is a widely used and efficient method for creating stable covalent bonds between the lipid-PEG linker and the antibody.[1][2][3]
Introduction
The conjugation of antibodies to DSPE-PEG-Maleimide leverages the high specificity of the maleimide (B117702) group for thiol (sulfhydryl) groups.[3][4] This reaction, a Michael addition, forms a stable thioether bond, covalently linking the antibody to the lipid-PEG.[3] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor for incorporation into liposomal bilayers, while the PEG (polyethylene glycol) linker provides a hydrophilic spacer, reducing steric hindrance and improving the bioavailability of the conjugated antibody.[5]
Native antibodies typically have their cysteine residues involved in disulfide bonds.[] To make them available for conjugation, these disulfide bonds, particularly the more accessible interchain bonds, must be reduced to generate free thiol groups.[][7][8] Reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) are commonly used for this purpose.[7][8] The degree of reduction can be controlled to influence the number of conjugated lipid-PEG molecules per antibody, also known as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.[7][8]
Experimental Protocols
This protocol is a synthesized guide based on established methodologies. Researchers should optimize parameters based on their specific antibody and application.
Materials
-
Antibody (IgG)
-
DSPE-PEG-Maleimide
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Quenching reagent: 2-Mercaptoethanol (B42355) or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Step 1: Antibody Preparation and Reduction
-
Buffer Exchange: Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-2 mg/mL.[] Ensure the buffer is free of primary amines, such as Tris, which can compete with the reaction.[10]
-
Reduction of Disulfide Bonds:
-
Prepare a fresh solution of the reducing agent (e.g., 10 mM TCEP).
-
Add a 10-fold molar excess of TCEP to the antibody solution.[4] The exact molar ratio may need optimization depending on the desired degree of reduction.[8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[4][] The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.[4]
-
-
Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP or DTT. This is critical as the reducing agent can react with the maleimide group. Use a desalting column or perform dialysis against the reaction buffer.[]
Step 2: Preparation of DSPE-PEG-Maleimide Solution
-
Allow the vial of DSPE-PEG-Maleimide to warm to room temperature.
-
Prepare a stock solution of DSPE-PEG-Maleimide in anhydrous DMSO (e.g., 10 mM). Vortex briefly to ensure complete dissolution.[4]
Step 3: Conjugation Reaction
-
Molar Ratio: Add the DSPE-PEG-Maleimide solution to the reduced antibody solution. A common starting point is a 5-fold molar excess of the maleimide reagent to the antibody.[] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[] The reaction can also be performed overnight at 4°C.
Step 4: Quenching the Reaction
-
To cap any unreacted maleimide groups, add a quenching reagent such as 2-mercaptoethanol (to a final concentration of 2 mM) or L-cysteine (10 mM).[][11]
-
Incubate for 30 minutes at room temperature.[11]
Step 5: Purification of the Conjugate
-
Purify the antibody-DSPE-PEG conjugate from excess reagents and byproducts.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from smaller, unreacted molecules.[]
-
Dialysis: Dialysis can also be used to remove low-molecular-weight impurities.[12] Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).[10][11]
Step 6: Characterization
-
Quantification of Conjugation: Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford assay).[13]
-
Degree of Labeling: The number of DSPE-PEG-Maleimide molecules per antibody can be determined using techniques such as mass spectrometry.[7]
-
Purity and Integrity: Analyze the final product using SDS-PAGE to confirm successful conjugation and assess the purity of the sample.[]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various protocols. These values should be used as a starting point for optimization.
| Parameter | Recommended Range | Source |
| Antibody Concentration | 1 - 15 mg/mL | [4][] |
| Reaction Buffer pH | 7.0 - 8.5 | [3][4][] |
| Reducing Agent (TCEP) to Antibody Molar Ratio | 10:1 | [4] |
| Reduction Time | 30 - 60 minutes | [4][] |
| DSPE-PEG-Maleimide to Antibody Molar Ratio | 3:1 to 5:1 | [][11] |
| Conjugation Reaction Time | 1 - 8 hours | [][11] |
| Quenching Reagent Concentration | 2 mM (2-Mercaptoethanol) or 10 mM (L-cysteine) | [][11] |
| Post-insertion Incubation Temperature (for liposomes) | 60 °C | [11][14] |
| Post-insertion Incubation Time (for liposomes) | 30 minutes | [11][14] |
Visualizations
Experimental Workflow
Caption: Workflow for antibody conjugation with DSPE-PEG-Maleimide.
Chemical Reaction and Conjugation Principle
Caption: Maleimide-thiol Michael addition reaction for conjugation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. biotium.com [biotium.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encapsula.com [encapsula.com]
- 11. encapsula.com [encapsula.com]
- 12. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of Trastuzumab Fab-Conjugated Liposomes (Immunoliposomes) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Preparation of Peptide-Conjugated Nanoparticles using DSPE-PEG 5000
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern drug development. Peptide-conjugated nanoparticles have emerged as a promising strategy to achieve this goal, enhancing therapeutic efficacy while minimizing off-target side effects. This document provides detailed application notes and protocols for the preparation and characterization of peptide-conjugated nanoparticles utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG 5000).
DSPE-PEG 5000 is a phospholipid-polymer conjugate that serves a dual role in nanoparticle formulations. The DSPE lipid anchor integrates into the nanoparticle's lipid bilayer, while the long, hydrophilic PEG 5000 chain provides a "stealth" characteristic, enabling the nanoparticles to evade the mononuclear phagocyte system and prolonging their circulation time in the bloodstream. The terminal end of the PEG chain can be functionalized with various reactive groups, such as maleimide (B117702) or N-hydroxysuccinimide (NHS), to facilitate the covalent conjugation of targeting peptides.
These application notes will focus on the use of DSPE-PEG 5000-Maleimide for conjugation with thiol-containing peptides, a common and efficient method for creating targeted nanocarriers. We will also cover the preparation of these nanoparticles via the thin-film hydration method, drug loading, and comprehensive characterization techniques.
Data Presentation: Physicochemical Properties of Peptide-Conjugated Nanoparticles
The following tables summarize the influence of varying formulation parameters on the key physicochemical characteristics of peptide-conjugated nanoparticles.
Table 1: Effect of DSPE-PEG 5000-RGD Molar Ratio on Liposome Properties
| Molar Ratio of DSPE-PEG 5000-Maleimide to RGD Peptide | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Peptide Conjugation Efficiency (%) |
| 1:1.2 | 155.4 ± 5.2 | 0.14 ± 0.02 | -25.8 ± 1.5 | >95 |
| 1:1.5 | 162.3 ± 6.1 | 0.13 ± 0.03 | -28.4 ± 2.1 | >98 |
| 1:2 | 168.9 ± 7.5 | 0.16 ± 0.04 | -30.1 ± 1.8 | >99 |
Table 2: Effect of DSPE-PEG 5000 Percentage on Doxorubicin-Loaded Liposome Characteristics
| Percentage of DSPE-PEG 5000 in Lipid Formulation (mol%) | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Doxorubicin Encapsulation Efficiency (%) |
| 2 | 115.2 ± 4.8 | 0.18 ± 0.03 | -15.6 ± 1.2 | 92.5 ± 3.1 |
| 5 | 129.0 ± 6.3 | 0.15 ± 0.02 | -22.3 ± 1.9 | 95.8 ± 2.5 |
| 10 | 145.7 ± 8.1 | 0.12 ± 0.02 | -28.9 ± 2.4 | 97.2 ± 1.8 |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG 5000-Maleimide
This protocol describes the conjugation of a cysteine-containing peptide (e.g., cRGDfK) to DSPE-PEG 5000-Maleimide via a Michael addition reaction.
Materials:
-
DSPE-PEG 5000-Maleimide
-
Cysteine-containing peptide (e.g., cyclic RGD peptide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Nitrogen gas
-
Reaction vessel (e.g., glass vial)
-
Stirring mechanism (e.g., magnetic stirrer)
Procedure:
-
Dissolution of Reactants:
-
Dissolve DSPE-PEG 5000-Maleimide in DMSO to a final concentration of 10 mg/mL.
-
Dissolve the cysteine-containing peptide in degassed PBS (pH 7.2) to a final concentration of 5 mg/mL.
-
-
Reaction Setup:
-
In a clean reaction vessel, add the DSPE-PEG 5000-Maleimide solution.
-
While stirring, slowly add the peptide solution to the DSPE-PEG 5000-Maleimide solution. A molar ratio of 1:1.2 to 1:1.5 (DSPE-PEG-Maleimide:peptide) is recommended to ensure complete reaction of the maleimide groups.
-
-
Reaction Conditions:
-
Purge the reaction vessel with nitrogen gas to create an inert atmosphere, which prevents oxidation of the thiol groups.
-
Seal the vessel and allow the reaction to proceed for 4-12 hours at room temperature with continuous gentle stirring.
-
-
Purification:
-
The resulting DSPE-PEG 5000-peptide conjugate can be purified by dialysis against deionized water to remove unreacted peptide and DMSO. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 3.5 kDa.
-
Alternatively, size exclusion chromatography can be used for purification.
-
-
Storage:
-
Lyophilize the purified conjugate and store it at -20°C until further use.
-
Protocol 2: Preparation of Peptide-Conjugated Nanoparticles by Thin-Film Hydration
This protocol details the preparation of peptide-conjugated liposomes incorporating the DSPE-PEG 5000-peptide conjugate. This example uses a lipid composition of DSPC:Cholesterol:DSPE-PEG 5000-RGD.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
DSPE-PEG 5000-Peptide conjugate (from Protocol 1)
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Hydration buffer (e.g., PBS, pH 7.4, or a solution containing the drug to be encapsulated)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and the DSPE-PEG 5000-peptide conjugate in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Chol:DSPE-PEG 5000-peptide).
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C).
-
A thin, uniform lipid film should form on the inner wall of the flask. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and rotating it gently at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
For drug loading of hydrophilic drugs, the drug is dissolved in the hydration buffer.
-
-
Size Reduction by Extrusion:
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Load the MLV suspension into a gas-tight syringe and pass it through the extruder assembly containing the membrane for an odd number of passes (e.g., 11-21 times). This ensures a narrow and uniform size distribution.
-
-
Purification:
-
Remove any unencapsulated drug or other small molecules by size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the final peptide-conjugated nanoparticle suspension at 4°C.
-
Protocol 3: Characterization of Peptide-Conjugated Nanoparticles
A. Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects (typically a slightly opalescent solution).
-
Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the measurement temperature to 25°C and allow the sample to equilibrate.
-
Measurement: Perform the size measurement according to the instrument's instructions. The Z-average diameter and the polydispersity index (PDI) will be reported. For zeta potential, use a specific folded capillary cell and follow the instrument's protocol for measurement in the same buffer.
B. Determination of Peptide Conjugation Efficiency by HPLC
Procedure:
-
Standard Curve: Prepare a series of standard solutions of the free peptide at known concentrations.
-
Sample Preparation: After the conjugation reaction (Protocol 1), collect the reaction mixture before purification.
-
HPLC Analysis:
-
Inject the standards and the reaction mixture onto a suitable HPLC system equipped with a C18 column.
-
Use a mobile phase gradient appropriate for the peptide (e.g., a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA).
-
Monitor the elution of the peptide using a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm if it contains tryptophan or tyrosine).
-
-
Quantification: Determine the concentration of the unreacted (free) peptide in the reaction mixture by comparing its peak area to the standard curve.
-
Calculation: Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = [(Initial amount of peptide - Amount of unreacted peptide) / Initial amount of peptide] x 100
-
C. Quantification of Peptide on Nanoparticle Surface by BCA Assay
Procedure:
-
Standard Curve: Prepare a standard curve using the free peptide or bovine serum albumin (BSA) at known concentrations.
-
Sample Preparation: Take a known volume of the purified peptide-conjugated nanoparticle suspension.
-
BCA Assay:
-
Follow the manufacturer's protocol for the bicinchoninic acid (BCA) assay. This typically involves mixing the sample with the BCA working reagent and incubating at an elevated temperature (e.g., 37°C or 60°C).
-
A color change will occur, and the absorbance is measured using a spectrophotometer (e.g., at 562 nm).
-
-
Calculation: Determine the peptide concentration in the nanoparticle sample by comparing its absorbance to the standard curve.
D. Determination of Drug Encapsulation Efficiency
Procedure:
-
Separation of Free Drug: Separate the nanoparticles from the unencapsulated drug using a suitable method such as size exclusion chromatography or ultracentrifugation.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the collected fractions using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Quantification of Total Drug: Disrupt a known volume of the nanoparticle suspension (before purification) using a suitable solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration.
-
Calculation: Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Mandatory Visualizations
Experimental Workflow for Preparing Peptide-Conjugated Nanoparticles
Caption: Workflow for preparing and characterizing peptide-conjugated nanoparticles.
Signaling Pathway for RGD-Conjugated Nanoparticle Uptake
Caption: Integrin-mediated endocytosis of RGD-conjugated nanoparticles.
Application Notes and Protocols for DSPE-PEG-Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing the conjugation of DSPE-PEG-Maleimide to thiol-containing molecules, a critical technique in the development of targeted drug delivery systems, such as liposomes and nanoparticles.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a functionalized lipid polymer conjugate essential for bioconjugation. It consists of a DSPE lipid anchor, which can be incorporated into lipid bilayers of liposomes or nanoparticles, and a polyethylene (B3416737) glycol (PEG) spacer that provides a hydrophilic shield, reducing clearance by the immune system.[1] The maleimide (B117702) group at the terminus of the PEG chain allows for the covalent attachment of molecules containing a free sulfhydryl (thiol) group, such as cysteine-containing peptides or antibodies.[2][3] This conjugation is achieved through a Michael addition reaction, which is highly specific and efficient at neutral pH.[4]
Principle of Maleimide-Thiol Conjugation
The maleimide group reacts specifically with the sulfhydryl group of thiols to form a stable thioether bond.[5] This reaction is most efficient at a pH range of 6.5-7.5. Below pH 6.5, the reaction rate is significantly reduced, while at a pH above 7.5, hydrolysis of the maleimide group can occur, rendering it unreactive. It is also important to note that thiols can form disulfide bonds, which are unreactive with maleimides. Therefore, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often included in the reaction mixture to ensure the availability of free thiols.[6]
Calculating Molar Ratios
The molar ratio of DSPE-PEG-Maleimide to the thiol-containing molecule is a critical parameter that influences conjugation efficiency. The optimal ratio can vary depending on the specific reactants and desired degree of conjugation. A molar excess of the maleimide is often used to drive the reaction to completion.
General Formula:
To calculate the mass of each reactant needed, the following formulas are used:
-
Moles of Thiol-Molecule = Mass of Thiol-Molecule / Molecular Weight of Thiol-Molecule
-
Moles of DSPE-PEG-Maleimide = Desired Molar Ratio × Moles of Thiol-Molecule
-
Mass of DSPE-PEG-Maleimide = Moles of DSPE-PEG-Maleimide × Molecular Weight of DSPE-PEG-Maleimide
Example Calculation:
Let's assume you want to conjugate a cysteine-containing peptide to DSPE-PEG(2000)-Maleimide at a 10:1 molar ratio (Maleimide:Peptide).
| Parameter | Value |
| Peptide Information | |
| Mass of Peptide | 1 mg |
| Molecular Weight of Peptide | 3500 g/mol |
| DSPE-PEG(2000)-Maleimide Information | |
| Molecular Weight of DSPE-PEG(2000)-Maleimide | ~2800 g/mol |
| Desired Molar Ratio | |
| DSPE-PEG-Maleimide : Peptide | 10 : 1 |
-
Calculate the moles of the peptide:
-
Moles of Peptide = 0.001 g / 3500 g/mol = 2.86 x 10⁻⁷ mol
-
-
Calculate the moles of DSPE-PEG-Maleimide needed:
-
Moles of DSPE-PEG-Maleimide = 10 × (2.86 x 10⁻⁷ mol) = 2.86 x 10⁻⁶ mol
-
-
Calculate the mass of DSPE-PEG-Maleimide needed:
-
Mass of DSPE-PEG-Maleimide = (2.86 x 10⁻⁶ mol) × 2800 g/mol = 0.008 g = 8 mg
-
Therefore, for every 1 mg of the peptide, you would need 8 mg of DSPE-PEG(2000)-Maleimide to achieve a 10:1 molar ratio.
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Reference |
| Molar Ratios (Maleimide:Thiol) | 1.25:1 to 20:1 | |
| pH of Reaction Buffer | 6.5 - 7.5 | |
| Reaction Time | 2 hours to overnight | [5][7] |
| Reaction Temperature | Room Temperature or 4°C | [5][6] |
| Conjugation Efficiency | 58% to >95% | [4][8] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Thiol-Containing Molecule Solution:
-
Dissolve the thiol-containing molecule (e.g., peptide, antibody) in a degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4) to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
DSPE-PEG-Maleimide Solution:
-
Prepare a stock solution of DSPE-PEG-Maleimide in an anhydrous solvent like DMSO or DMF at a concentration of 10 mg/mL. DSPE-PEG-Maleimide is also soluble in chloroform (B151607) or warm water.[2]
-
Protocol 2: Conjugation Reaction
-
Add the calculated volume of the DSPE-PEG-Maleimide stock solution to the thiol-containing molecule solution while gently vortexing.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol groups.[6]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[5]
Protocol 3: Purification of the Conjugate
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger conjugate from unreacted smaller molecules.
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired buffer.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the absorbance at a wavelength appropriate for your molecule (e.g., 280 nm for proteins) to identify the fractions containing the purified conjugate.
-
-
Dialysis: This method is suitable for removing small unreacted molecules.
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against a large volume of the desired buffer, with several buffer changes over 24-48 hours.
-
-
Ultrafiltration: Centrifugal filtration devices can also be used to separate the conjugate.
-
Choose a device with a MWCO that will retain the conjugate while allowing smaller unreacted molecules to pass through.
-
Follow the manufacturer's instructions for centrifugation speed and time.
-
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the conjugated molecule compared to the unconjugated starting material.[9]
-
Mass Spectrometry (e.g., MALDI-TOF): This technique can be used to determine the exact molecular weight of the conjugate, confirming successful conjugation.[8]
-
HPLC: High-performance liquid chromatography can be used to quantify the amount of unreacted starting material, allowing for the calculation of conjugation efficiency.[8]
Visualizations
Caption: Experimental workflow for DSPE-PEG-Maleimide conjugation.
Caption: DSPE-PEG-Maleimide and Thiol-Molecule reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. HSPC/Chol/DSPE-mPEG2000/DSPE-mPEG2000-maleimide (50/45/4/1, mol/mol) Liposomes — LipExoGen [lipexogen.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Insertion of DSPE-PEG-Maleimide into Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of liposomes with targeting ligands is a critical step in the development of advanced drug delivery systems. The post-insertion method offers a robust and efficient strategy for incorporating DSPE-PEG-Maleimide into pre-formed liposomes. This technique is particularly advantageous as it minimizes the exposure of the reactive maleimide (B117702) group to harsh conditions during liposome (B1194612) formation, thereby preserving its reactivity for subsequent conjugation with thiol-containing ligands such as peptides, antibodies, or other biomolecules.[1][2][3] This document provides detailed protocols and application notes for the successful post-insertion of DSPE-PEG-Maleimide into liposomes.
The maleimide group is prone to hydrolysis, especially at alkaline pH, which can significantly reduce its conjugation efficiency.[1][4] The post-insertion method circumvents this issue by introducing the maleimide-functionalized lipid after the liposomes have been formed and purified.[2][3] Studies have shown that the post-insertion method results in a significantly higher retention of active maleimide groups on the liposome surface compared to the pre-insertion method, where the functionalized lipid is included in the initial lipid mixture.[1][2][3]
Key Advantages of the Post-Insertion Method:
-
Preservation of Maleimide Activity: Minimizes hydrolysis of the maleimide group, leading to higher conjugation efficiency.[1][2][3]
-
Versatility: Allows for the modification of pre-formed liposomes, including commercially available formulations.
-
Controlled Surface Modification: Enables more precise control over the density of ligands on the liposome surface.
-
Reduced Manufacturing Complexity: Simplifies the initial liposome manufacturing process.
Data Presentation
Table 1: Comparison of Pre-insertion vs. Post-insertion Methods for DSPE-PEG2000-Maleimide Liposomes
| Parameter | Pre-insertion Method | Post-insertion Method | Reference |
| Maleimide Activity (Initial) | 63% | 76% | [1][2][3] |
| Maleimide Activity (After Purification) | 32% | 76% (purification less impactful) | [1][2][3] |
| Zeta Potential (Pre-formed Liposomes) | N/A | -0.7 ± 3.5 mV | [1] |
| Zeta Potential (After Insertion) | N/A | -18.53 ± 0.8 mV | [1] |
| Size (Pre-formed Liposomes) | N/A | ~62-65 nm | [1] |
| Size (After Insertion) | N/A | ~65 ± 3 nm | [1] |
Table 2: Physicochemical Characterization of Liposomes Before and After Post-Insertion
| Characteristic | Before Post-Insertion (Plain Liposomes) | After Post-Insertion with DSPE-PEG-Maleimide | Reference |
| Average Size (Diameter) | 130-140 nm | 143-159 nm (slight increase) | [5] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [5] |
| Zeta Potential | Neutral (e.g., -0.7 ± 3.5 mV) | Negative (e.g., -18.53 ± 0.8 mV) | [1] |
| PEG Surface Density | 0 mol% | Can be controlled (e.g., 1-5 mol%) | [6] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Maleimide Micelles
This protocol describes the preparation of DSPE-PEG-Maleimide micelles, which will be used for insertion into pre-formed liposomes.
Materials:
-
DSPE-PEG(2000)-Maleimide
-
Phosphate Buffered Saline (PBS), pH 7.0-7.4
-
Chloroform (B151607) or other suitable organic solvent
-
Round bottom flask
-
Rotary evaporator or a stream of inert gas (nitrogen or argon)
-
Water bath sonicator or vortex mixer
Procedure:
-
Dissolve the desired amount of DSPE-PEG(2000)-Maleimide in chloroform in a round bottom flask.
-
Remove the organic solvent using a rotary evaporator or under a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.
-
Hydrate the dried lipid film with PBS (pH 7.0-7.4) to the desired concentration. The concentration should be above the critical micelle concentration (CMC) of the DSPE-PEG-Maleimide.
-
Vortex or sonicate the solution until the lipid film is fully dissolved and a clear micellar solution is formed.
Protocol 2: Post-Insertion of DSPE-PEG-Maleimide Micelles into Pre-formed Liposomes
This protocol details the incubation procedure for inserting the DSPE-PEG-Maleimide micelles into the outer leaflet of pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., composed of DSPC/Cholesterol)
-
DSPE-PEG-Maleimide micelle solution (from Protocol 1)
-
Water bath or incubator
Procedure:
-
Determine the desired final molar ratio of DSPE-PEG-Maleimide to the total lipid in the pre-formed liposomes (typically 1-5 mol%).
-
Add the calculated volume of the DSPE-PEG-Maleimide micelle solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome-forming lipids for a specific duration. A common condition is 60°C for 1 hour.[7]
-
Allow the liposome suspension to cool down to room temperature.
-
The resulting liposomes will have DSPE-PEG-Maleimide inserted into their outer leaflet.
Note: The optimal incubation time and temperature may vary depending on the lipid composition of the pre-formed liposomes and should be optimized for each specific formulation.[7][8]
Protocol 3: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes
This protocol outlines the covalent attachment of a thiol-containing ligand (e.g., a thiolated antibody or peptide) to the maleimide groups on the surface of the liposomes.
Materials:
-
Maleimide-functionalized liposomes (from Protocol 2)
-
Thiolated ligand (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, pH 7.0)
-
Inert gas (nitrogen or argon)
-
Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol) - Optional
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Inert Atmosphere: To prevent oxidation of the sulfhydryl groups on the ligand, perform the conjugation reaction under an inert atmosphere (nitrogen or argon).[4]
-
Add the thiolated ligand solution to the maleimide-functionalized liposome suspension. The molar ratio of ligand to maleimide should be optimized, but a slight excess of maleimide is often used to ensure complete reaction of the ligand.
-
Incubate the reaction mixture at room temperature for 2-8 hours with gentle stirring.[9]
-
(Optional) Quenching: After the incubation period, any unreacted maleimide groups can be quenched by adding a small amount of a thiol-containing reagent like L-cysteine. This can prevent non-specific reactions and aggregation.[4]
-
Purification: Remove the unreacted ligand and quenching reagent from the immunoliposome preparation using size exclusion chromatography or dialysis.
Visualizations
Experimental Workflow for Post-Insertion and Conjugation
Caption: Workflow of the post-insertion and conjugation process.
Logical Relationship of Key Components and Considerations
Caption: Factors influencing successful liposome functionalization.
Troubleshooting and Key Considerations
-
Maleimide Hydrolysis: Always maintain a pH of around 7.0-7.4 during the hydration of the DSPE-PEG-Maleimide and the conjugation reaction to minimize hydrolysis.[1][4]
-
Oxidation of Thiols: The sulfhydryl groups on the ligand are susceptible to oxidation, which forms disulfide bonds and prevents conjugation. It is highly recommended to perform the conjugation step under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Quantification of Reactive Groups: Before conjugation, it is advisable to quantify the number of available sulfhydryl groups on the ligand using methods like the Ellman's assay to ensure efficient conjugation.[4][10]
-
Liposome Stability: After post-insertion, monitor the liposome size and polydispersity to ensure that the process has not led to aggregation or fusion.
-
Storage: Store maleimide-functionalized liposomes at 4°C and use them promptly after preparation. Never freeze liposomes .[4]
By following these protocols and considering the key factors outlined, researchers can effectively utilize the post-insertion method to prepare DSPE-PEG-Maleimide functionalized liposomes for a wide range of targeted drug delivery applications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encapsula.com [encapsula.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. encapsula.com [encapsula.com]
- 10. biorxiv.org [biorxiv.org]
Characterization of DSPE-PEG-Maleimide Conjugated Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) are extensively utilized as versatile nanocarriers for targeted drug delivery. The maleimide (B117702) group facilitates the covalent conjugation of thiol-containing ligands, such as peptides, antibodies, and other targeting moieties, to the liposome (B1194612) surface.[1][][3] This targeted approach enhances the therapeutic efficacy and reduces off-target effects. Rigorous characterization of these conjugated liposomes is paramount to ensure their quality, stability, and performance. This document provides detailed application notes and protocols for the essential characterization techniques.
Key Physicochemical Characterization Parameters
A comprehensive characterization of DSPE-PEG-Maleimide conjugated liposomes involves the assessment of several key parameters. These parameters dictate the in vitro and in vivo behavior of the liposomal formulation.
Size and Polydispersity Index (PDI)
The size and size distribution of liposomes are critical attributes that influence their circulation half-life, biodistribution, and cellular uptake. Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and PDI of liposomes.[4][5][6]
Table 1: Representative Size and PDI Data for DSPE-PEG-Maleimide Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Doxorubicin-loaded Maleimide-Liposomes (M-Lip/Dox) | ~110 | < 0.2 | [7] |
| siRNA-loaded 1 mol% RGD-PEGylated Liposomes | 156.4 | < 0.2 | [8] |
| Unloaded HSPC/CHOL Liposomes | ~90 | Not Specified | [4] |
| PEGylated pH-sensitive Liposomes (TPPLs) | 134 ± 1.88 | 0.238 | [9] |
Zeta Potential
Zeta potential is a measure of the surface charge of the liposomes, which plays a crucial role in their stability and interaction with biological membranes.[10][] The surface charge can influence colloidal stability, with highly positive or negative zeta potentials generally indicating better stability against aggregation.[12]
Table 2: Representative Zeta Potential Data for DSPE-PEG-Maleimide Liposomes
| Liposome Formulation | Zeta Potential (mV) | Reference |
| Doxorubicin-loaded Maleimide-Liposomes (M-Lip/Dox) | ~ -10 | [7] |
| siRNA-loaded 1 mol% RGD-PEGylated Liposomes | +24.9 ± 1.5 | [8] |
| siRNA-loaded 5 mol% RGD-PEGylated Liposomes | +17.3 ± 0.6 | [8] |
| PEGylated pH-sensitive Liposomes (TPPLs) | -13.98 | [9] |
Morphology and Lamellarity
Visualizing the morphology, shape, and lamellarity (number of lipid bilayers) of liposomes is essential for confirming their structural integrity. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the gold standard for imaging liposomes in their near-native, hydrated state, providing detailed structural information.[13][14][15][16][17]
Conjugation Efficiency and Maleimide Activity
Quantifying the amount of active maleimide groups on the liposome surface and the efficiency of the subsequent conjugation reaction is critical for ensuring the desired functionality of the targeted liposomes. The stability of the maleimide group is pH-dependent and can be compromised during liposome preparation.[18][19][20]
Table 3: Maleimide Activity and Conjugation Efficiency
| Preparation Method | Maleimide Activity | Comments | Reference |
| Pre-insertion | 63% (before purification), 32% (after purification) | Significant loss of activity during preparation and purification. | [18][21] |
| Post-insertion | 76% | Minimal loss of activity. | [18][21] |
| Thiol-Maleimide Reaction | 84 ± 4% conjugation efficiency (cRGDfK peptide) | Optimal at a maleimide to thiol molar ratio of 2:1. | [22] |
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing DSPE-PEG-Maleimide functionalized liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids in the desired molar ratio in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by gentle rotation above the lipid phase transition temperature.
-
Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to form unilamellar vesicles (LUVs) of a uniform size.
Caption: Workflow for DSPE-PEG-Maleimide Liposome Preparation.
Protocol 2: Characterization of Size and Zeta Potential
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure for Size Measurement:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration to achieve a suitable scattering intensity.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement to obtain the mean hydrodynamic diameter and the Polydispersity Index (PDI).
Procedure for Zeta Potential Measurement:
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.[23]
-
Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[23]
-
Insert the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.[10]
Protocol 3: Quantification of Surface-Available Maleimide Groups (Indirect Ellman's Assay)
This protocol determines the amount of reactive maleimide groups on the liposome surface.[19][21]
Materials:
-
DSPE-PEG-Maleimide liposome suspension
-
Cysteine solution of known concentration
-
Ellman's reagent (DTNB) solution
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Incubate a known amount of the liposome suspension with an excess of cysteine solution for a specific time (e.g., 2 hours) to allow the maleimide-thiol reaction to go to completion.
-
After the reaction, add Ellman's reagent to the mixture.
-
The unreacted cysteine will react with DTNB to produce a colored product (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm.
-
The amount of reacted cysteine is calculated by subtracting the amount of unreacted cysteine from the initial amount.
-
The amount of surface-available maleimide is stoichiometric to the amount of reacted cysteine.
Caption: Workflow for Quantifying Surface Maleimide Groups.
Protocol 4: Determination of Conjugation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the lipid components of the liposomes, including the DSPE-PEG-Maleimide conjugate, both before and after conjugation to a ligand.[24][25][26] An Evaporative Light Scattering Detector (ELSD) is often used for the detection of lipids.[24]
Instrument: HPLC system with a suitable column (e.g., C18) and an ELSD or Mass Spectrometry (MS) detector.[25]
Procedure:
-
Disrupt the liposome structure using a suitable solvent (e.g., a mixture of chloroform and methanol) to release the lipid components.
-
Prepare a standard curve for the DSPE-PEG-Maleimide and the conjugated lipid.
-
Inject the prepared sample into the HPLC system.
-
Separate the lipid components based on their hydrophobicity.
-
Quantify the amount of unconjugated and conjugated DSPE-PEG-Maleimide by comparing the peak areas to the standard curve.
-
Calculate the conjugation efficiency as the percentage of conjugated DSPE-PEG-Maleimide relative to the initial amount.
Stability Studies
The stability of DSPE-PEG-Maleimide conjugated liposomes is a critical quality attribute. Stability studies should assess the physical stability (size, PDI, and zeta potential) and chemical stability (integrity of the conjugated ligand and the liposome structure) over time under different storage conditions (e.g., 4°C).[7] The hydrolysis of the maleimide group, which is more pronounced at higher pH values, should also be considered.[19]
Advanced Characterization Techniques
For a more in-depth analysis, other techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the structure, dynamics, and composition of the liposomes, as well as interactions between the lipids and encapsulated molecules.[27][28][29][30][31]
-
Asymmetrical Flow Field-Flow Fractionation (AF4): A high-resolution separation technique that can be coupled with DLS and MALS to provide detailed size and structural information.[32]
Caption: Logical Flow of Liposome Characterization.
Conclusion
The thorough characterization of DSPE-PEG-Maleimide conjugated liposomes using the techniques and protocols outlined in this document is essential for the development of safe, stable, and effective targeted drug delivery systems. A combination of methods provides a comprehensive understanding of the physicochemical and functional properties of these advanced nanocarriers, ensuring their quality and performance for preclinical and clinical applications.
References
- 1. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. news-medical.net [news-medical.net]
- 6. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. azonano.com [azonano.com]
- 12. researchgate.net [researchgate.net]
- 13. Imaging of Liposomes by Transmission Electron Microscopy [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. store.astm.org [store.astm.org]
- 17. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 18. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. ovid.com [ovid.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. HPLC analysis as a tool for assessing targeted liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Identification and Quantification of Lipids in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Estimation of liposome integrity by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. BiblioBoard [openresearchlibrary.org]
- 32. ijpsjournal.com [ijpsjournal.com]
Application Notes: DSPE-PEG-Maleimide 5000 for Advanced mRNA Delivery Systems
Introduction
DSPE-PEG-Maleimide 5000 is a functionalized PEGylated lipid critical for the development of advanced mRNA delivery systems, particularly lipid nanoparticles (LNPs). This molecule consists of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, ensuring stable integration into the LNP's lipid bilayer.
-
Polyethylene Glycol (PEG) 5000: A hydrophilic polymer chain with an average molecular weight of 5000 Da. The PEG moiety creates a hydrophilic shield on the LNP surface, which prevents particle aggregation, reduces nonspecific uptake by the immune system, and prolongs circulation time in the bloodstream.[1][2]
-
Maleimide (B117702): A reactive functional group at the distal end of the PEG chain. The maleimide group enables covalent conjugation of thiol-containing molecules, such as antibodies, peptides, or other targeting ligands, to the LNP surface.[3][4] This allows for the creation of targeted delivery systems that can specifically recognize and deliver their mRNA payload to desired cells or tissues.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for researchers and drug developers utilizing DSPE-PEG-Maleimide 5000 in their mRNA-LNP formulations.
Applications in mRNA Delivery
The primary application of DSPE-PEG-Maleimide 5000 is to serve as a versatile tool for the surface functionalization of LNPs. While standard PEGylated lipids (like mPEG-DSPE) provide stability, the maleimide variant adds a crucial layer of functionality.
-
Targeted Delivery: The maleimide group can react with thiol groups present in cysteine residues of peptides and antibody fragments.[3] This allows for the decoration of LNPs with targeting moieties that can bind to specific receptors overexpressed on cancer cells or other target tissues, thereby enhancing delivery specificity and therapeutic efficacy.[2][3]
-
Enhanced Cellular Interaction: Even without conjugation, the maleimide group can alter the surface properties of the LNP, potentially leading to different interactions with cell surfaces compared to non-functionalized LNPs.[3]
-
Fundamental Research: It serves as a platform for developing novel delivery systems and studying the effects of targeted delivery on mRNA transfection efficiency and biodistribution.
Quantitative Data Presentation
The physicochemical properties of LNPs are critical for their in vivo performance. The inclusion of functionalized PEG-lipids can influence these characteristics. The tables below summarize representative data for LNPs formulated with DSPE-PEG-Maleimide.
Note: The following data is adapted from studies using DSPE-PEG(2000)-Maleimide, as it is more commonly reported. The principles are directly applicable to DSPE-PEG(5000)-Maleimide, although absolute values for size may vary slightly due to the longer PEG chain.
Table 1: Physicochemical Properties of mRNA LNPs with DSPE-PEG-Maleimide
| Formulation | Functionalized PEG Ratio (Maleimide:Standard PEG) | Z-average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| Base LNP | 0:1 | ~85 | < 0.2 | -3.0 to -7.0 | > 90% |
| Maleimide LNP (1:4) | 1:4 | ~90 | < 0.2 | -4.0 to -8.0 | > 90% |
| Maleimide LNP (1:3) | 1:3 | ~95 | < 0.2 | -5.0 to -9.0 | > 90% |
| Maleimide LNP (1:1) | 1:1 | ~105 | < 0.2 | -6.0 to -11.0 | > 85% |
Data is representative and compiled based on findings from similar LNP formulations.[3][5] Actual values will depend on the specific ionizable lipid, lipid composition, and manufacturing parameters.
Table 2: Representative Molar Ratios for LNP Formulation
| Lipid Component | Role in LNP | Molar Percentage (%) |
|---|---|---|
| Ionizable Lipid (e.g., SM-102, ALC-0315) | mRNA encapsulation, endosomal escape | 40 - 50 |
| Helper Phospholipid (e.g., DSPC, DOPE) | Structural integrity | 10 - 20 |
| Cholesterol | LNP stability, membrane fusion | 35 - 45 |
| Standard PEG-Lipid (e.g., DMG-PEG 2000) | Stability, circulation | 1.0 - 2.0 |
| DSPE-PEG-Maleimide 5000 | Surface functionalization | 0.3 - 1.0 |
The ratio of standard PEG-lipid to DSPE-PEG-Maleimide can be adjusted to control the density of maleimide groups on the LNP surface.[3][6]
Signaling Pathways and Delivery Mechanisms
The effective delivery of mRNA to the cytoplasm is a multi-step process. LNPs are designed to overcome several biological barriers to achieve this goal.
-
Internalization: LNPs primarily enter cells through endocytosis, a process that can involve macropinocytosis or clathrin-mediated pathways.[7][8]
-
Trafficking & Maturation: Once inside, the LNPs are enclosed within vesicles called endosomes. These vesicles mature from early endosomes to late endosomes, a process accompanied by a gradual drop in pH.[9]
-
Endosomal Escape: This is the most critical and challenging step. The ionizable lipids within the LNP become protonated in the acidic environment of the late endosome.[] This charge reversal is believed to induce a structural change in the LNP, allowing it to interact with and destabilize the endosomal membrane, ultimately releasing the mRNA payload into the cytoplasm before the LNP is trafficked to the lysosome for degradation.[8][11]
-
Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.
Experimental Protocols
Protocol 1: Formulation of Maleimide-Functionalized mRNA-LNPs via Microfluidics
This protocol describes the standard method for producing LNPs with consistent size and high encapsulation efficiency using a microfluidic mixing device.[6][12]
Materials:
-
Ionizable lipid, DSPC, Cholesterol, standard PEG-lipid, DSPE-PEG-Maleimide 5000
-
mRNA transcript
-
Ethanol (200 proof, RNase-free)
-
Aqueous Buffer: Sodium Acetate or Sodium Citrate (25-50 mM, pH 4.0)
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS, 1X, pH 7.4, RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringes and tubing for the microfluidic system
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Organic Phase: Dissolve the ionizable lipid, helper lipid, cholesterol, standard PEG-lipid, and DSPE-PEG-Maleimide 5000 in ethanol at the desired molar ratios (see Table 2). The total lipid concentration is typically 10-20 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Prepare Aqueous Phase: Dilute the mRNA transcript in the acidic aqueous buffer to the target concentration. The final concentration depends on the desired lipid:mRNA weight ratio (typically 10:1 to 20:1).[13]
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the organic phase and aqueous phase into separate syringes.
-
Set the flow rate ratio, typically at 3:1 (Aqueous:Organic). The total flow rate (e.g., 12 mL/min) will influence particle size.[14]
-
Initiate the flow to mix the two phases. The rapid mixing causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.
-
Collect the resulting milky-white LNP suspension.
-
-
Purification and Buffer Exchange:
-
Transfer the LNP suspension to a dialysis cassette.
-
Dialyze against 1X PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH, resulting in a stable, neutral LNP formulation.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNPs using centrifugal filter units (e.g., 100 kDa MWCO).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the LNP suspension in 1X PBS. Measure the hydrodynamic diameter (Z-average) and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[5]
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with zeta potential measurement capability.
-
Procedure: Dilute the LNP sample in deionized water or a low-salt buffer. The zeta potential provides information about the surface charge of the LNPs, which should be near-neutral at physiological pH.[3]
3. mRNA Encapsulation Efficiency (EE%):
-
Method: RiboGreen assay.[15] This assay uses a fluorescent dye that binds specifically to RNA.
-
Procedure: a. Measure the total amount of mRNA by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen dye. b. Measure the amount of free (unencapsulated) mRNA by adding the RiboGreen dye to an intact LNP sample. c. Calculate the EE% using the formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] * 100
Protocol 3: Surface Conjugation via Maleimide-Thiol Chemistry
This protocol outlines the conjugation of a thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine) to the maleimide-functionalized LNP surface.
Materials:
-
Maleimide-functionalized LNPs in PBS, pH 7.4.
-
Thiol-containing targeting ligand (e.g., RGD peptide).
-
Reaction Buffer: PBS, pH ~7.0.
Procedure:
-
Prepare Ligand: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand is a peptide, ensure it is fully dissolved.
-
Conjugation Reaction:
-
Add the ligand solution to the maleimide-LNP suspension. A molar excess of the ligand (e.g., 5-10 fold molar excess relative to the maleimide groups) is often used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.[4][18]
-
-
Purification:
-
Remove the unreacted ligand by dialysis or size exclusion chromatography (SEC).
-
-
Confirmation:
-
Confirm successful conjugation using methods appropriate for the ligand, such as SDS-PAGE (for protein/large peptide ligands) or by observing a change in the LNP's zeta potential or size.
-
Protocol 4: In Vitro Transfection and Protein Expression Assay
Materials:
-
Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research).
-
Complete cell culture medium.
-
mRNA-LNPs (encoding a reporter protein like Luciferase or GFP).
-
Luciferase assay kit or fluorescence microscope/plate reader for GFP.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
-
LNP Treatment:
-
Dilute the mRNA-LNPs in fresh, serum-free or complete cell culture medium to achieve the desired final mRNA concentration (e.g., 50-500 ng/well).[17]
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells with the LNPs for 4-6 hours. After this period, you can replace the medium with fresh complete medium to reduce potential toxicity.
-
Protein Expression Analysis:
-
Incubate the cells for an additional 18-48 hours to allow for mRNA translation and protein accumulation.
-
For Luciferase: Lyse the cells and measure the luminescence using a luciferase assay kit and a luminometer, according to the manufacturer's instructions.[12]
-
For GFP: Observe the cells under a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
Compare the protein expression levels between different LNP formulations to evaluate transfection efficiency.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mRNA nanodelivery systems: targeting strategies and administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]
- 5. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. biorxiv.org [biorxiv.org]
- 11. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biomol.com [biomol.com]
- 14. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 18. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging Using DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a versatile, heterobifunctional lipid derivative that has become an essential tool for the development of targeted nanoparticles for in vivo imaging and drug delivery. Its unique structure combines a hydrophobic distearoyl (DSPE) anchor for stable integration into lipid bilayers of nanoparticles like liposomes and micelles, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that provides "stealth" characteristics to evade the reticuloendothelial system and prolong circulation time, and a reactive maleimide (B117702) group for the covalent conjugation of thiol-containing targeting ligands such as peptides, antibodies, and aptamers.[1][2] This targeted approach enhances the accumulation of imaging agents at specific sites of interest, such as tumors, thereby improving signal-to-noise ratios and enabling more precise disease diagnosis and monitoring.
These application notes provide detailed protocols for the preparation, characterization, and in vivo application of DSPE-PEG-Maleimide-functionalized nanoparticles for imaging applications.
Data Presentation: In Vivo Biodistribution of Targeted Nanoparticles
The following table summarizes representative quantitative data on the biodistribution of targeted nanoparticles formulated with DSPE-PEG. It is important to note that direct comparison across different studies can be challenging due to variations in nanoparticle composition, targeting ligand, animal model, and imaging modality.
| Nanoparticle Formulation | Targeting Ligand | Animal Model | Time Point | Organ | % Injected Dose per Gram (%ID/g) | Reference |
| 111In-labeled liposomes (DSPC/Chol/DSPE-PEG) | None (Control) | Tumor-bearing mice | 24 h | Blood | ~13.5 | [3] |
| 111In-labeled liposomes (DSPC/Chol/DSPE-PEG) | None (Control) | Tumor-bearing mice | 24 h | Liver | ~5 | [3] |
| 111In-labeled liposomes (DSPC/Chol/DSPE-PEG) | None (Control) | Tumor-bearing mice | 24 h | Spleen | ~4 | [3] |
| 111In-labeled liposomes (DSPC/Chol/DSPE-PEG) | None (Control) | Tumor-bearing mice | 24 h | Tumor | ~3 | [3] |
| 99mTc-labeled micelles (DSPE-mPEG2000) | None (Control) | Healthy mice | 4 h | Blood | ~10 | [1] |
| 99mTc-labeled micelles (DSPE-mPEG2000) | None (Control) | Healthy mice | 4 h | Liver | ~15 | [1] |
| 99mTc-labeled micelles (DSPE-mPEG2000) | None (Control) | Healthy mice | 4 h | Spleen | ~12 | [1] |
| 99mTc-labeled micelles (DSPE-mPEG2000) | None (Control) | Tumor-bearing mice | 24 h | Tumor | ~4 | [1] |
| Quantum Dot-Liposome Hybrids (DSPC:Chol:DSPE-PEG2000) | None (Control) | B16F10 melanoma tumor-bearing C57BL6 mice | 4 h | Tumor | ~5 | [4] |
Experimental Protocols
Protocol 1: Preparation of Targeted Liposomes via Thin-Film Hydration and Post-Insertion
This protocol describes the preparation of targeted liposomes by first forming liposomes containing an imaging agent and then inserting the DSPE-PEG-Maleimide conjugated to a targeting ligand into the pre-formed liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Maleimide
-
Targeting ligand with a free thiol group (e.g., cysteine-containing peptide)
-
Imaging agent (e.g., fluorescent dye, radionuclide)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC and cholesterol at a desired molar ratio, e.g., 2:1) and the imaging agent (if lipid-soluble) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the imaging agent (if water-soluble) by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.
-
-
Preparation of Ligand-Conjugated DSPE-PEG-Maleimide Micelles:
-
Dissolve DSPE-PEG-Maleimide in a suitable buffer (e.g., HEPES, pH 7.0-7.5).
-
Add the thiol-containing targeting ligand to the DSPE-PEG-Maleimide solution at a slight molar excess (e.g., 1.2:1 ligand to lipid).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring to form DSPE-PEG-Ligand micelles.
-
-
Post-Insertion:
-
Add the DSPE-PEG-Ligand micelle solution to the pre-formed liposome (B1194612) suspension.
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C for DSPC) for 1-2 hours with gentle stirring. This allows the DSPE-PEG-Ligand to insert into the liposome bilayer.
-
-
Purification:
-
Remove the un-inserted micelles and any free imaging agent by size-exclusion chromatography.
-
Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines the general procedure for in vivo fluorescence imaging of tumor-bearing mice using targeted, fluorescently labeled liposomes.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Fluorescently labeled targeted liposomes
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Anesthesia (e.g., isoflurane)
-
Saline (sterile, for injection)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
-
Pre-injection Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting the liposomes to determine the level of autofluorescence.
-
-
Injection:
-
Administer the fluorescently labeled targeted liposomes intravenously via the tail vein. The injection volume and liposome concentration should be optimized based on the specific formulation and imaging agent.
-
-
Post-injection Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mouse and dissect the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo biodistribution and quantify the signal in each organ.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.
-
Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio by dividing the fluorescence intensity in the tumor by the intensity in a non-target tissue (e.g., muscle).
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo imaging using DSPE-PEG-Maleimide.
Caption: Targeted delivery and imaging mechanism of DSPE-PEG-Maleimide nanoparticles.
References
- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanomedicinelab.com [nanomedicinelab.com]
Application Notes and Protocols for Sterilization of DSPE-PEG-Maleimide Containing Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formulations containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) are pivotal in the development of targeted drug delivery systems, such as immunoliposomes. The maleimide (B117702) group allows for the covalent conjugation of thiol-containing ligands, including antibodies and peptides, to the surface of liposomes or nanoparticles. Ensuring the sterility of these parenteral formulations is a critical step in their manufacturing, yet it presents a significant challenge due to the sensitive nature of both the lipid components and the reactive maleimide functionality.
Conventional sterilization methods, such as autoclaving (steam sterilization) and UV irradiation, are often unsuitable for these formulations as they can lead to the degradation of phospholipids (B1166683), drug leakage, particle aggregation, and loss of the maleimide group's reactivity.[1][2][3] This document provides a comprehensive guide to recommended sterilization methods, their potential effects on formulation integrity, and detailed protocols for sterilization and subsequent quality control analysis.
Recommended Sterilization Methods
For DSPE-PEG-Maleimide containing formulations, methods that preserve the physicochemical properties of the liposomes and the chemical integrity of the maleimide group are paramount. The two most recommended approaches are sterile filtration and aseptic processing.
-
Sterile Filtration: This is the most common and preferred method for sterilizing liposomal formulations with a particle size of less than 200 nm.[4][5] It involves passing the formulation through a sterilizing-grade filter (typically with a 0.22 µm pore size) to physically remove microorganisms.[1]
-
Aseptic Processing: This method is employed when sterile filtration is not feasible, for instance, with formulations containing particles larger than 200 nm.[2] Aseptic processing involves sterilizing all components of the formulation (lipids, buffer, etc.) and the manufacturing equipment separately, and then combining them in a sterile environment.[6][7]
Gamma irradiation , while a terminal sterilization method, should be approached with caution. While some studies suggest it can be a suitable technique for liposome (B1194612) sterilization, it can induce the formation of free radicals, leading to lipid peroxidation and potential degradation of the maleimide group.[8][9][10] If gamma irradiation is considered, extensive validation studies are required to determine a dose that ensures sterility without compromising product quality.[11]
Potential Effects of Sterilization on Formulation Properties
The choice of sterilization method can significantly impact the critical quality attributes (CQAs) of a DSPE-PEG-Maleimide containing formulation. The following table summarizes the potential effects based on literature for liposomal systems.[12][13][14]
| Sterilization Method | Particle Size & PDI | Phospholipid Integrity | Maleimide Reactivity | Encapsulated Drug Leakage |
| Sterile Filtration | Minimal change, potential for slight decrease if aggregates are removed.[12] | Potential for lipid loss due to interaction with the filter membrane.[13] | Generally preserved. | Minimal, but can be influenced by filtration pressure and temperature. |
| Aseptic Processing | Dependent on the sterility of individual components and the process itself. | High, as components can be sterilized by appropriate methods prior to formulation. | High, as the reactive lipid is introduced in a sterile environment. | Minimal. |
| Gamma Irradiation | Generally no significant change, but can vary.[8] | Can cause lipid peroxidation and hydrolysis.[9][10] | Potential for degradation due to radical formation. | Can occur due to membrane damage. |
| Autoclaving (Not Recommended) | Significant changes, including aggregation or fusion.[12] | High risk of hydrolysis and degradation. | High risk of hydrolysis and loss of reactivity. | Significant leakage is likely. |
| UV Irradiation (Not Recommended) | Can induce changes in particle size.[12] | Can cause lipid oxidation. | Potential for degradation. | Can occur due to membrane damage. |
Experimental Protocols
Protocol for Sterile Filtration of DSPE-PEG-Maleimide Liposomes
This protocol outlines the steps for sterilizing a liposomal formulation containing DSPE-PEG-Maleimide using a sterilizing-grade syringe filter.
Materials:
-
Liposomal formulation containing DSPE-PEG-Maleimide (particle size < 200 nm)
-
Sterile syringe filter (0.22 µm pore size, low protein binding material like PVDF or PES)
-
Sterile syringes
-
Sterile collection vials
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Perform all operations in a certified laminar flow hood or biosafety cabinet to maintain sterility.
-
Pre-wet the sterile syringe filter by passing a small amount of sterile buffer (the same as the formulation's external buffer) through it. This helps to ensure the filter is integral and removes any potential extractables.
-
Carefully draw the liposomal formulation into a sterile syringe.
-
Attach the syringe to the pre-wetted sterile syringe filter.
-
Gently and steadily apply pressure to the syringe plunger to pass the liposomal formulation through the filter into a sterile collection vial. Avoid excessive pressure, which could damage the liposomes.
-
Once the entire volume has been filtered, cap the sterile collection vial.
-
Label the vial appropriately and store it at the recommended temperature (typically 2-8 °C).
-
Perform post-sterilization quality control tests as described in section 5.
Protocol for Aseptic Processing of DSPE-PEG-Maleimide Formulations
This protocol provides a general workflow for preparing a sterile DSPE-PEG-Maleimide containing formulation using aseptic techniques.
Workflow:
Aseptic Processing Workflow Diagram
Procedure:
-
Component Sterilization:
-
Sterilize all glassware and equipment by autoclaving or dry heat.
-
Prepare the lipid solution (including DSPE-PEG-Maleimide) in a suitable organic solvent and sterilize by filtration through a solvent-resistant 0.22 µm filter into a sterile container.
-
Prepare the aqueous buffer and sterilize by autoclaving or filtration through a 0.22 µm filter.
-
-
Aseptic Formulation (performed in a Grade A environment):
-
Aseptically transfer the sterile lipid solution to a sterile round-bottom flask.
-
Remove the organic solvent under sterile nitrogen or argon to form a thin lipid film.
-
Hydrate the lipid film with the sterile aqueous buffer with gentle agitation to form multilamellar vesicles (MLVs).
-
If required, reduce the size of the liposomes by extrusion through polycarbonate membranes of the desired pore size using a sterile extruder.
-
Aseptically transfer the final sterile liposomal formulation into sterile vials and seal.
-
-
Quality Control: Perform post-manufacturing quality control tests.
Post-Sterilization Quality Control Protocols
It is crucial to assess the impact of the sterilization process on the quality of the DSPE-PEG-Maleimide containing formulation.
Protocol for Particle Size and Zeta Potential Analysis
Purpose: To determine if the sterilization process has altered the size distribution and surface charge of the liposomes.
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the sterilized liposomal formulation with the sterile external buffer to an appropriate concentration for DLS analysis.
-
Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a DLS instrument.
-
Measure the zeta potential of the diluted sample.
-
Compare the results to the pre-sterilization values to assess any changes.
Protocol for Quantification of Maleimide Reactivity (Ellman's Assay)
Purpose: To quantify the amount of reactive maleimide groups on the surface of the liposomes post-sterilization. This is a critical parameter for ensuring the efficiency of subsequent ligand conjugation.[15][16]
Materials:
-
Sterilized DSPE-PEG-Maleimide liposome formulation
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
L-cysteine solution (known concentration, e.g., 1 mM in phosphate buffer)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution (e.g., 4 mg/mL in phosphate buffer)
-
UV-Vis spectrophotometer
-
Microcentrifuge tubes
Procedure:
-
Reaction of Maleimide with Cysteine:
-
In a microcentrifuge tube, mix a known volume of the sterilized liposome formulation with a known excess volume and concentration of L-cysteine solution.
-
Incubate the mixture at room temperature for 2 hours with gentle shaking to allow the reaction between the maleimide groups on the liposomes and the thiol groups of L-cysteine to go to completion.
-
Prepare a control sample with the same amount of L-cysteine and buffer instead of the liposome suspension.
-
-
Quantification of Unreacted Cysteine:
-
To both the sample and control tubes, add a specific volume of Ellman's reagent solution. A yellow color will develop due to the reaction of DTNB with the remaining free thiol groups.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance of the solutions at 412 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of unreacted L-cysteine in both the sample and control using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB anion is 14,150 M⁻¹cm⁻¹.
-
The amount of reacted cysteine is the difference between the initial amount of cysteine and the unreacted cysteine.
-
The amount of reacted cysteine is equivalent to the amount of reactive maleimide groups on the liposomes.
-
Signaling Pathways and Degradation Mechanisms
Understanding the potential degradation pathways of the DSPE-PEG-Maleimide is crucial for selecting the appropriate sterilization method.
Hydrolysis of the Maleimide Ring
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is pH and temperature-dependent, with increased rates at higher pH and temperatures.[17] This is a primary reason why heat-based sterilization methods like autoclaving are not recommended.
Hydrolysis of the Maleimide Group
Radical-Mediated Degradation
High-energy methods like gamma irradiation can generate free radicals from the radiolysis of water. These radicals can attack the maleimide group and the phospholipid components, leading to a loss of reactivity and compromised liposome integrity.[1][18]
Potential Radical-Mediated Degradation Pathway
Conclusion
The sterilization of DSPE-PEG-Maleimide containing formulations requires careful consideration to maintain the integrity and functionality of these advanced drug delivery systems. Sterile filtration and aseptic processing are the most suitable methods. Rigorous post-sterilization quality control, including particle size analysis and quantification of maleimide reactivity, is mandatory to ensure the safety and efficacy of the final product. Conventional heat and irradiation-based methods should be avoided unless extensive validation studies can demonstrate their non-deleterious effect on the formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aseptic Processing Techniques in Pharma [pharmuni.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ukm.my [ukm.my]
- 9. Gamma-irradiation damage to liposomes differing in composition and their protection by nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localization of lipid peroxidation products in liposomes after gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoinduced Transformations with Diverse Maleimide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. γ-Ray irradiation of liposomes of polymerizable phospholipids containing octadeca-2,4-dienoyl groups and characterization of the irradiated liposomes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Radical‐Mediated Degradation of Thiol–Maleimide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with DSPE-PEG-Maleimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during conjugation reactions with DSPE-PEG-Maleimide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no conjugation efficiency?
Low conjugation efficiency is a common issue that can arise from several factors, ranging from the stability of your reagents to the specifics of your reaction conditions. A systematic approach to troubleshooting this issue is crucial for success.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Maleimide (B117702) Hydrolysis | The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3][4] This is one of the most common reasons for low efficiency. | Prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][2][5] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[2] |
| Inaccessible or Oxidized Thiols | The target thiol (sulfhydryl) groups on your protein, peptide, or ligand may not be available for reaction. They could be buried within the molecule's structure or have formed disulfide bonds with other thiol groups.[1][2] | Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free and accessible thiols.[1][2] |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for both the rate and specificity of the maleimide-thiol reaction.[1][2] | The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][6] At lower pH, the reaction rate decreases, while at pH values above 7.5, the maleimide can react with amines, and the rate of hydrolysis increases.[1] |
| Incorrect Stoichiometry (Molar Ratio) | The molar ratio of DSPE-PEG-Maleimide to your thiol-containing molecule can significantly impact conjugation efficiency.[2] | A 10-20 fold molar excess of the maleimide linker relative to the protein is a common starting point.[2] For smaller peptides, a 2:1 maleimide to thiol ratio may be optimal, while for larger molecules like nanobodies, a 5:1 ratio might be necessary.[2][7] |
| Suboptimal Reaction Time and Temperature | Reaction kinetics can vary depending on the specific reactants. | For small molecules, significant conjugation can occur within minutes, while larger proteins may react more slowly.[2] It is advisable to perform a time-course experiment to determine the optimal reaction time. Reactions are typically carried out at room temperature for 1-2 hours or overnight at 4°C. |
Q2: My final conjugate is not stable. What could be the cause?
Instability of the final conjugate is often related to the reversibility of the bond formed between the maleimide and the thiol.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed between a maleimide and a thiol is potentially reversible, especially in an environment rich in other thiols (like in vivo with glutathione). This can lead to the transfer of the conjugated payload to other molecules.[1][6][8][9] | After the initial conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid thioether by raising the pH to 8.5-9.0.[1] This ring-opening reaction makes the linkage more stable. |
| Thiazine (B8601807) Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[1][10] | This rearrangement can be facilitated by incubating the conjugate mixture for an extended period (e.g., 24 hours) at 25°C after the initial reaction.[1] |
Q3: I am observing side reactions and a heterogeneous product. How can I improve specificity?
Side reactions can complicate purification and compromise the homogeneity of your final product.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Amines | At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[1] | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiol groups.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][6] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for conjugation.
Materials:
-
Protein solution
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Prepare the protein in a degassed buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.[1]
-
The reduced protein can often be used directly in the conjugation reaction without the need to remove excess TCEP, as it does not contain a free thiol.[2]
Protocol 2: Standard DSPE-PEG-Maleimide Conjugation to a Protein
This protocol outlines a general procedure for conjugating DSPE-PEG-Maleimide to a thiol-containing protein.
Materials:
-
Reduced protein solution (from Protocol 1)
-
DSPE-PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)[11]
-
Desalting column
Procedure:
-
Prepare a stock solution of DSPE-PEG-Maleimide in anhydrous DMSO or DMF immediately before use.[2]
-
Add the desired molar excess (e.g., 10-20 fold) of the DSPE-PEG-Maleimide solution to the reduced protein solution while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
Remove the unreacted DSPE-PEG-Maleimide and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 3: Quantification of Free Thiols using Ellman's Reagent
This protocol allows for the quantification of free sulfhydryl groups in a protein sample.
Materials:
-
Protein sample
-
Ellman's Reagent (DTNB)
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
Add Ellman's reagent to your protein sample and standards.
-
Incubate for a short period to allow for the colorimetric reaction to complete.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Visualizations
Caption: General experimental workflow for DSPE-PEG-Maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. encapsula.com [encapsula.com]
- 4. encapsula.com [encapsula.com]
- 5. nanocs.net [nanocs.net]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. vectorlabs.com [vectorlabs.com]
- 9. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
how to prevent hydrolysis of DSPE-PEG-Maleimide during formulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of DSPE-PEG-Maleimide during formulation. Our goal is to equip you with the necessary information to ensure the stability and reactivity of your maleimide-functionalized lipid formulations.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Maleimide and why is its stability important?
DSPE-PEG-Maleimide is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a PEG linker which is terminated with a maleimide (B117702) group. This lipid is frequently used to functionalize the surface of liposomes and other nanoparticles. The maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the nanoparticle surface.
The stability of the maleimide group is critical because its hydrolysis leads to a ring-opening reaction, forming a maleamic acid derivative. This hydrolyzed form is unreactive towards thiols, thus preventing the intended conjugation and compromising the therapeutic or diagnostic efficacy of the formulation.
Q2: What is the primary cause of DSPE-PEG-Maleimide hydrolysis?
The primary cause of DSPE-PEG-Maleimide hydrolysis is exposure to aqueous environments, particularly at non-neutral pH. The maleimide ring is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Q3: What are the main factors influencing the rate of maleimide hydrolysis?
The rate of maleimide hydrolysis is significantly influenced by:
-
pH: The hydrolysis of the maleimide group is highly pH-dependent. Alkaline conditions (pH > 7.5) dramatically accelerate the rate of hydrolysis, while neutral to slightly acidic conditions (pH 6.5-7.5) are optimal for maintaining its stability.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, it is recommended to handle and store DSPE-PEG-Maleimide solutions at low temperatures.
-
Buffer Composition: The type of buffer and its components can also influence the stability of the maleimide group. It is crucial to select a buffer system that does not catalyze the hydrolysis reaction.
Troubleshooting Guide: Preventing Hydrolysis During Formulation
This guide addresses common issues encountered during the formulation with DSPE-PEG-Maleimide and provides solutions to minimize hydrolysis.
Issue 1: Low or No Conjugation Efficiency
-
Possible Cause: Significant hydrolysis of the maleimide group on DSPE-PEG-Maleimide has occurred before or during the conjugation reaction.
-
Troubleshooting Steps:
-
Verify pH of all solutions:
-
Ensure that all buffers used for dissolving DSPE-PEG-Maleimide and for the conjugation reaction are within the optimal pH range of 6.5-7.5. Use a calibrated pH meter for accurate measurements.
-
Avoid buffers with a pH above 7.5, as this will lead to rapid hydrolysis.
-
-
Control the temperature:
-
Prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use and keep them on ice or at 2-8°C.
-
Perform the conjugation reaction at a controlled, low temperature (e.g., room temperature for a shorter duration or 4°C overnight), if compatible with your reaction kinetics.
-
-
Use appropriate buffers:
-
Phosphate-buffered saline (PBS) at pH 7.0-7.4 is a commonly used and suitable buffer.
-
For pH values below 7, consider using MES (2-(N-morpholino)ethanesulfonic acid) buffer.
-
Avoid buffers containing primary or secondary amines, as they can react with the maleimide group.
-
-
Assess Maleimide Activity:
-
Before starting your conjugation, you can quantify the amount of active maleimide in your DSPE-PEG-Maleimide stock or formulation using an indirect Ellman's assay (see Experimental Protocols section). This will confirm the integrity of your starting material.
-
-
Issue 2: Inconsistent Conjugation Results Between Batches
-
Possible Cause: Variability in the extent of hydrolysis due to slight differences in formulation conditions or storage of intermediates.
-
Troubleshooting Steps:
-
Standardize your protocol:
-
Strictly adhere to a well-defined protocol for every batch, paying close attention to pH, temperature, and incubation times.
-
Document all parameters for each run to identify any potential deviations.
-
-
Evaluate storage of DSPE-PEG-Maleimide:
-
Store DSPE-PEG-Maleimide as a dry powder at -20°C or lower, protected from moisture.
-
If you need to prepare a stock solution in an organic solvent (e.g., chloroform (B151607) or DMSO), ensure the solvent is anhydrous and store the solution at -20°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
-
Aqueous solutions of DSPE-PEG-Maleimide are not recommended for long-term storage due to hydrolysis.
-
-
Issue 3: Loss of Maleimide Activity During Liposome (B1194612) Preparation
-
Possible Cause: The method of liposome preparation can expose the DSPE-PEG-Maleimide to conditions that promote hydrolysis.
-
Troubleshooting Steps:
-
Consider the insertion method:
-
Post-insertion method: This is often the preferred method to preserve maleimide activity. In this approach, liposomes are first formed without the DSPE-PEG-Maleimide. The maleimide-lipid is then incorporated into the pre-formed liposomes in a subsequent step, minimizing its exposure to harsh conditions.
-
Pre-insertion method: If the DSPE-PEG-Maleimide is included in the initial lipid mixture, be aware that processes like sonication or high-pressure homogenization in aqueous buffers can lead to some degree of hydrolysis. If this method is used, strict pH and temperature control are paramount.
-
-
Minimize exposure to aqueous environments:
-
Reduce the time the DSPE-PEG-Maleimide is in an aqueous buffer before the conjugation step.
-
-
Quantitative Data on DSPE-PEG-Maleimide Stability
The stability of the maleimide group is highly dependent on the pH of the solution. The following table summarizes the remaining active maleimide groups of DSPE-PEG2000-Maleimide in a phosphate-buffered saline (PBS) solution at different pH values and time points.
| pH | Incubation Time (hours) | Remaining Active Maleimide (%) |
| 7.0 | 24 | ~100% |
| 9.5 | 5 | ~18% |
| 9.5 | 24 | ~26% |
Data adapted from Oswald et al., International Journal of Pharmaceutics, 2016.
This data clearly demonstrates the rapid hydrolysis of the maleimide group in alkaline conditions, while it remains stable at neutral pH.
Experimental Protocols
Protocol for Quantification of Active Maleimide Groups using an Indirect Ellman's Assay
This method determines the amount of active maleimide by reacting it with a known excess of a thiol-containing compound (e.g., L-cysteine) and then quantifying the remaining unreacted thiol using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
Materials:
-
DSPE-PEG-Maleimide containing sample (e.g., liposome formulation)
-
L-cysteine solution of a known concentration (e.g., 1 mM in a suitable buffer at pH 7.0)
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction of Maleimide with Cysteine:
-
Incubate a known volume of your DSPE-PEG-Maleimide sample with a known molar excess of the L-cysteine solution (e.g., a 5-fold molar excess).
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes to 2 hours) to ensure complete reaction of the active maleimides with the thiols.
-
-
Quantification of Unreacted Cysteine:
-
In a separate tube, add a specific volume of the reaction mixture from step 1 to the Ellman's Reagent solution in the Reaction Buffer.
-
Incubate at room temperature for 15 minutes. This allows the unreacted cysteine to react with DTNB, producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 412 nm.
-
Use a blank containing all components except the cysteine to zero the spectrophotometer.
-
-
Calculation:
-
Create a standard curve using known concentrations of L-cysteine to determine the concentration of unreacted cysteine in your sample.
-
The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.
-
Visualizations
Caption: Workflow for preventing DSPE-PEG-Maleimide hydrolysis.
Caption: Simplified pathway of maleimide hydrolysis.
Technical Support Center: DSPE-PEG-Maleimide Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for DSPE-PEG-Maleimide thiol reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction with DSPE-PEG-Maleimide?
The optimal pH range for the reaction between the maleimide (B117702) group of DSPE-PEG-Maleimide and a thiol group is 6.5 to 7.5 .[1][2][3][4][5][6] This pH range provides an excellent balance between reaction efficiency and the stability of the reactants. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][5]
Q2: Why is the pH so critical for this reaction?
The pH is a critical parameter for two main reasons:
-
Thiol Reactivity: The reaction proceeds through the nucleophilic attack of the thiolate anion (-S⁻) on the maleimide double bond. The concentration of the more reactive thiolate anion increases as the pH rises above the pKa of the thiol.[7][8]
-
Maleimide Stability: The maleimide ring is susceptible to hydrolysis, which opens the ring and renders it unreactive towards thiols.[2][3][9] This hydrolysis reaction is significantly accelerated at pH values above 7.5.[2][9][10]
Therefore, the recommended pH range of 6.5-7.5 is a compromise to ensure a sufficient concentration of the reactive thiolate while minimizing the hydrolysis of the maleimide group.
Q3: What are the potential side reactions, and how are they affected by pH?
The primary side reactions in a DSPE-PEG-Maleimide thiol conjugation are:
-
Maleimide Hydrolysis: As mentioned, the maleimide ring can be hydrolyzed to form an unreactive maleamic acid. This reaction is base-catalyzed and becomes more significant at pH values above 7.5.[2][9][10][11] At pH 9.5, DSPE-PEG-Maleimide can lose up to 82% of its activity within 5 hours.[9]
-
Reaction with Amines: At pH values above 7.5, the maleimide group loses its chemoselectivity and can react with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[2][3]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[3][12][13] This rearrangement is also accelerated at neutral to basic pH.[12][13]
Q4: Which buffers are recommended for this reaction?
It is crucial to use a thiol-free buffer for the conjugation reaction. Commonly used buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
MES
Ensure the final pH of the reaction mixture is within the optimal 6.5-7.5 range.[5][6][14][15] It is also advisable to degas buffers to remove dissolved oxygen, which can promote the oxidation of thiols to disulfides.[5]
Q5: How should DSPE-PEG-Maleimide be handled and stored to maintain its reactivity?
DSPE-PEG-Maleimide is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][16] Aqueous solutions of DSPE-PEG-Maleimide are not recommended for long-term storage due to hydrolysis.[2][3] It is best to prepare aqueous solutions of the reagent immediately before use.[3][16] If a stock solution is required, it should be prepared in a dry, water-miscible, and biocompatible organic solvent such as DMSO or DMF.[2][3][14][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed DSPE-PEG-Maleimide | Prepare fresh DSPE-PEG-Maleimide solution immediately before use. Avoid storing it in aqueous buffers.[3][16] You can check the activity of the maleimide using an Ellman's assay.[9][10] |
| Oxidized Thiol Groups | The target molecule may have formed disulfide bonds, which are unreactive with maleimides.[3][5] Pre-reduce the thiol-containing molecule with a disulfide-free reducing agent like TCEP.[3][5][14][15] | |
| Incorrect pH | Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[3][5] | |
| Suboptimal Molar Ratio | A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[6][14][15][17] However, this may need to be optimized for your specific molecules.[18] | |
| Poor Reproducibility | Inconsistent pH | Ensure accurate and consistent pH measurement of your reaction buffer for each experiment. |
| Variable Reagent Activity | Use fresh, high-quality DSPE-PEG-Maleimide for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[16] | |
| Non-Specific Binding | Reaction with Amines | Ensure the reaction pH does not exceed 7.5 to maintain the chemoselectivity of the maleimide for thiols.[2][3] |
Data Summary
Table 1: pH Effects on Thiol-Maleimide Reaction
| pH Range | Thiol Reactivity | Maleimide Stability | Primary Amine Reactivity | Recommendation |
| < 6.5 | Decreased | High | Negligible | Slower reaction rate[3][5] |
| 6.5 - 7.5 | Good | Good | Low | Optimal for specific thiol conjugation [1][2][3][4][5][6] |
| > 7.5 | High | Decreased (Hydrolysis) | Increased | Risk of side reactions and loss of maleimide activity[2][3][9][10] |
Experimental Protocols
General Protocol for DSPE-PEG-Maleimide Conjugation to a Thiol-Containing Molecule
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule (e.g., protein, peptide) in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 6.5-7.5.
-
If the molecule contains disulfide bonds that need to be conjugated, perform a reduction step. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3][14][15] Excess TCEP generally does not need to be removed. If using DTT, it must be removed prior to adding the maleimide reagent.[5][14][15]
-
-
Preparation of DSPE-PEG-Maleimide:
-
Immediately before use, dissolve the DSPE-PEG-Maleimide in the reaction buffer or a small amount of a compatible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-Maleimide solution to the thiol-containing molecule solution. A 10- to 20-fold molar excess of DSPE-PEG-Maleimide is a common starting point.[6][14][15][17]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[17] The reaction can be performed with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) To quench the reaction, a small molecule thiol like cysteine can be added to react with any excess maleimide.
-
Purify the conjugate to remove unreacted DSPE-PEG-Maleimide and other byproducts using methods such as size-exclusion chromatography (e.g., desalting column) or dialysis.[17]
-
Visualizations
References
- 1. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. DSPE-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. encapsula.com [encapsula.com]
- 11. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. resources.tocris.com [resources.tocris.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. nanocs.net [nanocs.net]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
issues with DSPE-PEG-Maleimide liposome aggregation and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and handling of DSPE-PEG-Maleimide liposomes.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Maleimide and what is its primary application?
A1: DSPE-PEG-Maleimide is a phospholipid-polyethylene glycol conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a lipid anchor, linked to a polyethylene (B3416737) glycol (PEG) chain which is terminally functionalized with a maleimide (B117702) group. Its primary application is in the creation of long-circulating ("stealth") liposomes that can be easily conjugated to thiol-containing molecules such as antibodies, peptides, or other targeting ligands for targeted drug delivery.[1] The DSPE portion anchors the molecule into the liposome's lipid bilayer, the PEG chain provides a hydrophilic shield that reduces recognition by the immune system, and the maleimide group allows for specific, covalent attachment of targeting moieties.
Q2: What are the main causes of DSPE-PEG-Maleimide liposome (B1194612) aggregation?
A2: Liposome aggregation can be caused by several factors:
-
Insufficient surface charge: Liposomes with a low zeta potential (close to neutral) lack the electrostatic repulsion needed to prevent them from aggregating.
-
Inadequate PEGylation: An insufficient amount of DSPE-PEG on the liposome surface may not provide enough steric hindrance to prevent aggregation.
-
Environmental factors: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺), high ionic strength of the buffer, or storage at inappropriate temperatures can all promote aggregation.
-
Cross-linking during conjugation: If the molecule being conjugated to the maleimide group is multivalent (has multiple thiol groups), it can bridge and cross-link multiple liposomes, leading to aggregation.
Q3: How does pH affect the stability of DSPE-PEG-Maleimide?
A3: The maleimide group is susceptible to hydrolysis, particularly at alkaline pH. This hydrolysis opens the maleimide ring, rendering it unable to react with thiol groups. The optimal pH range for the maleimide-thiol conjugation reaction is 6.5-7.5.[2] Above pH 7.5, the rate of maleimide hydrolysis increases significantly.[3] Therefore, it is crucial to control the pH during liposome preparation, conjugation, and storage to maintain the reactivity of the maleimide group.
Q4: What are the recommended storage conditions for DSPE-PEG-Maleimide liposomes?
A4: DSPE-PEG-Maleimide liposomes should be stored at low temperatures, typically at -20°C, in a dry environment and protected from light.[1] For short-term storage, 4°C may be acceptable, but long-term storage at this temperature can lead to a decrease in maleimide reactivity. It is also advisable to prepare fresh solutions right before use and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Problem: You are observing a low yield of your final conjugated liposome product.
| Potential Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | The maleimide ring is prone to hydrolysis at pH > 7.5, rendering it inactive.[3] Ensure your reaction buffer is maintained between pH 6.5 and 7.5.[2] Prepare maleimide-containing solutions fresh before each use. |
| Thiol Oxidation | Free thiol groups on your protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides.[2] Reduce disulfide bonds using a reducing agent like TCEP or DTT prior to conjugation. If using DTT, it must be removed before adding the maleimide reagent.[2] Degas buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[2] |
| Incorrect Stoichiometry | An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation. Optimize the molar ratio of DSPE-PEG-Maleimide to your thiol-containing molecule. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[2] |
| Steric Hindrance | The PEG chains on the liposome surface can sterically hinder the access of the thiol group to the maleimide. Consider using a longer PEG chain or optimizing the density of the DSPE-PEG-Maleimide on the liposome surface. |
Issue 2: Liposome Aggregation During or After Conjugation
Problem: Your liposome solution becomes cloudy or you observe an increase in particle size as measured by DLS.
| Potential Cause | Troubleshooting Steps |
| Insufficient Electrostatic Repulsion | The surface charge of the liposomes is not sufficient to prevent aggregation. Measure the zeta potential of your liposomes. A value greater than +30 mV or less than -30 mV is generally considered stable.[4] If the zeta potential is close to neutral, consider incorporating a charged lipid into your formulation. |
| Cross-linking by Multivalent Ligands | Your targeting ligand has multiple thiol groups, causing it to link multiple liposomes together. If possible, use a ligand with a single, accessible thiol group. Alternatively, control the stoichiometry of the conjugation reaction to favor a 1:1 ligand-to-liposome ratio. |
| Inadequate Steric Stabilization | The density of the PEG layer is not sufficient to prevent aggregation. Increase the molar percentage of DSPE-PEG in your liposome formulation. |
| Buffer Conditions | The presence of divalent cations or high salt concentrations can shield the surface charge and promote aggregation. Use buffers without divalent cations and with an appropriate ionic strength. |
Quantitative Data Summary
The stability of DSPE-PEG-Maleimide liposomes is influenced by several factors. The following tables summarize available quantitative data from literature. Note that direct comparisons may be challenging due to variations in experimental conditions.
Table 1: Effect of pH on Maleimide Activity
| pH | Time (hours) | Remaining Maleimide Activity (%) | Reference |
| 7.0 | 24 | ~100% | [5] |
| 9.5 | 5 | ~18% | [5] |
| 9.5 | 24 | ~26% | [5] |
Table 2: Effect of Storage Temperature on Maleimide Reactivity of Functionalized Nanoparticles
| Storage Temperature (°C) | Storage Time (days) | Decrease in Reactivity (%) | Reference |
| 4 | 7 | ~10% | [2] |
| 20 | 7 | ~40% | [2] |
Table 3: Influence of Cholesterol on Liposome Size
| Phospholipid | Cholesterol (mol%) | Mean Particle Size (nm) | Reference |
| POPC | 0 | 30.1 ± 0.4 | [6] |
| POPC | 10 | 35.0 ± 0.5 | [6] |
| POPC | 20 | 40.2 ± 0.3 | [6] |
| POPC | 30 | 45.8 ± 0.2 | [6] |
| POPC | 40 | 51.6 ± 0.1 | [6] |
Experimental Protocols
Protocol 1: DSPE-PEG-Maleimide Liposome Preparation by Thin-Film Hydration
This method involves the formation of a thin lipid film followed by hydration to form liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Dissolve the lipids in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired properties of the liposomes.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids. This will form multilamellar vesicles (MLVs).
-
Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion. Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).
-
Store the prepared liposomes at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Post-Insertion of DSPE-PEG-Maleimide into Pre-formed Liposomes
This method is useful for incorporating DSPE-PEG-Maleimide into already formed liposomes.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG-Maleimide
-
Buffer (e.g., PBS pH 7.4)
-
Water bath or incubator
Procedure:
-
Prepare a micellar solution of DSPE-PEG-Maleimide by hydrating a dried film of the lipid with buffer.[7]
-
Incubate the pre-formed liposomes with the DSPE-PEG-Maleimide micellar solution at a temperature above the Tm of the liposome-forming lipids (e.g., 60°C) for a specific period (e.g., 30-60 minutes).[7][8]
-
During incubation, the DSPE-PEG-Maleimide molecules will transfer from the micelles and insert into the outer leaflet of the liposome bilayer.
-
Remove any unincorporated DSPE-PEG-Maleimide by dialysis or size exclusion chromatography.
Protocol 3: Characterization of Liposomes
A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Dilute the liposome suspension with an appropriate buffer to a suitable concentration for DLS measurement.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement according to the instrument's instructions to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.2 generally indicates a monodisperse and homogeneous population of liposomes.
B. Zeta Potential Measurement
-
Dilute the liposome sample in an appropriate low-conductivity buffer (e.g., 10 mM NaCl).
-
Load the sample into a folded capillary cell, ensuring there are no air bubbles.
-
Place the cell in the instrument and perform the measurement to determine the zeta potential, which is an indicator of the surface charge and colloidal stability of the liposomes.
C. Quantification of Maleimide Activity by Indirect Ellman's Assay
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
Incubate a known amount of your DSPE-PEG-Maleimide liposomes with an excess of the thiol standard for a specific time to allow the maleimide-thiol reaction to go to completion.
-
Add Ellman's reagent (DTNB) to the reaction mixture. The DTNB will react with the unreacted thiols, producing a colored product that can be quantified spectrophotometrically at 412 nm.
-
By comparing the amount of unreacted thiol to the initial amount, the number of active maleimide groups on the liposomes can be calculated.
Visualizations
Caption: Experimental workflow for the preparation and conjugation of DSPE-PEG-Maleimide liposomes.
Caption: Troubleshooting logic for addressing liposome aggregation issues.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. encapsula.com [encapsula.com]
- 8. encapsula.com [encapsula.com]
removing unconjugated maleimide from DSPE-PEG formulations
Welcome to the technical support center for DSPE-PEG-Maleimide formulations. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unconjugated maleimide (B117702) from DSPE-PEG formulations.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated maleimide from my DSPE-PEG formulation?
A1: Residual unconjugated maleimide can lead to several undesirable effects in your formulation and subsequent applications. These include:
-
Toxicity and Immunogenicity: Free maleimide can react with thiol-containing molecules in vivo, such as cysteine residues in proteins, leading to potential toxicity and an immune response.[1][2]
-
Reduced Targeting Specificity: Unconjugated maleimide can bind non-specifically to proteins and other biological molecules, potentially altering the biodistribution and targeting efficiency of your formulation.[1][3]
-
Batch-to-Batch Variability: Inconsistent removal of free maleimide can introduce variability in your formulation's characteristics and performance, affecting reproducibility.
Q2: What are the common methods for removing unconjugated maleimide?
A2: The most common methods leverage size differences between the large DSPE-PEG-conjugate (e.g., on a liposome (B1194612) or nanoparticle) and the small unconjugated maleimide molecule. These methods include:
-
Dialysis: A widely used technique that involves the diffusion of small molecules across a semi-permeable membrane.[4][5][6]
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their size as they pass through a column packed with porous beads.[7][8]
-
Tangential Flow Filtration (TFF): An efficient filtration technique for concentrating and purifying larger molecules from a solution.[9][10][11]
Q3: Should I quench the unreacted maleimide before or after purification?
A3: It is highly recommended to quench the reaction to cap any unreacted maleimide groups. This is typically done after the conjugation reaction and before the final purification step.[2][4][5][6] Quenching converts the reactive maleimide into a non-reactive group, preventing it from reacting with the purification media or other components. Common quenching agents are small molecule thiols like 2-mercaptoethanol (B42355) or cysteine.[4][5][6]
Q4: How can I quantify the amount of remaining unconjugated maleimide?
A4: Several methods can be used to quantify free maleimide or assess conjugation efficiency:
-
Ellman's Assay: This colorimetric assay quantifies the number of free sulfhydryl groups before and after conjugation to determine the efficiency of the reaction.[5][12] It can be adapted to quantify the amount of maleimide by reacting it with an excess of a known concentration of a thiol-containing molecule and then measuring the remaining unreacted thiols.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can separate the conjugated product from the unreacted maleimide and other reaction components, allowing for quantification.[7][12]
-
Mass Spectrometry (MS): MS can confirm successful conjugation by detecting the expected mass increase and can be used to quantify the degree of labeling.[7][12][16][17]
Q5: What is the stability of the DSPE-PEG-Maleimide, and how should I handle it?
A5: DSPE-PEG-Maleimide is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.[2][5][18] The maleimide group can hydrolyze to a non-reactive maleamic acid, particularly at pH values above 7.5.[12] It is crucial to:
-
Store DSPE-PEG-Maleimide at -20°C in a dry condition.[18]
-
Prepare fresh solutions right before use and avoid frequent freeze-thaw cycles.[18]
-
Perform conjugation reactions at a pH between 6.5 and 7.5 to ensure specificity for thiols and minimize hydrolysis.[12][19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction rate is significantly reduced at pH < 6.5, and maleimide hydrolysis increases at pH > 7.5.[12] | Maintain a reaction buffer pH between 6.5 and 7.5.[12][19] |
| Oxidation of Thiol Groups: Sulfhydryl groups on the molecule to be conjugated may have oxidized to form disulfide bonds, which are unreactive with maleimides.[20] | Reduce disulfide bonds using a reducing agent like TCEP before conjugation. Degas buffers and consider adding a chelating agent like EDTA to prevent re-oxidation.[20] | |
| Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. | Optimize the molar ratio of maleimide to thiol. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[12][20][21] | |
| Product Aggregation After Purification | Residual Reactive Moieties: Unquenched maleimide groups on the surface of liposomes or nanoparticles can react with each other, leading to aggregation.[2] | Ensure complete quenching of excess maleimide groups with a small molecule thiol (e.g., 2-mercaptoethanol, cysteine) before purification.[2][4][5][6] |
| Loss of Product During Purification | Inappropriate Dialysis Membrane MWCO: If the molecular weight cutoff (MWCO) of the dialysis membrane is too large, the product may be lost. For liposomes, a MWCO of 1,000,000 Da can lead to loss as the pore size approaches the liposome size.[2][6] | Use a dialysis membrane with an appropriate MWCO. For liposomes, a MWCO of 300,000 Da is often recommended.[2][6] |
| Adsorption to SEC Column: The product may be adsorbing to the size exclusion chromatography column matrix. | Choose an appropriate SEC column and mobile phase to minimize non-specific interactions. | |
| High Transmembrane Pressure in TFF: Excessive pressure during tangential flow filtration can lead to the disruption of liposomes or nanoparticles.[9][10] | Optimize TFF parameters, including lowering the transmembrane pressure and processing at a lower temperature (e.g., 8-10°C), to maintain the integrity of the formulation.[9][10] | |
| Inconsistent Results | Hydrolysis of Maleimide: The maleimide group is sensitive to hydrolysis, which can vary depending on buffer conditions and storage time.[2][5][18] | Use freshly prepared maleimide solutions and maintain a pH of 6.5-7.5 during conjugation.[12] Store stock solutions under appropriate conditions.[18] |
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Processing Time |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | Simple to set up, gentle on samples. | Slow process, requires large buffer volumes, potential for sample dilution. | 12-48 hours |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size as molecules pass through a porous column. | Good resolution, can be automated, provides purified and buffer-exchanged sample. | Potential for sample dilution, risk of product adsorption to the column, limited sample volume capacity per run. | 30 minutes - 2 hours per run |
| Tangential Flow Filtration (TFF) | Convective transport of molecules through a membrane, with tangential flow preventing membrane fouling. | Fast and efficient for large volumes, can simultaneously concentrate and purify the sample, scalable. | Requires specialized equipment, potential for shear-induced damage to sensitive formulations if not optimized.[9][10] | 1-4 hours |
Experimental Protocols
Protocol 1: Quenching of Unreacted Maleimide
This protocol describes how to quench the excess maleimide groups in a DSPE-PEG formulation after conjugation.
Materials:
-
DSPE-PEG-Maleimide conjugated formulation
-
Quenching agent stock solution (e.g., 100 mM 2-mercaptoethanol or L-cysteine in reaction buffer)
Procedure:
-
Following the conjugation reaction, calculate the initial moles of maleimide used.
-
Add a 2-5 fold molar excess of the quenching agent (e.g., 2-mercaptoethanol) to the reaction mixture.[2][5][6]
-
Incubate the mixture for 30 minutes to 1 hour at room temperature with gentle stirring.[5][6]
-
Proceed immediately to the purification step (e.g., Dialysis, SEC, or TFF) to remove the quenched maleimide and the excess quenching agent.
Protocol 2: Purification by Dialysis
This protocol provides a general procedure for removing unconjugated maleimide and other small molecules using dialysis.
Materials:
-
Quenched DSPE-PEG-Maleimide formulation
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 300,000 Da for liposomes)[2][6]
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched formulation into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume).
-
Stir the buffer gently on a stir plate.
-
Perform dialysis for at least 12-24 hours at 4°C, with at least 2-3 buffer changes.
-
After dialysis, carefully remove the sample from the tubing/cassette.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
This protocol outlines the purification of DSPE-PEG conjugates using SEC.
Materials:
-
Quenched DSPE-PEG-Maleimide formulation
-
Size exclusion chromatography column (e.g., Sephadex G-25, PD-10 desalting column)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Fraction collector or collection tubes
Procedure:
-
Equilibrate the SEC column with at least 3-5 column volumes of the running buffer.
-
Carefully load the quenched formulation onto the top of the column.
-
Allow the sample to enter the column bed.
-
Start the elution with the running buffer.
-
The DSPE-PEG conjugate, being larger, will elute first in the void volume. The smaller, unconjugated maleimide and quenching agent will be retained and elute later.
-
Collect fractions and monitor the elution profile using UV absorbance at a relevant wavelength (e.g., 280 nm for protein conjugates).
-
Pool the fractions containing the purified conjugate.
Visualizations
Caption: General experimental workflow for conjugation and purification.
References
- 1. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encapsula.com [encapsula.com]
- 3. nbinno.com [nbinno.com]
- 4. UBC BIOMOD 2016 [biomod2016.gitlab.io]
- 5. encapsula.com [encapsula.com]
- 6. encapsula.com [encapsula.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Tangential Flow Filtration Technique: An Overview on Nanomedicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 17. researchgate.net [researchgate.net]
- 18. nanocs.net [nanocs.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
challenges in scaling up DSPE-PEG-Maleimide liposome production
Welcome to the technical support center for challenges in scaling up DSPE-PEG-Maleimide liposome (B1194612) production. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common issues encountered during the transition from benchtop to large-scale manufacturing.
Section 1: Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
FAQ 1: Formulation & Manufacturing Inconsistencies
Question: Why do my liposome characteristics (size, polydispersity) vary so much between batches now that I'm scaling up?
Answer: Batch-to-batch inconsistency is a primary challenge when scaling up liposome production. Processes that are manageable at the lab scale often introduce variability at larger volumes.[1] Key factors include:
-
Manufacturing Method: Traditional methods like thin-film hydration followed by extrusion can be difficult to reproduce precisely on a large scale.[1][2] The efficiency of hydration and the pressure/pass number during extrusion can fluctuate. Newer methods like microfluidics offer more precise control over mixing parameters, leading to improved reproducibility and scalability.[2][3]
-
Process Parameters: At scale, slight deviations in mixing speed, temperature control, lipid concentration, and solvent injection rates can significantly impact the final liposome size and polydispersity index (PDI).[1][4]
-
Lipid Film Homogeneity: In the thin-film hydration method, achieving a uniform lipid film in a large vessel is challenging, leading to incomplete hydration and heterogeneous liposome populations.
Troubleshooting Steps:
-
Evaluate Manufacturing Method: For large-scale production, consider transitioning from batch-mode extrusion to a continuous manufacturing system like microfluidics. This technology offers superior control over particle size and distribution.[2][4]
-
Optimize and Lock Parameters: Systematically optimize and then strictly control all process parameters. This includes the total flow rate, flow rate ratio (FRR) of aqueous to solvent phases in microfluidics, and temperature.
-
Ensure Quality of Starting Materials: Use high-purity lipids and ensure consistent quality across batches. Impurities can affect bilayer formation and stability.
FAQ 2: Low Thiol-Maleimide Conjugation Efficiency
Question: I'm observing very low or no conjugation of my thiol-containing ligand (peptide, antibody) to the liposome surface. What's going wrong?
Answer: Low conjugation efficiency is a frequent and critical issue, often stemming from the instability of the maleimide (B117702) group or the unavailability of the thiol.[5] The maleimide ring is highly susceptible to hydrolysis, which renders it inactive.[6]
Potential Causes & Solutions:
-
Maleimide Hydrolysis: The maleimide group readily undergoes hydrolysis (ring-opening) at neutral to alkaline pH, making it unable to react with thiols.[6][7] The rate of hydrolysis increases significantly with pH and temperature.[8]
-
Solution: Perform the conjugation reaction in a slightly acidic to neutral buffer, ideally within a pH range of 6.5-7.5 .[5][9] At pH 7, the reaction with thiols is about 1,000 times faster than with amines, while hydrolysis is minimized.[9] Always use freshly prepared maleimide-liposomes or DSPE-PEG-Maleimide solutions.[5]
-
-
Inactive Thiol Groups: The thiol (-SH) group on your ligand must be free and reduced. Cysteine residues in proteins can form disulfide bonds (S-S), which are unreactive with maleimides.[5]
-
Solution: Before conjugation, reduce your protein/peptide with a suitable reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is effective over a broad pH range and typically does not need to be removed before starting the conjugation.[9] Include a chelating agent like EDTA (1-5 mM) in your buffers to prevent metal-catalyzed oxidation of thiols.[5]
-
-
Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.
-
Suboptimal Reaction Time/Temperature:
Below is a troubleshooting workflow to diagnose and solve low conjugation efficiency.
FAQ 3: Liposome Aggregation and Stability Issues
Question: My final liposome formulation is aggregating during storage or after conjugation. How can I improve its stability?
Answer: Liposome aggregation and instability are common hurdles, particularly at the higher concentrations required for scaled-up production.[10]
-
Insufficient PEGylation: The PEG layer provides a "stealth" characteristic that prevents both clearance in vivo and aggregation in vitro by creating a steric barrier.[11]
-
Solution: Ensure adequate incorporation of DSPE-PEG-Maleimide (typically 5-10 mol%) in your lipid composition. This density is crucial for preventing aggregation.[12]
-
-
Suboptimal Storage Conditions: Temperature and buffer composition play a vital role in long-term stability.
-
Residual Solvents/Reactants: Incomplete removal of organic solvents or unreacted cross-linking agents from the preparation process can destabilize the lipid bilayer.
-
Solution: Implement a robust purification method, such as Tangential Flow Filtration (TFF), to efficiently remove residual components post-production.[14]
-
Section 2: Data & Parameters at a Glance
Summarized below are key quantitative parameters critical for successful scale-up.
| Parameter | Recommended Value / Condition | Rationale & Notes | Citation |
| Maleimide-Thiol Conjugation pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. Reaction with thiols is ~1000x faster than with amines at pH 7.0. | [6][9] |
| Maleimide Hydrolysis Rate | Increases significantly at pH > 7.5 | The maleimide ring opens to form an unreactive maleamic acid derivative. The rate is also temperature-dependent. | [6][8] |
| Storage Temperature | 4°C (Refrigerated) | Minimizes lipid hydrolysis and maintains vesicle integrity. Avoid freezing. | [5][13] |
| Recommended DSPE-PEG Mol% | 5 - 10 mol% | Provides sufficient steric hindrance to prevent aggregation and reduce clearance by the mononuclear phagocyte system (MPS). | [12] |
| Starting Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A common starting point for optimization to drive the reaction to completion. The optimal ratio is system-dependent. | [5][9] |
Section 3: Key Experimental Protocols
This section provides detailed methodologies for critical processes in scaled-up liposome production.
Methodology 1: Large-Scale Liposome Preparation via Microfluidics
Microfluidics is an inherently scalable method that allows for precise control over liposome size and distribution by manipulating fluid streams in micro-channels.[2][15]
-
Preparation of Solutions:
-
Lipid Phase: Dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide) in a suitable organic solvent like ethanol (B145695) to the desired total lipid concentration.
-
Aqueous Phase: Prepare the aqueous buffer (e.g., PBS, pH 7.0-7.4). This phase will form the core of the liposomes.
-
-
System Setup:
-
Prime a microfluidic system (e.g., NanoAssemblr) with the respective solvents.
-
Set the key process parameters: Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous phase to the lipid phase. The FRR is a critical parameter for controlling liposome size.
-
-
Liposome Formation:
-
Pump the lipid and aqueous solutions through the microfluidic cartridge. The rapid mixing of the solvent and anti-solvent streams induces controlled nanoprecipitation of lipids into homogenous liposomes.[2]
-
-
Collection:
-
Collect the resulting liposome suspension from the outlet. The product is now ready for purification.
-
Methodology 2: Liposome Purification and Concentration via Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for purifying and concentrating nanoparticles, making it ideal for large-scale operations.[14][16] It separates components based on size by circulating the sample tangentially across a membrane.
-
System & Membrane Preparation:
-
Select a TFF hollow fiber membrane with a molecular weight cut-off (MWCO) appropriate for retaining your liposomes while allowing smaller molecules (e.g., solvents, unconjugated ligands) to pass through (e.g., 300-750 kDa).[17][18]
-
Install the membrane in the TFF system (e.g., KrosFlo) and flush with distilled water to remove any preservatives.[19]
-
Equilibrate the system with the final formulation buffer (e.g., PBS).
-
-
Diafiltration (Purification):
-
Circulate the crude liposome suspension through the system.
-
Add fresh buffer to the feed reservoir at the same rate that the filtrate (permeate) is being removed. This is known as constant volume diafiltration.[18]
-
Continue this process for a set number of diavolumes (e.g., 5-10) to effectively wash away contaminants. For example, after three cycles, only 1% of the initial 'free' drug may remain.[14]
-
-
Concentration:
-
After purification, stop adding fresh buffer.
-
Continue circulating the liposome suspension, allowing the permeate to be removed. This reduces the total volume and concentrates the liposomes. A tenfold concentration can be achieved in under 30 minutes with optimized systems.[16]
-
-
Recovery:
-
Once the target volume is reached, drain the system to recover the purified and concentrated liposome formulation.
-
Section 4: Visualized Workflows
The following diagrams illustrate key logical and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. cascadeprodrug.com [cascadeprodrug.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid scale-up and production of active-loaded PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tangential Flow Filtration Of Liposomal Nanoparticles Results In 10X Concentration Within 20 Minutes Under Controlled Pressure Conditions [bioprocessonline.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cytivalifesciences.com [cytivalifesciences.com]
improving the stability of DSPE-PEG-Maleimide stock solutions
Welcome to the technical support center for DSPE-PEG-Maleimide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of DSPE-PEG-Maleimide stock solutions and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DSPE-PEG-Maleimide instability in stock solutions?
A1: The primary cause of instability is the hydrolysis of the maleimide (B117702) ring. This reaction is highly dependent on the pH and temperature of the solution. At elevated pH (typically above 7.5) and higher temperatures, the maleimide ring opens to form a non-reactive maleamic acid derivative, which can no longer react with thiol groups.[1][2][3][4] To ensure the integrity of the reagent, it is crucial to control these environmental factors.
Q2: What are the recommended storage conditions for DSPE-PEG-Maleimide?
A2: For long-term stability, DSPE-PEG-Maleimide should be stored as a solid at -20°C under desiccated conditions.[5] Stock solutions are generally not stable for extended periods and it is highly recommended to prepare them fresh immediately before use.[5] If a stock solution must be prepared in advance, it should be in an anhydrous solvent like DMSO or DMF and stored at -20°C for no longer than one month.[6] Avoid frequent freeze-thaw cycles.[5]
Q3: In which solvents should I dissolve DSPE-PEG-Maleimide?
A3: DSPE-PEG-Maleimide is soluble in a variety of solvents. For preparing stock solutions, anhydrous DMSO or DMF are commonly used.[6] It is also soluble in chloroform (B151607) and ethanol, often requiring gentle warming.[7] For aqueous applications, it can be dissolved in hot water or buffered solutions, though its stability in aqueous media is limited.[5]
Q4: What is the optimal pH range for working with DSPE-PEG-Maleimide?
A4: To minimize hydrolysis of the maleimide group, a pH range of 6.5-7.5 is optimal for both conjugation reactions and temporary storage of aqueous solutions.[1][8] Within this range, the maleimide group is sufficiently stable for the duration of most experiments, and the thiol group of cysteine residues is reactive enough for efficient conjugation.[1] Alkaline conditions (pH > 8) should be strictly avoided as they significantly accelerate the rate of hydrolysis.[1][3]
Q5: How can I quantify the amount of active maleimide in my DSPE-PEG-Maleimide stock solution?
A5: The concentration of active maleimide can be determined using several methods. A common technique is an indirect Ellman's assay, where the maleimide solution is reacted with a known excess of a thiol-containing compound (like cysteine or GSH), and the remaining unreacted thiols are then quantified using Ellman's reagent (DTNB).[3] Alternatively, spectrophotometric methods that measure the absorbance of the maleimide group around 302 nm can be used, though this method is less sensitive.[9][10] HPLC-based methods can also be employed for more precise quantification and to separate the active maleimide from its hydrolysis byproducts.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group. | Prepare DSPE-PEG-Maleimide stock solution fresh before each experiment. Ensure the pH of all buffers is maintained between 6.5 and 7.5. Avoid high temperatures during incubation steps. |
| Oxidation of thiol groups on the protein/peptide. | Degas all buffers to remove dissolved oxygen.[13] Add a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[13] Reduce disulfide bonds in your protein/peptide using a reducing agent like TCEP immediately before conjugation. TCEP is preferred as it does not need to be removed prior to the reaction.[13] | |
| Incorrect buffer composition. | Do not use buffers containing thiols (e.g., DTT or 2-mercaptoethanol) in your conjugation reaction, as they will compete with your target molecule for the maleimide. | |
| Inconsistent results between experiments | Variability in the age and storage of the DSPE-PEG-Maleimide stock solution. | Always prepare fresh stock solutions for each experiment. If using a previously prepared stock, consider requantifying the active maleimide concentration before use. |
| Frequent freeze-thaw cycles of the stock solution. | Aliquot the DSPE-PEG-Maleimide solid into single-use vials before storage at -20°C to avoid repeated warming and cooling of the entire batch. | |
| Precipitation of DSPE-PEG-Maleimide in aqueous buffer | Low solubility at the working concentration. | Gentle warming or sonication can aid in dissolution. Alternatively, prepare a concentrated stock in an organic solvent like DMSO and add it to the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your downstream application. |
Quantitative Data on DSPE-PEG-Maleimide Stability
The stability of the maleimide group is critically dependent on pH and temperature. The following tables summarize available quantitative data on the hydrolysis of maleimide under various conditions.
Table 1: Effect of pH on the Stability of DSPE-PEG2000-Maleimide in PBS at Room Temperature
| Time | Remaining Maleimide Activity at pH 7.0 | Remaining Maleimide Activity at pH 9.5 |
| 0 hours | 100% | 100% |
| 5 hours | ~100% | 18 ± 0.8%[3] |
| 24 hours | 100 ± 0.6%[3] | 26 ± 4.5%[3] |
Table 2: Effect of Temperature on the Stability of Maleimide-Functionalized Nanoparticles
| Storage Temperature | Estimated Half-life of Maleimide |
| 4°C | 32 days[1] |
| 20°C | 11 days[1] |
Note: Data in Table 2 is for a maleimide-functionalized nanoparticle system and may not be directly transferable to DSPE-PEG-Maleimide in solution, but it illustrates the significant impact of temperature on stability.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Maleimide Stock Solution
-
Pre-weighing: To avoid introducing moisture to the entire container, allow the DSPE-PEG-Maleimide vial to equilibrate to room temperature before opening.
-
Weighing: In a fume hood, weigh the desired amount of DSPE-PEG-Maleimide powder into a clean, dry glass vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution briefly until the solid is completely dissolved.
-
Usage and Storage: Use the solution immediately. For short-term storage, blanket the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C for up to one month.[6]
Protocol 2: Quantification of Active Maleimide using an Indirect Ellman's Assay
This protocol is adapted from the principle of reacting maleimides with an excess of a known thiol, and then quantifying the remaining thiol.
-
Prepare Solutions:
-
Phosphate (B84403) Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0.
-
Cysteine Solution: Prepare a 1 mM solution of L-cysteine in the phosphate buffer.
-
DSPE-PEG-Maleimide Solution: Prepare a solution of your DSPE-PEG-Maleimide in the phosphate buffer at an approximate concentration of 0.5 mM.
-
Ellman's Reagent (DTNB): Prepare a 4 mg/mL solution of DTNB in 0.1 M sodium phosphate buffer, pH 8.0.
-
-
Reaction:
-
In a microcentrifuge tube, mix 100 µL of the DSPE-PEG-Maleimide solution with 100 µL of the 1 mM cysteine solution (this provides a 2-fold molar excess of cysteine).
-
As a control, mix 100 µL of the phosphate buffer with 100 µL of the 1 mM cysteine solution.
-
Incubate both tubes at room temperature for 30 minutes to allow the maleimide-thiol reaction to complete.[3]
-
-
Quantification:
-
In a 96-well plate, add 50 µL of the reaction mixture (from both the sample and control tubes) to separate wells.
-
Add 100 µL of the DTNB solution to each well.
-
Allow the color to develop for 5-10 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Calculation:
-
Calculate the concentration of unreacted cysteine in your sample using the absorbance of the control (which represents the initial amount of cysteine) and a standard curve if necessary.
-
The amount of active maleimide is the initial amount of cysteine minus the amount of unreacted cysteine in your sample.
-
Visualizations
Caption: Hydrolysis of DSPE-PEG-Maleimide to its inactive form.
References
- 1. kinampark.com [kinampark.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. encapsula.com [encapsula.com]
- 5. nanocs.net [nanocs.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rndsystems.com [rndsystems.com]
- 8. DSPE-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]
- 9. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 10. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
avoiding non-specific binding in DSPE-PEG-Maleimide conjugations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid non-specific binding in DSPE-PEG-Maleimide conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
A1: The optimal pH range for the reaction between maleimides and thiols is 6.5-7.5.[1] Within this range, the reaction is highly selective for thiol groups over other nucleophiles like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
Q2: What are the primary causes of low conjugation efficiency?
A2: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the maleimide (B117702) group: Maleimide is susceptible to hydrolysis, especially at pH values above 7.5, which opens the maleimide ring and renders it unreactive towards thiols.[1][3][4]
-
Oxidation of thiols: The thiol groups on your peptide or protein can oxidize to form disulfide bonds, which are unreactive with maleimides.
-
Suboptimal pH: A pH below 6.5 will slow down the reaction rate significantly.[5]
-
Incorrect stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10-20 fold molar excess of maleimide is a common starting point.[5]
-
Steric hindrance: The conjugation site on your molecule of interest may be sterically hindered, preventing efficient reaction with the maleimide group on the DSPE-PEG.
Q3: How can I prevent hydrolysis of DSPE-PEG-Maleimide?
A3: To minimize hydrolysis of the maleimide group, it is crucial to maintain the pH of the reaction buffer between 6.5 and 7.5.[1] DSPE-PEG-Maleimide should be stored in a dry, cool place and dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[5][6] Long-term storage of aqueous solutions is not recommended.[5]
Q4: What are the main side reactions in DSPE-PEG-Maleimide conjugations and how can I avoid them?
A4: The primary side reactions include:
-
Reaction with amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific conjugation. To avoid this, maintain the pH between 6.5 and 7.5.[5]
-
Hydrolysis of the DSPE ester bonds: The ester bonds in the DSPE anchor can hydrolyze under acidic or basic conditions, especially with prolonged exposure to water and heat.[7] It is recommended to use a neutral pH buffer (around 7.4) to maintain the stability of the ester bonds.[7]
-
Retro-Michael reaction: The formed thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to the dissociation of the conjugate. This can be minimized by inducing hydrolysis of the succinimide (B58015) ring after conjugation by a short incubation at a slightly alkaline pH (e.g., pH 9.0).[1][5]
Q5: Should I perform the conjugation before or after liposome (B1194612) formation?
A5: Both pre-conjugation (conjugating the ligand to DSPE-PEG-Maleimide before incorporating it into the liposome) and post-conjugation (conjugating the ligand to pre-formed liposomes containing DSPE-PEG-Maleimide) are viable methods. The choice depends on the stability of your ligand and the desired orientation on the liposome surface. Post-conjugation is often preferred as it can lead to a higher retention of active maleimide groups.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation | Maleimide hydrolysis | Maintain pH between 6.5-7.5. Prepare maleimide solutions fresh in anhydrous solvent (DMSO/DMF). |
| Thiol oxidation | Reduce disulfide bonds with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature before conjugation.[1] | |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Incorrect stoichiometry | Increase the molar excess of the maleimide linker. Start with a 10-20 fold molar excess.[5] | |
| Non-specific binding | Reaction with amines | Maintain the reaction pH strictly between 6.5-7.5. |
| Hydrophobic interactions | Include non-ionic surfactants (e.g., Tween 20) in washing buffers. | |
| Unreacted maleimides | Quench excess maleimides with a small molecule thiol like cysteine or β-mercaptoethanol after the conjugation reaction.[9] | |
| Liposome aggregation | Cross-linking by multivalent ligands | Optimize the molar ratio of ligand to DSPE-PEG-Maleimide. |
| Unquenched maleimides | Ensure complete quenching of unreacted maleimides on the liposome surface. | |
| Loss of conjugated payload | Retro-Michael reaction (thiol exchange) | After conjugation, induce hydrolysis of the thiosuccinimide ring by incubating at pH 8.5-9.0 to form a more stable succinamic acid thioether.[1] |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[2] |
Table 2: Stability of DSPE-PEG-Maleimide
| Condition | Observation | Recommendation |
| Storage at 4°C for 7 days | ~10% decrease in maleimide reactivity[2][10] | For optimal reactivity, use freshly prepared maleimide-functionalized nanoparticles. |
| Storage at 20°C for 7 days | ~40% decrease in maleimide reactivity[2][10] | Avoid storing maleimide-functionalized nanoparticles at room temperature for extended periods. |
| pH 7.0 for 24 hours | 100% active maleimide groups remaining[3] | Neutral pH is ideal for maintaining maleimide stability in solution. |
| pH 9.5 for 5 hours | Activity decreased to 18%[3] | Alkaline conditions lead to rapid hydrolysis of the maleimide group. |
| pH 9.5 for 24 hours | Activity decreased to 26%[3] | Avoid alkaline pH during conjugation and storage. |
Table 3: Stability of DSPE Ester Bonds
| Condition | Observation | Recommendation |
| Unbuffered, ultrapure water (72h at RT) | Hydrolysis of both ester bonds detected[7] | Avoid using unbuffered water for prolonged incubations. |
| Water + 0.1% formic acid (pH 2.7) at 60°C (30 min) | Hydrolysis detected[7] | Avoid acidic pH and high temperatures during purification. |
| pH 7.4 PBS buffer (up to 2h at RT or 60°C) | No detectable hydrolysis[7] | Use neutral buffered solutions to maintain the integrity of the DSPE anchor. |
Experimental Protocols
Protocol 1: General DSPE-PEG-Maleimide Conjugation to a Thiol-Containing Peptide
-
Preparation of the Thiol-Containing Peptide:
-
Dissolve the peptide in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.4.
-
If the peptide contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate for 20-30 minutes at room temperature.[1]
-
-
Preparation of DSPE-PEG-Maleimide Solution:
-
Immediately before use, dissolve the DSPE-PEG-Maleimide in a minimal amount of anhydrous DMSO or DMF.[5]
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-Maleimide solution to the peptide solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[5]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM to react with any excess maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted peptide, DSPE-PEG-Maleimide, and quenching agent.
-
Protocol 2: Post-Conjugation to Pre-formed Liposomes
-
Preparation of Maleimide-Functionalized Liposomes:
-
Prepare liposomes using your standard protocol, including DSPE-PEG-Maleimide in the lipid composition (typically 1-5 mol%).
-
-
Preparation of Thiol-Containing Ligand:
-
Prepare your thiol-containing protein or peptide as described in Protocol 1, Step 1.
-
-
Conjugation Reaction:
-
Add the prepared ligand solution to the liposome suspension.
-
Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quenching Unreacted Maleimides:
-
Add a quenching agent like cysteine or β-mercaptoethanol to the liposome suspension.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted ligand and quenching agent by size exclusion chromatography or dialysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. encapsula.com [encapsula.com]
- 5. benchchem.com [benchchem.com]
- 6. nanocs.net [nanocs.net]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for DSPE-PEG-Maleimide conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DSPE-PEG-Maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .[1][2][3][4] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups.[1][4]
-
Below pH 6.5: The reaction rate significantly slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1][2]
-
Above pH 7.5: The maleimide (B117702) group becomes increasingly susceptible to hydrolysis (opening of the ring structure), rendering it inactive.[3][4] Additionally, the potential for side reactions with primary amines (e.g., lysine (B10760008) residues) increases.[1][2][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3][4]
Q2: What are the recommended incubation time and temperature for the conjugation?
The ideal incubation time and temperature are interdependent and depend on the specific reactants. Reactions can be performed at room temperature for faster kinetics or at 4°C to minimize degradation of sensitive molecules.[2]
-
Room Temperature (20-25°C): Typically requires 30 minutes to 4 hours for completion.[2][3][5] Some protocols for specific peptides or nanoparticles have reported efficient conjugation in as little as 30 minutes.[6]
-
4°C: Requires longer incubation periods, often overnight (8-16 hours), to achieve high conjugation efficiency.[2][5][7] This is often recommended for sensitive proteins.[2]
-
37°C: In specific cases, such as cell surface conjugation, reactions have been achieved within 30 minutes.[8]
Q3: What is the optimal molar ratio of DSPE-PEG-Maleimide to the thiol-containing molecule?
A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[2] However, the optimal ratio depends on the size and nature of the molecule being conjugated.
-
General Starting Point: A 10- to 20-fold molar excess of DSPE-PEG-Maleimide is a common starting point for proteins and antibodies.[1][2][3][5]
-
Peptides and Small Molecules: For smaller molecules like the cRGDfK peptide, a 2:1 maleimide-to-thiol ratio was found to be optimal.[1][6]
-
Larger Proteins (e.g., Nanobodies): For larger molecules where steric hindrance can be a factor, a higher ratio may be needed. A 5:1 ratio was optimal for an 11A4 nanobody.[1][6]
It is highly recommended to perform optimization experiments with varying molar ratios to determine the best condition for your specific application.
Data Summary Tables
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[2] |
Table 2: Recommended Incubation Conditions
| Temperature | Typical Incubation Time | Notes |
| Room Temp (20-25°C) | 30 minutes - 4 hours[2][5] | Faster reaction kinetics. A good starting point for most applications. |
| 4°C | Overnight (8-16 hours)[2][5] | Slower reaction rate. Recommended for sensitive proteins to minimize degradation. |
Table 3: Starting Molar Ratios (Maleimide:Thiol)
| Molecule Type | Recommended Starting Molar Ratio | Reference |
| General Proteins/Antibodies | 10:1 to 20:1 | [1][2] |
| Small Peptides (e.g., cRGDfK) | 2:1 | [1][6] |
| Nanobodies | 5:1 | [1][6] |
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Q: My conjugation yield is very low. What are the potential causes and how can I fix it?
A: Low conjugation efficiency can stem from several factors related to the stability and reactivity of both the maleimide and thiol groups.
-
Potential Cause 1: Maleimide Hydrolysis. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5 or during prolonged storage in aqueous solutions.[1][3][4] Once hydrolyzed, it can no longer react with thiols.[4]
-
Solution: Prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use.[4] If storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1] For long-term storage, keep the reagent as a dry solid at -20°C.[5][9] Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity.[1][6][10]
-
-
Potential Cause 2: Thiol Oxidation. Free thiol (sulfhydryl) groups can readily oxidize to form disulfide bonds (R-S-S-R), which are unreactive with maleimides.[1] This process is often catalyzed by the presence of divalent metal ions.[1]
-
Solution:
-
Reduce Disulfide Bonds: If your protein or peptide contains existing disulfide bonds, they must be reduced prior to conjugation using an agent like TCEP or DTT.[1][11]
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen.[1] Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.[1] Work with solutions on ice when possible to slow oxidation.[1]
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The pH, molar ratio, or incubation time/temperature may not be optimal for your specific molecules.
Issue 2: Poor Reproducibility or Product Instability
Q: I'm seeing batch-to-batch variability, or my final conjugate seems to be unstable. Why is this happening?
A: This can be due to inconsistent preparation or the inherent reversibility of the maleimide-thiol bond under certain conditions.
-
Potential Cause 1: Inconsistent Thiol Availability. The number of free, reactive thiols on your protein or peptide may vary between batches if reduction is incomplete or re-oxidation occurs.
-
Solution: Quantify the number of free thiols before each conjugation reaction using Ellman's reagent (DTNB).[1] This will ensure you are using a consistent amount of reactive material.
-
-
Potential Cause 2: Retro-Michael Reaction. While generally stable, the thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione (B108866) in a cellular environment), leading to the exchange of the conjugated molecule.[12][13]
-
Solution: For applications requiring very high stability, a "transcyclization" can be performed. If the thiol is on an N-terminal cysteine, extended incubation (e.g., 24 hours) can lead to a spontaneous cyclization reaction that forms a more stable thiazine-succinimide product, which is highly resistant to thiol exchange.[13]
-
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is for reducing disulfide bonds in a protein to generate free thiols for conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide.[1][11]
-
Prepare Protein Solution: Dissolve the protein to be conjugated in a degassed reaction buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[11] A typical protein concentration is 1-10 mg/mL.
-
Add TCEP: Prepare a fresh stock solution of TCEP (Tris(2-carboxyethyl)phosphine). Add TCEP to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]
-
Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[1]
Protocol 2: General DSPE-PEG-Maleimide Conjugation
This protocol provides a general procedure for conjugating a thiol-containing molecule to DSPE-PEG-Maleimide.
-
Prepare Reagents:
-
Thiol-containing Molecule: Prepare your reduced protein or peptide in a degassed conjugation buffer (pH 6.5-7.5) as described in Protocol 1.[1]
-
DSPE-PEG-Maleimide: Immediately before use, dissolve the DSPE-PEG-Maleimide powder in a minimal amount of an anhydrous organic solvent like DMSO or DMF, and then dilute into the aqueous reaction buffer.[1]
-
-
Initiate Conjugation: Add the DSPE-PEG-Maleimide solution to the reduced protein/peptide solution to achieve the desired molar ratio (a 10-20 fold excess is a common starting point).[1][2] Add the maleimide solution dropwise while gently stirring.[2]
-
Incubate: Incubate the reaction mixture, protected from light, at room temperature for 2-4 hours or at 4°C overnight.[5] Gentle mixing can be applied during this time.[1]
-
Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to the mixture.[1]
-
Purify Conjugate: Remove unreacted DSPE-PEG-Maleimide and quenching reagents. The purification method depends on the conjugate's properties.
Visualizations
Caption: Chemical pathway of maleimide-thiol conjugation.
Caption: General experimental workflow for conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanocs.net [nanocs.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quantifying Maleimide Reactivity on DSPE-PEG Liposomes
For Researchers, Scientists, and Drug Development Professionals
The functionalization of liposomes with maleimide (B117702) groups is a cornerstone of modern drug delivery systems, enabling the covalent attachment of targeting ligands, antibodies, and other biomolecules through thiol-specific chemistry. However, the success of these conjugation strategies hinges on the accurate quantification of reactive maleimide groups on the liposomal surface. This guide provides a comparative overview of common methods for quantifying maleimide reactivity on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) liposomes, supported by experimental data and detailed protocols.
Comparison of Quantification Methods
The choice of quantification method can be influenced by factors such as the liposome (B1194612) preparation technique and the desired sensitivity. The "pre-insertion" method, where DSPE-PEG-Maleimide is included during liposome formation, and the "post-insertion" method, where it is incorporated into pre-formed liposomes, can yield different levels of active maleimide groups.[1][2]
Below is a summary of quantitative data from studies utilizing different methods to assess maleimide activity.
| Liposome Preparation Method | Quantification Assay | Active Maleimide Groups (%) | Key Findings |
| Pre-insertion | Indirect Ellman's Assay | 63% (before purification), 32% (after purification) | A significant loss of maleimide activity was observed during the purification process.[1][2][3] |
| Post-insertion | Indirect Ellman's Assay | 76% | This method demonstrated a higher retention of maleimide activity compared to the pre-insertion method.[1][2][3] |
| Not Specified | Reverse-Ellman's Test | Not specified in % | Used to quantify maleimide moiety by analyzing residual thiols of glutathione (B108866) after interaction with liposomes.[4] |
| Not Specified | Fluorescent Maleimide Quantification Kit | Nearly 100% conjugation efficiency reported for other nanoparticles. | Provides a sensitive alternative to colorimetric assays.[5] |
Experimental Workflows and Protocols
Visualizing the Quantification Workflow
The following diagram illustrates a typical experimental workflow for quantifying maleimide reactivity on DSPE-PEG liposomes using the widely adopted indirect Ellman's assay.
Detailed Experimental Protocol: Indirect Ellman's Assay
This protocol is adapted from established methods for quantifying maleimide groups on liposomes and other nanoparticles.[1][3][5][6]
Materials:
-
DSPE-PEG-Maleimide functionalized liposomes
-
L-cysteine hydrochloride
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Phosphate Buffered Saline (PBS), pH 7.0-7.5
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in PBS.
-
Prepare the Ellman's Reagent solution by dissolving DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
-
Reaction of Maleimide with L-cysteine:
-
Mix a known volume of the maleimide-functionalized liposome suspension with a known excess of the L-cysteine solution. For example, mix 120 µL of liposomes with 30 µL of 0.36 mM L-cysteine.[5]
-
Incubate the mixture at room temperature for a sufficient time to allow the maleimide-thiol reaction to go to completion (e.g., 2 hours with gentle mixing).[5]
-
-
Separation of Liposomes:
-
To ensure that the liposomes do not interfere with the absorbance reading, separate them from the reaction mixture. This can be achieved by centrifugation or using spin filters.
-
-
Quantification of Unreacted Thiols:
-
Take an aliquot of the supernatant from the previous step.
-
Add the Ellman's Reagent solution to the supernatant. A typical ratio is 50 µL of Ellman's reagent to the sample.[6]
-
Incubate the mixture at room temperature for 15 minutes.[6]
-
Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Create a standard curve using known concentrations of L-cysteine reacted with Ellman's Reagent.
-
Determine the concentration of unreacted L-cysteine in the sample from the standard curve.
-
The amount of maleimide is calculated by subtracting the amount of unreacted L-cysteine from the initial amount of L-cysteine added. The stoichiometry of the maleimide-thiol reaction is 1:1.[3]
-
The Chemistry of Maleimide-Thiol Conjugation
The utility of maleimide-functionalized liposomes lies in the specific and efficient reaction of the maleimide group with a thiol (sulfhydryl) group, forming a stable thioether bond. This reaction is a Michael-type addition and is highly chemoselective under mild conditions, typically at a pH range of 6.5-7.5.[3][7]
Visualizing the Reaction
The following diagram illustrates the chemical reaction between a maleimide group on a DSPE-PEG chain and a thiol-containing molecule.
Alternative Quantification Approaches
While the indirect Ellman's assay is prevalent, other methods offer alternatives for quantifying maleimide reactivity:
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled thiol-containing molecules or specific fluorescent probes that react with maleimides.[5][8] They can offer higher sensitivity compared to colorimetric methods. Commercially available kits provide a streamlined workflow for this type of quantification.[5]
-
Nuclear Magnetic Resonance (NMR): For certain nanoparticle systems, NMR has been used to quantify surface functional groups and can be a powerful, albeit less accessible, tool for characterizing maleimide functionalization.[9]
Factors Influencing Maleimide Reactivity
Several factors can impact the reactivity and stability of maleimide groups on liposomes:
-
pH: Maleimide groups are prone to hydrolysis, especially at pH values above 7.5, which converts the reactive maleimide to an unreactive maleic acid.[1][2] Therefore, conjugation reactions are typically performed at a neutral or slightly acidic pH.
-
Liposome Preparation Method: As highlighted in the data table, the method of incorporating DSPE-PEG-Maleimide into the liposome can significantly affect the number of active maleimide groups available for conjugation.[1][2][3]
-
Storage Conditions: To preserve reactivity, maleimide-functionalized liposomes should be stored under appropriate conditions, typically refrigerated and protected from light, to minimize hydrolysis and degradation.
Conclusion
Accurate quantification of maleimide reactivity on DSPE-PEG liposomes is critical for the successful development of targeted drug delivery systems. The indirect Ellman's assay is a robust and widely used method, providing reliable quantification. However, researchers should consider the potential impact of the liposome preparation method and pH on maleimide stability. For applications requiring higher sensitivity, fluorescence-based assays present a valuable alternative. By carefully selecting and executing the appropriate quantification method, researchers can ensure the quality and efficacy of their liposomal formulations.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encapsula.com [encapsula.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of DSPE-PEG-Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) to thiol-containing molecules such as peptides, proteins, and other ligands is a critical step in the development of targeted drug delivery systems, including liposomal and nanoparticle formulations. The maleimide (B117702) group allows for specific and efficient covalent bond formation with sulfhydryl groups. Validating the success of this conjugation reaction is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation of DSPE-PEG-Maleimide conjugation, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Conjugation Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for monitoring the progress of the DSPE-PEG-Maleimide conjugation reaction and for the purification of the resulting conjugate.[1] Its popularity stems from its ability to separate the unreacted starting materials from the final conjugate based on differences in their hydrophobicity.
Key Advantages of HPLC:
-
Quantitative Analysis: HPLC provides accurate and precise quantification of the starting materials and the final product, allowing for the determination of conjugation efficiency.[2]
-
High Resolution: It can effectively separate the DSPE-PEG-Maleimide, the thiol-containing molecule, and the final conjugate.
-
Versatility: A wide range of detectors can be coupled with HPLC, including UV-Vis, Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD), to detect molecules with and without chromophores.[3]
Common HPLC Conditions:
-
Stationary Phase: C18 columns are the most common choice for the separation of these amphiphilic molecules.
-
Mobile Phase: A gradient of water and an organic solvent, typically acetonitrile (B52724) or methanol, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is generally used.[2]
Comparison of Analytical Techniques
While HPLC is a powerful tool, a multi-faceted approach employing other analytical techniques provides a more complete validation of the conjugation. The following table compares HPLC with Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
| Technique | Principle | Information Provided | Throughput | Cost (Equipment) | Sensitivity | Quantitative? |
| HPLC | Differential partitioning between a stationary and mobile phase based on hydrophobicity. | Purity, quantification of reactants and product, reaction kinetics. | Medium to High | Moderate to High[4] | High (ng range)[5][6] | Yes |
| NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation of the conjugate, disappearance of reactant signals. | Low | High | Low (µg-mg range)[7][8] | Yes (qNMR)[9] |
| MS (MALDI-TOF, LC-MS) | Mass-to-charge ratio of ionized molecules. | Molecular weight confirmation of the conjugate and reactants.[10] | High | High[4] | Very High (pg-fg range) | Semi-quantitative to Yes |
| TLC | Differential migration on a solid support based on polarity. | Qualitative monitoring of reaction progress. | High | Low | Low to Moderate | No |
| SDS-PAGE | Electrophoretic mobility based on molecular weight. | Qualitative assessment of conjugation to proteins/peptides. | High | Low | Moderate | No |
Experimental Protocols
DSPE-PEG-Maleimide Conjugation Reaction
Objective: To conjugate a thiol-containing peptide to DSPE-PEG-Maleimide.
Materials:
-
DSPE-PEG-Maleimide
-
Thiol-containing peptide
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF) (optional, for solubility)
Procedure:
-
Dissolve the DSPE-PEG-Maleimide in PBS (and a minimal amount of DMF if necessary for solubility) to a final concentration of 10 mg/mL.
-
Dissolve the thiol-containing peptide in PBS to a final concentration of 2 mg/mL.
-
Add the DSPE-PEG-Maleimide solution to the peptide solution at a 2:1 molar excess of maleimide to thiol.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
HPLC Validation
Objective: To separate and quantify the unreacted peptide, unreacted DSPE-PEG-Maleimide, and the DSPE-PEG-Peptide conjugate.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 220 nm (for peptide) and ELSD or CAD (for all components)
-
Injection Volume: 20 µL
Procedure:
-
Dilute a small aliquot of the reaction mixture 1:10 in the initial mobile phase conditions.
-
Inject the diluted sample onto the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the unreacted peptide, DSPE-PEG-Maleimide, and the conjugate. The conjugate will typically elute at a later retention time than the peptide and may be broader than the peptide peak.
NMR Validation
Objective: To confirm the formation of the thioether bond by observing the disappearance of the maleimide protons.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher
-
Solvent: Deuterated Chloroform (CDCl3) or Deuterated Methanol (CD3OD)
-
Procedure:
-
Lyophilize a small aliquot of the reaction mixture to remove aqueous solvents.
-
Dissolve the dried sample in the appropriate deuterated solvent.
-
Acquire a 1H NMR spectrum.
-
Analyze the spectrum for the disappearance of the characteristic maleimide proton signals, which typically appear as a singlet around δ 6.7-6.8 ppm.[7]
-
Mass Spectrometry (MALDI-TOF) Validation
Objective: To confirm the molecular weight of the DSPE-PEG-Peptide conjugate.
Instrumentation and Conditions:
-
Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF or similar
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)
-
Procedure:
-
Prepare a saturated solution of the matrix in 50% acetonitrile with 0.1% TFA.
-
Mix a small aliquot of the reaction mixture with the matrix solution at a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the peak corresponding to the expected molecular weight of the DSPE-PEG-Peptide conjugate.[10]
-
Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively monitor the progress of the conjugation reaction.
Materials:
-
TLC Plate: Silica gel 60 F254
-
Mobile Phase: Chloroform:Methanol:Water (e.g., 65:25:4 v/v/v)
-
Visualization: Iodine vapor or potassium permanganate (B83412) stain
Procedure:
-
Spot the unreacted DSPE-PEG-Maleimide, the unreacted peptide, and the reaction mixture at different time points onto the TLC plate.
-
Develop the plate in the TLC chamber with the mobile phase.
-
Dry the plate and visualize the spots.
-
The formation of a new spot with a different Rf value from the starting materials indicates the formation of the conjugate.
SDS-PAGE Analysis (for protein/large peptide conjugates)
Objective: To visualize the increase in molecular weight of a protein or large peptide after conjugation.
Procedure:
-
Prepare a 10-15% polyacrylamide gel.
-
Mix the unreacted protein/peptide and the reaction mixture with SDS-PAGE loading buffer.
-
Load the samples onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a similar stain.
-
A shift in the band to a higher molecular weight for the reaction mixture compared to the unreacted protein/peptide indicates successful conjugation.
Visualizing the Workflow and Comparisons
Caption: Workflow for DSPE-PEG-Maleimide conjugation and subsequent validation.
Caption: Comparison of quantitative and qualitative validation techniques.
Conclusion
The validation of DSPE-PEG-Maleimide conjugation is a critical quality control step in the development of targeted drug delivery systems. While RP-HPLC is an indispensable tool for quantitative analysis and purification, a comprehensive validation strategy should incorporate complementary techniques. NMR and Mass Spectrometry provide definitive structural and molecular weight information, respectively. For rapid, qualitative monitoring of the reaction, TLC is a cost-effective and high-throughput option. In the case of protein or large peptide conjugation, SDS-PAGE offers a simple method to visualize the successful conjugation. By employing a combination of these methods, researchers can ensure the identity, purity, and quality of their DSPE-PEG conjugates, leading to more robust and reproducible drug delivery formulations.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. quora.com [quora.com]
- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DSPE-PEG-Maleimide and DSPE-PEG-NHS for Bioconjugation in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the design of targeted drug delivery systems. The successful bioconjugation of targeting ligands, such as antibodies or peptides, to the surface of liposomes or nanoparticles is paramount for efficacy and safety. Among the most common and effective choices for PEGylated phospholipids (B1166683) are DSPE-PEG-Maleimide and DSPE-PEG-NHS. This guide provides a comprehensive comparison of these two widely used reagents, supported by experimental data, to aid in the selection of the optimal linker for your specific application.
At the heart of targeted drug delivery is the ability to selectively direct therapeutic payloads to specific cells or tissues. This is often achieved by decorating the surface of a drug carrier, such as a liposome, with ligands that bind to receptors overexpressed on the target cells. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to polyethylene (B3416737) glycol (PEG) is a common component of these carriers, providing a hydrophilic shield that prolongs circulation time. The addition of a reactive functional group at the distal end of the PEG chain, such as a maleimide (B117702) or an N-hydroxysuccinimide (NHS) ester, allows for the covalent attachment of biomolecules.
DSPE-PEG-Maleimide is a heterobifunctional reagent that provides a thiol-reactive maleimide group for the specific conjugation of molecules containing sulfhydryl groups, such as cysteine residues in proteins and peptides.[1][2] In contrast, DSPE-PEG-NHS features an amine-reactive NHS ester that readily forms stable amide bonds with primary amines, like those found on lysine (B10760008) residues and the N-terminus of proteins.[3][4] The choice between these two linkers depends on several factors, including the available functional groups on the biomolecule, the desired specificity of the conjugation, and the stability of the resulting linkage in the biological environment.
Performance Comparison: DSPE-PEG-Maleimide vs. DSPE-PEG-NHS
The selection of a bioconjugation strategy should be based on a thorough understanding of the reaction chemistry, efficiency, and the stability of the final conjugate. The following table summarizes the key performance characteristics of DSPE-PEG-Maleimide and DSPE-PEG-NHS based on available experimental data.
| Feature | DSPE-PEG-Maleimide | DSPE-PEG-NHS |
| Target Functional Group | Sulfhydryls (Thiols, -SH) | Primary Amines (-NH₂) |
| Reaction Chemistry | Michael Addition | Nucleophilic Acyl Substitution |
| Optimal Reaction pH | 6.5 - 7.5[5] | 7.0 - 9.0[6] |
| Reaction Speed | Fast, often complete within hours[7] | Generally fast, from 30 minutes to a few hours[6][8] |
| Conjugation Efficiency | Can be very high, with reports of >95% for peptide conjugation.[9] A study on hemoglobin conjugation to maleimide-liposomes showed 54% of the protein subunits were conjugated.[7] | Can be variable and is sensitive to hydrolysis of the NHS ester. One study optimizing antibody conjugation to Doxil noted that preventing NHS hydrolysis was key to improving coupling yield.[8] |
| Resulting Bond | Thioether Bond | Amide Bond |
| Bond Stability | The thioether bond can be susceptible to a retro-Michael reaction (thiol exchange) in the presence of other thiols, such as glutathione (B108866) in vivo.[10] However, hydrolysis of the thiosuccinimide ring can lead to a more stable product.[10] | The amide bond is generally considered highly stable under physiological conditions.[11] |
| Specificity | Highly specific for thiols at neutral pH. At pH values above 7.5, reactivity with amines can occur.[5][10] | Reacts with all available primary amines (lysine residues and N-terminus), which can lead to a heterogeneous product with varying conjugation sites and stoichiometries.[12] |
| Key Side Reactions | - Hydrolysis of the maleimide ring, especially at higher pH, rendering it inactive.[10] - Retro-Michael reaction leading to payload exchange.[10] - Reaction with amines at pH > 7.5.[10] | - Hydrolysis of the NHS ester, which increases with pH and renders it inactive for conjugation.[6][8] |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and the steps involved in a typical bioconjugation experiment, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 4. encapsula.com [encapsula.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-Maleimide: A Comparative Guide to MW 5000 vs. MW 2000 in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The choice of polyethylene (B3416737) glycol (PEG) length in DSPE-PEG-Maleimide constructs is a critical parameter in the design of liposomal and nanoparticle drug delivery systems. This guide provides an objective comparison of the two most commonly used molecular weights, 5000 Da and 2000 Da, supported by experimental data to inform formulation decisions. The maleimide (B117702) functional group allows for the covalent conjugation of thiol-containing ligands, such as antibodies or peptides, for targeted drug delivery.[1][2]
Key Performance Indicators: A Tabular Comparison
The selection between DSPE-PEG(2000)-Maleimide and DSPE-PEG(5000)-Maleimide involves a trade-off between key biophysical and pharmacokinetic properties. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Physicochemical Properties of Nanoparticles
The length of the PEG chain directly influences the hydrodynamic diameter and surface charge of nanoparticles. Generally, a longer PEG chain results in a larger and more neutral particle.[3]
| Property | DSPE-PEG(2000)-Maleimide | DSPE-PEG(5000)-Maleimide | Reference |
| Hydrodynamic Diameter (nm) | ~125 | Larger than DSPE-PEG2000 formulations | [3] |
| Polydispersity Index (PDI) | ~0.147 | - | [3] |
| Zeta Potential (mV) | ~ -35 | More neutral than DSPE-PEG2000 formulations | [3] |
| Adsorbed Layer Thickness (nm) | ~1-3 | Thicker layer compared to DSPE-PEG2000 | [4] |
Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.
In Vitro and In Vivo Performance
The PEG chain length significantly impacts drug encapsulation, release kinetics, circulation time, and cellular interactions.
| Parameter | DSPE-PEG(2000)-Maleimide | DSPE-PEG(5000)-Maleimide | Reference |
| Drug Encapsulation Efficiency (%) | High | Generally High | [3] |
| In Vitro Drug Release | Sustained Release | Potentially slower initial release | [3] |
| In Vivo Circulation Half-Life | Prolonged | Potentially longer than DSPE-PEG2000 | [3][5] |
| Cellular Uptake | Generally efficient | Can be reduced compared to DSPE-PEG2000 | [3] |
| Colloidal Stability | Superior colloidal stability | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving DSPE-PEG-Maleimide.
Protocol 1: Liposome Formulation via Thin-Film Hydration
This is a common method for preparing liposomes incorporating DSPE-PEG-Maleimide.[6][7][8]
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG(2000)-Maleimide or DSPE-PEG(5000)-Maleimide
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
Procedure:
-
Lipid Dissolution: Dissolve the lipids, including DSPE-PEG-Maleimide, in the organic solvent in a round-bottom flask. Ensure a homogenous mixture is formed.[7]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[6]
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[7]
-
Hydration: Hydrate the dried lipid film with the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or sonication to form multilamellar vesicles (MLVs).[6][7]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done using a mini-extruder.[7][9]
Protocol 2: Antibody Conjugation to Maleimide-Functionalized Liposomes
This protocol details the covalent attachment of thiol-containing antibodies to the surface of pre-formed liposomes.[1][10]
Materials:
-
Maleimide-functionalized liposomes (from Protocol 1)
-
Antibody or antibody fragment (Fab') with available thiol groups
-
Reducing agent (e.g., TCEP) if antibody needs to be thiolated
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or N-ethylmaleimide)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Thiolation (if necessary): If the antibody does not have free thiol groups, treat it with a reducing agent like TCEP to reduce disulfide bonds in the hinge region, exposing thiol groups.[10]
-
Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated antibody in the reaction buffer. The reaction is typically carried out at room temperature for several hours or overnight with gentle stirring.[1][10] The maleimide group reacts with the thiol group to form a stable thioether bond.[10]
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent to prevent non-specific reactions.[1]
-
Purification: Remove unconjugated antibody and other reactants from the immunoliposomes using size-exclusion chromatography or dialysis.[1]
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Caption: Workflow for preparing antibody-conjugated stealth liposomes.
Caption: The trade-off between circulation time and cellular uptake.
Conclusion
The decision to use DSPE-PEG(2000)-Maleimide versus DSPE-PEG(5000)-Maleimide in a drug delivery formulation is a strategic one that should be guided by the therapeutic goal. DSPE-PEG(2000) often provides a balance of good stability and efficient cellular uptake, making it a suitable choice for many applications.[3] In contrast, DSPE-PEG(5000), with its longer PEG chain, may offer superior steric protection, leading to prolonged circulation times, which could be advantageous for passive targeting to tumors via the enhanced permeability and retention (EPR) effect.[3][11] However, this extended PEG layer might also impede cellular internalization of the nanoparticles.[3] Therefore, the optimal PEG length is application-dependent and should be empirically determined for each specific drug delivery system.
References
- 1. encapsula.com [encapsula.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to DSPE-PEG-Maleimide 5000: Assessing Purity from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This is especially true for functionalized lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000), a critical component in the development of targeted drug delivery systems such as liposomes and lipid nanoparticles. The maleimide (B117702) group allows for the covalent conjugation of thiol-containing ligands, such as antibodies or peptides, to direct nanoparticles to specific cells or tissues. Impurities can significantly impact the efficacy, stability, and safety of the final therapeutic product.
This guide provides a framework for assessing the purity of DSPE-PEG-Maleimide 5000 from various suppliers. It includes a comparison of specifications from several vendors, detailed experimental protocols for purity verification, and a discussion of common impurities and their potential impact.
Supplier Specification Overview
Sourcing high-purity DSPE-PEG-Maleimide 5000 is the first step in ensuring the quality of your research. The following table summarizes the purity and other specifications provided by various suppliers. It is important to note that while most suppliers claim high purity, the methods of determination and the level of detail in the provided documentation can vary.
| Supplier | Catalog Number | Purity Specification | Molecular Weight (Average) | Storage Temperature | Additional Information Provided |
| MedchemExpress | HY-140740 | 99.48%[1] | ~5000 Da | -20°C[2] | COA, HNMR, RP-HPLC data available[1] |
| Creative Biolabs | LDLY-0223-LY67 | >95%[3] | 5937.25 Da | -20°C[3] | |
| Avanti Polar Lipids | 880224 | >99%[4] | 5937.25 Da | -20°C[4] | Certificate of Analysis available |
| Creative Enzymes | PCNZ-004 | >99%[5] | 5937.179 Da | - | |
| BroadPharm | BP-23394 | - | ~5000 Da | -20°C[6] | NMR and SDS available[6] |
| Nanocs | PG2-DSML-5k | >95%[7] | 5000 Da | -20°C[8] |
Note: Purity specifications are as stated by the suppliers and may be determined by different analytical methods. Researchers should always request and critically evaluate the Certificate of Analysis for each specific lot.
Key Experimental Protocols for Purity Assessment
Independent verification of purity is a crucial quality control step. The following are standard analytical techniques used to assess the purity of DSPE-PEG-Maleimide 5000.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components in a sample.[9] For DSPE-PEG-Maleimide 5000, a reverse-phase HPLC (RP-HPLC) method is commonly employed.
Methodology:
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile, often with an additive like formic acid (e.g., 0.1%).[10]
-
Detection: A UV-Vis detector can be used, as the maleimide group has a characteristic UV absorbance.[9] An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used for more universal detection of non-chromophoric impurities.
-
Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. The presence of additional peaks indicates impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of DSPE-PEG-Maleimide and detect impurities.
Methodology:
-
Solvent: A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆.
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the DSPE lipid tails, the PEG linker, and the maleimide group. Specifically, the protons on the maleimide double bond typically appear around 6.7 ppm.[11] The absence or reduced intensity of this peak could indicate hydrolysis of the maleimide ring. By integrating the peak areas, the ratio of the different components of the molecule can be confirmed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can help identify impurities.
Methodology:
-
Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly used.[9][10]
-
Analysis: The mass spectrum of a pure sample will show a distribution of peaks centered around the average molecular weight of the DSPE-PEG-Maleimide 5000 due to the polydispersity of the PEG chain.[10][12] The presence of unexpected peaks could indicate impurities or degradation products. ESI-MS can be coupled with liquid chromatography (LC-MS) to provide mass information for each separated component.[10]
Common Impurities and Their Impact
DSPE-PEG-Maleimide 5000 is susceptible to degradation, primarily through hydrolysis.
-
Hydrolysis of the Maleimide Group: The maleimide ring can open upon exposure to moisture, especially at non-neutral pH, rendering it inactive for conjugation to thiol-containing ligands.[13] This is a critical parameter to assess as it directly impacts the efficiency of bioconjugation.
-
Hydrolysis of the Ester Bonds: The ester linkages in the DSPE anchor can also hydrolyze, leading to the formation of lyso-lipid species.[10] This can affect the self-assembly properties of the lipid and the stability of the resulting nanoparticles.
-
PEG-Related Impurities: The PEG linker itself is not a single molecular weight species but rather a distribution. Variations in the PEG chain length distribution between different suppliers or batches can impact the properties of the final nanoparticle formulation.[14]
The presence of these impurities can lead to reduced targeting efficiency, altered drug release kinetics, and potential immunogenicity.
Experimental and Logical Workflows
To ensure the quality of DSPE-PEG-Maleimide 5000, a systematic workflow should be followed.
Caption: Workflow for assessing DSPE-PEG-Maleimide 5000 purity.
Functional Role in Targeted Drug Delivery
DSPE-PEG-Maleimide serves as a crucial linker to attach targeting ligands to the surface of drug delivery vehicles like liposomes. This facilitates active targeting to diseased cells that overexpress specific receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DSPE-PEG(5000) Maleimide - Creative Biolabs [creative-biolabs.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. biocompare.com [biocompare.com]
- 6. DSPE-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]
- 7. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 8. nanocs.net [nanocs.net]
- 9. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro and In Vivo Stability of DSPE-PEG-Maleimide Liposomes
For Researchers, Scientists, and Drug Development Professionals
The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo stability of liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). Understanding the interplay between laboratory assessments and real-world biological performance is paramount for the rational design of potent and reliable nanomedicines.
Key Stability Considerations: A Tale of Two Environments
The journey of a DSPE-PEG-Maleimide liposome (B1194612) from the benchtop to its target site in the body is fraught with challenges that can compromise its structural integrity and payload retention. While in vitro assays provide essential preliminary data, the complex and dynamic in vivo environment often presents a more formidable test of stability.
In vitro stability primarily assesses the chemical and physical integrity of the liposomes in controlled, simplified environments. Key concerns include:
-
Maleimide (B117702) Reactivity and Hydrolysis: The maleimide group is crucial for conjugating targeting ligands, but its stability is pH-dependent. At neutral to slightly alkaline pH, it is susceptible to hydrolysis, which can diminish its conjugation efficiency.[1] The method of incorporating DSPE-PEG-Maleimide into the liposome (pre-insertion vs. post-insertion) can also significantly impact the percentage of active maleimide groups.[1]
-
Drug Leakage: The ability of the liposome to retain its encapsulated drug over time is a fundamental measure of stability. This is often evaluated in buffers like phosphate-buffered saline (PBS) and in the presence of biological fluids such as serum or plasma.
-
Colloidal Stability: This refers to the ability of liposomes to maintain their size and homogeneity, avoiding aggregation or fusion. Dynamic light scattering (DLS) is a standard technique for monitoring colloidal stability.
In vivo stability encompasses the liposome's ability to withstand the complexities of a living biological system, including:
-
Circulation Half-Life: The duration for which liposomes remain in the bloodstream is a key indicator of their in vivo stability and their potential to reach the target tissue. The PEG component of DSPE-PEG-Maleimide is designed to confer "stealth" properties, prolonging circulation time.
-
Interaction with Blood Components: Upon injection, liposomes are immediately exposed to a myriad of plasma proteins, enzymes, and cells that can lead to destabilization, drug leakage, and clearance by the mononuclear phagocyte system (MPS).
-
Accelerated Blood Clearance (ABC) Phenomenon: Repeated administration of PEGylated liposomes can sometimes lead to a rapid clearance of the second dose, a phenomenon mediated by the production of anti-PEG antibodies.[2]
Quantitative Data Comparison
The following tables summarize representative quantitative data on the stability of DSPE-PEG-Maleimide and similar PEGylated liposomes from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in liposome composition, drug cargo, and experimental conditions.
Table 1: In Vitro Stability Data for DSPE-PEG-Maleimide Liposomes
| Parameter | Condition | Result | Reference Study |
| Maleimide Activity | Pre-insertion method, after preparation | ~63% active maleimide groups | Oswald et al., 2016[1] |
| Pre-insertion method, after purification | ~32% active maleimide groups | Oswald et al., 2016[1] | |
| Post-insertion method | ~76% active maleimide groups | Oswald et al., 2016[1] | |
| DSPE-PEG2000-Mal solution, pH 7.0, 24h | ~100% maleimide activity | Oswald et al., 2016[1] | |
| DSPE-PEG2000-Mal solution, pH 9.5, 24h | ~26% maleimide activity | Oswald et al., 2016[1] | |
| Drug Leakage (Doxorubicin) | In saline at 37°C, 72h | ~65% drug retention | Li et al., 2013[3] |
| Colloidal Stability (Size) | Storage at 4°C for 1 week | No significant change in particle size | Zhang et al., 2022 |
Table 2: In Vivo Stability and Pharmacokinetic Data for PEGylated Liposomes
| Parameter | Liposome Formulation | Animal Model | Result | Reference Study |
| Circulation Half-life | DSPE-PEG2000 Liposomes | Mice | > 24 hours | Maruyama et al., 1992[4] |
| Blood Retention (1st dose) | MAL-PEG-DSPE liposomes | Mice | High blood retention | Ishihara et al., 2021[2] |
| Blood Retention (2nd dose) | MAL-PEG-DSPE liposomes | Mice | Rapidly disappeared from blood | Ishihara et al., 2021[2] |
| Tumor Accumulation | PEGylated liposomes | Tumor-bearing mice | Gradual accumulation, plateau at 48h | Hagtvet et al., 2012[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing stability studies. Below are outlines of key experimental protocols.
In Vitro Drug Leakage Assay (Fluorescence De-quenching)
-
Encapsulation of a Fluorescent Probe: Liposomes are prepared with a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein (CF) or calcein.
-
Purification: Free, unencapsulated dye is removed from the liposome suspension, typically by size exclusion chromatography or dialysis.
-
Incubation: The purified liposomes are incubated in a relevant biological medium (e.g., PBS, 50% fetal bovine serum) at 37°C.
-
Fluorescence Measurement: At various time points, aliquots of the liposome suspension are taken, and the fluorescence intensity is measured.
-
Determination of Maximum Fluorescence: A detergent (e.g., Triton X-100) is added to a sample to completely disrupt the liposomes and release all the encapsulated dye, representing 100% leakage.
-
Calculation of Leakage: The percentage of drug leakage at each time point is calculated based on the increase in fluorescence relative to the maximum fluorescence.
Quantification of Active Maleimide Groups (Ellman's Assay)
-
Reaction with a Thiol: A known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the maleimide-functionalized liposomes.
-
Quantification of Unreacted Thiol: The amount of unreacted thiol is determined by reacting the solution with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be quantified spectrophotometrically.
-
Calculation of Active Maleimide: The amount of active maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.
In Vivo Pharmacokinetics and Biodistribution Study
-
Radiolabeling or Fluorescent Labeling: The liposomes are labeled with a radioactive isotope (e.g., 111In, 125I) or a near-infrared fluorescent dye to enable tracking in vivo.
-
Animal Model: The labeled liposomes are administered to an appropriate animal model, typically mice or rats, via intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Quantification in Blood: The amount of radioactivity or fluorescence in the blood samples is measured to determine the circulation half-life of the liposomes.
-
Biodistribution Analysis: At the end of the study, the animals are euthanized, and major organs and tumors (if applicable) are harvested.
-
Quantification in Tissues: The amount of radioactivity or fluorescence in each tissue is measured to determine the biodistribution profile of the liposomes.
Visualizing Experimental Workflows and Influencing Factors
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the factors influencing the stability of DSPE-PEG-Maleimide liposomes.
References
- 1. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum-stable and long-circulating, PEGylated, pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Polyethylene Glycol (PEG) Lengths for Stealth Liposome Performance
A Guide for Researchers in Drug Delivery
The development of "stealth" liposomes, which are nanoparticles engineered to evade the body's immune system, represents a significant advancement in drug delivery technology. The key to their stealth capability lies in the surface modification with Polyethylene Glycol (PEG), a process known as PEGylation. This hydrophilic polymer creates a protective layer that reduces protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and enhancing accumulation in target tissues like tumors through the Enhanced Permeability and Retention (EPR) effect.[1][2]
However, the efficacy of PEGylation is not uniform; it is critically dependent on the molecular weight (MW) or length of the PEG chain.[3] A longer PEG chain can offer greater steric hindrance but may also impede the liposome's interaction with target cells—a phenomenon often called the "PEG dilemma".[4][5] This guide provides a comparative analysis of different PEG lengths on key performance parameters of stealth liposomes, supported by experimental data, to aid researchers in the rational design of drug delivery systems.
The Influence of PEG Length on Liposome (B1194612) Performance
The choice of PEG length directly impacts the pharmacokinetic and pharmacodynamic profile of a liposomal formulation. Longer PEG chains generally create a thicker hydrophilic shell, which is more effective at preventing opsonization.[6] The conformation of PEG on the liposome surface, described as either a "mushroom" or "brush" regime, is determined by both the chain length and the grafting density.[7][8][9] At low densities, PEG chains adopt a mushroom-like structure; as density increases, they extend into a more protective brush-like conformation, which is often preferred for superior stealth properties.[7][10]
Circulation Half-Life
A primary goal of PEGylation is to extend the time liposomes circulate in the bloodstream. Experimental data consistently show that increasing PEG chain length, typically up to 5000 Da, leads to a significant increase in circulation half-life.
Table 1: Effect of PEG Length on Liposome Circulation Half-Life
| Liposome Formulation | PEG MW (Da) | Circulation Half-Life (t½) | Animal Model | Reference |
|---|---|---|---|---|
| pH-sensitive liposome | 2000 | 160.0 min | Healthy Mice | [4] |
| pH-sensitive liposome | 1000/5000 mix | 125.3 min | Healthy Mice | [4] |
| Non-PEGylated control | 0 | 118.3 min | Healthy Mice | [4] |
| SM/PC/CHOL/DSPE-PEG | 350-750 | ~ half of PEG 2000 | (not specified) | [3] |
| SM/PC/CHOL/DSPE-PEG | 1900 | Log-linear clearance, ~20 h | Mice | [3][11] |
| SM/PC/CHOL/DSPE-PEG | 5000 | Higher blood levels than shorter chains | (not specified) |[3] |
Note: Circulation times are highly dependent on the full lipid composition, particle size, and animal model used.
Biodistribution and Tumor Accumulation
By evading the MPS (primarily in the liver and spleen), stealth liposomes can accumulate more effectively in tumor tissues via the EPR effect. Longer PEG chains enhance this effect by maximizing circulation time.
Table 2: Influence of PEG Length on Biodistribution and Tumor Accumulation
| Formulation (Drug) | PEG MW (Da) | Key Biodistribution Finding | Animal Model | Reference |
|---|---|---|---|---|
| Doxorubicin Liposome | 2000 | Lower blood concentration at 24/48h | (not specified) | [12] |
| Doxorubicin Liposome | 10000 | Increased blood concentration at 24/48h and higher tumor accumulation | (not specified) | [12] |
| Folate-Liposome (Dox) | 2000 | Reduced tumor size | KB tumor-bearing nude mice | [13] |
| Folate-Liposome (Dox) | 5000 | Reduced tumor size | KB tumor-bearing nude mice | [13] |
| Folate-Liposome (Dox) | 10000 | >40% greater reduction in tumor size compared to 2K or 5K | KB tumor-bearing nude mice |[13] |
Drug Release Kinetics
The PEG layer can also influence the rate at which the encapsulated drug is released from the liposome. Longer, denser PEG layers can provide a more significant barrier, slowing drug release.
Table 3: Impact of PEG Length on In Vitro Drug Release
| Formulation (Drug) | PEG MW (Da) | % Drug Released at 8 hours | Conditions | Reference |
|---|---|---|---|---|
| Conventional Liposome (CPT) | 0 | 52.4% | (not specified) | [14][15] |
| Stealth Liposome (CPT) | 2000 | 45.3% | (not specified) | [14][15] |
| Stealth Liposome (CPT) | 5000 | 32.2% | (not specified) |[14][15] |
CPT: Camptothecin
Cellular Uptake
While a long PEG chain is beneficial for evading immune cells, it can also sterically hinder the liposome's interaction with and uptake by target cancer cells. This trade-off is a critical consideration in liposome design. Studies have shown that for certain formulations, non-PEGylated liposomes can exhibit higher cellular uptake and greater antitumor activity compared to their PEGylated counterparts.[5]
Table 4: Cellular Uptake Efficiency with Different PEG Configurations
| Liposome System | PEG MW (Da) | Cellular Uptake Finding | Cell Line | Reference |
|---|---|---|---|---|
| pH-sensitive Liposome (DOX) | 2000 | Lower cellular uptake than non-PEGylated | 4T1 breast tumor | [5] |
| Cholesterol-PEG-Cholesterol | 2000 | Higher uptake | RAW264.7 macrophages | [6] |
| Cholesterol-PEG-Cholesterol | 4000 | Intermediate uptake | RAW264.7 macrophages | [6] |
| Cholesterol-PEG-Cholesterol | 6000 | Lowest uptake (best evasion) | RAW264.7 macrophages | [6] |
| OVA-Nanocarriers | 2000 | Cellular uptake is inversely proportional to PEG grafting density | Bone marrow-derived dendritic cells |[9] |
Experimental Protocols
Reproducible and comparable data rely on standardized experimental protocols. Below are methodologies for key experiments cited in the analysis.
Liposome Preparation and Characterization
A common and robust method for preparing liposomes is the thin-film hydration technique followed by extrusion.
-
Protocol: Thin-Film Hydration and Extrusion
-
Lipid Film Formation: The desired lipids (e.g., HSPC, Cholesterol) and the PEG-lipid conjugate (e.g., DSPE-PEG2000) are dissolved in an organic solvent like chloroform (B151607) in a round-bottom flask.[4]
-
Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin, dry lipid film on the flask's inner surface.
-
Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) at a temperature above the lipid phase transition temperature (Tc).[16] This process, accompanied by agitation, forms multilamellar vesicles (MLVs).
-
Sizing by Extrusion: To achieve a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[16] This process yields small unilamellar vesicles (SUVs) with a low polydispersity index.
-
Purification: Unencapsulated drug is removed by methods such as size exclusion chromatography or dialysis.[16]
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[17]
-
Zeta Potential: Measured to determine the surface charge of the liposomes.[18]
-
Encapsulation Efficiency: Determined by separating free drug from encapsulated drug and quantifying the amount of drug in the liposomes.[15]
-
In Vitro Drug Release Assay
This assay measures the rate of drug leakage from the liposomes in a simulated physiological environment.
-
Protocol: Dialysis Method
-
A known concentration of the drug-loaded liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.
-
The dialysis bag is submerged in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[14][15]
-
The cumulative percentage of drug released is plotted against time.
-
Cellular Uptake Study
This experiment quantifies the internalization of liposomes by target cells.
-
Protocol: Flow Cytometry/Confocal Microscopy
-
Cell Culture: Target cells (e.g., a cancer cell line) are cultured in appropriate media to a suitable confluency.
-
Incubation: The cells are incubated with fluorescently labeled liposomes (e.g., containing a lipid-conjugated fluorophore like Rhodamine-DHPE) for a specific period (e.g., 4 hours).[5]
-
Washing: After incubation, cells are washed thoroughly with cold PBS to remove non-internalized liposomes.
-
Analysis:
-
In Vivo Pharmacokinetics and Biodistribution Study
This study determines the circulation time and organ distribution of liposomes in an animal model.
-
Protocol: Animal Model Study
-
Animal Model: Studies are typically conducted in rodents, such as BALB/c or nude mice (for tumor models).[4][13]
-
Administration: Liposomes, often containing a radiolabel (e.g., 99mTc) or a fluorescent marker, are administered intravenously (e.g., via tail vein injection).[4]
-
Sample Collection: At various time points post-injection, blood samples are collected to determine the concentration of liposomes remaining in circulation.
-
Biodistribution: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, heart, lungs, and tumor, if applicable) are harvested.
-
Quantification: The amount of radioactivity or fluorescence in the blood and each organ is measured, and the results are typically expressed as a percentage of the injected dose (%ID) or %ID per gram of tissue.[19]
-
Visualizing Key Concepts
Conclusion
The selection of an appropriate PEG length is a critical optimization step in the development of stealth liposomes. The experimental evidence strongly supports that longer PEG chains, particularly in the 2000 to 5000 Da range, are superior for prolonging blood circulation, reducing MPS uptake, and enhancing passive tumor accumulation.[3][13][14] However, this benefit comes with a potential drawback of reduced drug release rates and hindered cellular uptake by target cells.[5][15]
The optimal PEG length is therefore not universal but is contingent on the specific therapeutic application. For drugs that act within the tumor microenvironment, maximizing circulation and accumulation with a longer PEG (e.g., 5000 Da) may be ideal. For drugs that require internalization to be effective, a shorter PEG (e.g., 2000 Da) or the incorporation of targeting ligands on longer PEG linkers might be necessary to overcome the steric barrier.[13] Furthermore, formulations using a combination of long and short PEG chains are being explored as a strategy to balance stealth properties with cellular interaction.[4][7] This guide serves as a foundational resource for researchers to make data-driven decisions in the design and optimization of next-generation liposomal drug delivery systems.
References
- 1. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01079D [pubs.rsc.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brush Conformation of Polyethylene Glycol Determines the Stealth Effect of Nanocarriers in the Low Protein Adsorption Regime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. careerchem.com [careerchem.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study [mdpi.com]
- 15. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Physical characterization of liposomal drug formulations using multi-detector asymmetrical-flow field flow fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Superior Targeting Efficiency of DSPE-PEG-Maleimide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to enhance the precision of targeted drug delivery, the choice of conjugation chemistry is paramount. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) conjugates against other common alternatives, supported by experimental data. The evidence underscores the superior efficiency of DSPE-PEG-Maleimide in achieving robust and specific cellular targeting.
DSPE-PEG-Maleimide is a heterobifunctional linker widely employed in the creation of targeted drug delivery systems such as liposomes and micelles.[1][2] Its unique structure, comprising a lipid anchor (DSPE), a stealth polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group, facilitates the stable conjugation of targeting ligands, such as antibodies and peptides, to the surface of nanoparticles.[1][2] This strategic design enhances drug solubility, prolongs circulation half-life, and, most critically, improves target site accumulation.[1] The maleimide group specifically and efficiently reacts with thiol groups on targeting moieties, forming a stable thioether bond.[1][3]
Comparative Performance Analysis
Experimental studies consistently demonstrate the enhanced targeting efficiency of DSPE-PEG-Maleimide conjugates over other linker chemistries and non-targeted formulations. Key performance indicators include cellular uptake, gene silencing efficacy, and in vivo tumor accumulation.
A pivotal study comparing immunoliposomes for siRNA delivery found that those prepared with DSPE-PEG-Maleimide (TLPD-FPM) exhibited significantly greater cellular uptake and approximately three-fold higher gene silencing efficiency in EGFR-overexpressing SMMC-7721 cells compared to those using a DSPE-PEG-COOH linker (TLPD-FPC).[4] At a 500 nM siRNA concentration, TLPD-FPM achieved about 80% silencing efficiency, whereas TLPD-FPC only reached 32%.[4]
Similarly, maleimide-modified liposomes have been shown to be more rapidly internalized into various cancer cell lines—HeLa, HCC1954, and MDA-MB-468—by at least two-fold compared to unmodified liposomes.[5][6] In vivo studies further confirmed the superior anti-tumor effect of doxorubicin-encapsulated maleimide-modified liposomes.[5][6]
The choice of PEG linker length in conjunction with the targeting ligand also plays a crucial role. Systematic optimization has shown that pairing a targeting ligand-conjugated PEG with a shorter methoxy-capped PEG can enhance cellular uptake.[7] For instance, liposomes with an aptide-conjugated PEG2000-DSPE paired with a methoxy-capped PEG1000-DSPE demonstrated the highest uptake in EDB-positive cancer cells and the greatest tumor retardation in vivo.[7]
Quantitative Data Summary
The following tables summarize the quantitative comparison of DSPE-PEG-Maleimide based systems with alternatives.
Table 1: Physicochemical Properties of Liposomes
| Liposome (B1194612) Formulation | Linker Chemistry | Particle Size (nm) | Zeta Potential (mV) | Reference |
| TLPD-FPM | DSPE-PEG-Maleimide | ~200 | Not significantly different from TLPD-FPC | [4] |
| TLPD-FPC | DSPE-PEG-COOH | ~200 | Not significantly different from TLPD-FPM | [4] |
| M-GGLG-liposomes | Maleimide-PEG-Glu2C18 | Not significantly different from GGLG-liposomes | Not significantly different from GGLG-liposomes | [5][6] |
| GGLG-liposomes | PEG-Glu2C18 | Not significantly different from M-GGLG-liposomes | Not significantly different from M-GGLG-liposomes | [5][6] |
| CREKA Micelles | DSPE-PEG(2000)-Maleimide | 7.9 | 36.3 | [8] |
| Non-Targeting Micelles | DSPE-PEG(2000)-Maleimide | 7.8 | -22.5 | [8] |
Table 2: In Vitro Targeting Efficiency
| Formulation | Cell Line | Parameter | Result | Reference |
| TLPD-FPM (siRNA) | SMMC-7721 | Gene Silencing Efficiency (500 nM) | ~80% | [4] |
| TLPD-FPC (siRNA) | SMMC-7721 | Gene Silencing Efficiency (500 nM) | ~32% | [4] |
| M-GGLG-liposomes | HeLa, HCC1954, MDA-MB-468 | Cellular Internalization | ≥2-fold higher than GGLG-liposomes | [5][6] |
| GGLG-liposomes | HeLa, HCC1954, MDA-MB-468 | Cellular Internalization | Baseline | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of key experimental protocols.
Preparation of DSPE-PEG-Maleimide Targeted Liposomes
This protocol describes the formation of liposomes and the subsequent conjugation of a targeting ligand.
-
Lipid Film Hydration: A mixture of lipids, including DSPE-PEG-Maleimide, is dissolved in an organic solvent. The solvent is then evaporated under vacuum to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous buffer containing the therapeutic agent (e.g., siRNA, doxorubicin) to form multilamellar vesicles.
-
Extrusion: The vesicle suspension is repeatedly passed through polycarbonate membranes with defined pore sizes to produce unilamellar liposomes of a specific size.
-
Ligand Conjugation: A thiol-containing targeting ligand (e.g., thiolated antibody fragment or peptide) is added to the liposome suspension. The maleimide groups on the liposome surface react with the thiol groups of the ligand via a Michael addition reaction to form a stable thioether bond.[9][10] The reaction is typically carried out at a neutral pH.
-
Purification: Unconjugated ligands and other reactants are removed by techniques such as size exclusion chromatography or dialysis.
In Vitro Cellular Uptake Assay
This assay quantifies the internalization of fluorescently labeled liposomes into target cells.
-
Cell Culture: Target cells overexpressing the receptor of interest are cultured in appropriate media.
-
Incubation: Fluorescently labeled liposomes (e.g., containing a fluorescent lipid) are added to the cell culture and incubated for a specific period.
-
Washing: Cells are washed to remove non-internalized liposomes.
-
Analysis: Cellular uptake is quantified using flow cytometry or visualized using confocal microscopy.
In Vivo Biodistribution Study
This study evaluates the accumulation of radiolabeled or fluorescently labeled liposomes in different organs and the tumor.
-
Animal Model: Tumor-bearing animal models (e.g., xenograft mice) are used.
-
Injection: Labeled liposomes are administered intravenously.
-
Imaging/Tissue Collection: At various time points, the biodistribution is assessed using in vivo imaging systems or by collecting organs and tumors to measure the amount of label accumulated.
-
Quantification: The results are often expressed as the percentage of injected dose per gram of tissue (%ID/g).
Visualizing the Process
Diagrams illustrating the key processes provide a clearer understanding of the mechanisms and workflows.
Caption: Mechanism of targeted drug delivery.
Caption: Workflow for validation studies.
References
- 1. labinsights.nl [labinsights.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 8. viterbik12.usc.edu [viterbik12.usc.edu]
- 9. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quality Control of DSPE-PEG-Maleimide 5000
For Researchers, Scientists, and Drug Development Professionals
The quality and purity of reagents are paramount in the development of drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (DSPE-PEG-Maleimide 5000) is a critical component in the formulation of targeted lipid nanoparticles (LNPs) and other nanomedicines.[1][2] Its utility lies in the bifunctional nature of the molecule: the DSPE portion anchors into the lipid bilayer of a nanoparticle, while the maleimide (B117702) group at the terminus of the polyethylene (B3416737) glycol (PEG) chain allows for the covalent conjugation of targeting ligands such as peptides and antibodies.[3][4] Ensuring the identity, purity, and reactivity of DSPE-PEG-Maleimide 5000 is crucial for the successful development of effective and safe therapeutics.[5]
This guide provides a comparative overview of the key analytical methods for the quality control of DSPE-PEG-Maleimide 5000. It details the experimental protocols for these methods and presents the data in a clear, comparative format.
Key Quality Control Parameters
The quality control of DSPE-PEG-Maleimide 5000 focuses on several key parameters:
-
Identity and Structure Confirmation: Verifying the correct chemical structure, including the DSPE lipid anchor, the PEG linker, and the maleimide functional group.
-
Purity: Assessing the percentage of the desired product and identifying any impurities. Impurities can include starting materials, byproducts of the synthesis, or degradants.
-
Molecular Weight and Polydispersity: Determining the average molecular weight and the distribution of PEG chain lengths, which is critical for the performance of the final nanoparticle formulation.[5]
-
Functionality of the Maleimide Group: Ensuring the maleimide group is intact and available for conjugation reactions.
To evaluate these parameters, a suite of analytical techniques is employed, with Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) being the most critical.[5][]
Comparison of Analytical Methods
The following table summarizes the primary analytical techniques used for the quality control of DSPE-PEG-Maleimide 5000 and its alternatives.
| Analytical Method | DSPE-PEG-Maleimide 5000 | Alternative: DSPE-PEG-NHS 5000 | Alternative: DSPE-PEG-Amine 5000 |
| ¹H NMR | Confirms presence of maleimide protons (~6.7-6.9 ppm), PEG backbone (~3.6 ppm), and DSPE lipid chains.[7][8][9][10] | Confirms presence of NHS ester protons, PEG backbone, and DSPE lipid chains. | Confirms presence of amine-associated protons, PEG backbone, and DSPE lipid chains. |
| HPLC (RP) | Purity assessment, typically >95%. Retention time is dependent on the overall hydrophobicity.[11] | Purity assessment, typically >95%. Retention time will differ from the maleimide variant. | Purity assessment, typically >95%. Retention time will be different due to the change in the terminal functional group. |
| Mass Spectrometry | Confirms the molecular weight distribution of the PEGylated lipid.[5] | Confirms the molecular weight distribution. | Confirms the molecular weight distribution. |
| Functional Assay | Reaction with a thiol-containing molecule (e.g., cysteine) and monitoring the disappearance of the maleimide peak in ¹H NMR or a shift in HPLC retention time.[8][9] | Reaction with an amine-containing molecule and monitoring by HPLC or MS. | Reaction with an NHS-ester and monitoring by HPLC or MS. |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the identity and purity of DSPE-PEG-Maleimide 5000.[5] It provides structural information by analyzing the chemical environment of the hydrogen atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of DSPE-PEG-Maleimide 5000 in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peak of the maleimide protons at approximately 6.7-6.9 ppm.[7][8][9][10]
-
Observe the large signal from the repeating ethylene (B1197577) glycol units of the PEG chain at around 3.6 ppm.[5]
-
Identify the signals from the fatty acid chains of the DSPE anchor.
-
Integrate the peaks to determine the relative ratios of the different components and to estimate the degree of functionalization.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of DSPE-PEG-Maleimide 5000 by separating it from any impurities. Reversed-phase (RP) HPLC is a common method for this purpose.
[11]Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of DSPE-PEG-Maleimide 5000 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD). [11] * C18 reversed-phase column.
-
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or trifluoroacetic acid.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 40°C.
-
Injection volume: 20 µL.
-
Detection: UV at 210 nm or ELSD.
-
-
Data Analysis:
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC purity analysis of DSPE-PEG-Maleimide 5000.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of DSPE-PEG-Maleimide 5000. Due to the polymeric nature of PEG, a distribution of masses is expected.
[5]Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), with an ESI or MALDI (Matrix-Assisted Laser Desorption/Ionization) source.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis:
-
Observe the distribution of peaks corresponding to the different PEG chain lengths.
-
Confirm that the peak distribution is centered around the expected average molecular weight of 5000 Da for the PEG portion plus the mass of DSPE and the maleimide linker.
-
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for mass spectrometry analysis of DSPE-PEG-Maleimide 5000.
Conclusion
A combination of NMR, HPLC, and Mass Spectrometry provides a comprehensive quality control assessment for DSPE-PEG-Maleimide 5000. These techniques allow for the unambiguous identification, purity determination, and molecular weight confirmation of this critical reagent. For researchers and drug developers, rigorous analytical characterization is a non-negotiable step to ensure the reproducibility of their formulations and the ultimate safety and efficacy of their therapeutic products. T[5]he choice of analytical methodology may be extended to other techniques such as size-exclusion chromatography (SEC) for a more detailed analysis of the polymer distribution. The protocols and workflows provided in this guide offer a robust framework for the quality control of DSPE-PEG-Maleimide 5000 and can be adapted for the analysis of similar PEGylated lipids.
References
- 1. nanocs.net [nanocs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSPE-PEG2000-Maleimide - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pre-Insertion vs. Post-Insertion of DSPE-PEG-Maleimide for Targeted Liposome Formulation
For researchers, scientists, and drug development professionals navigating the complexities of targeted drug delivery, the method of incorporating targeting ligands into liposomes is a critical decision point. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide) is a popular strategy for covalently attaching thiol-containing ligands, such as antibodies or peptides, to the surface of liposomes. The two primary methods for this incorporation are pre-insertion, where the DSPE-PEG-Maleimide is included in the initial lipid mixture, and post-insertion, where it is introduced into pre-formed liposomes. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Key Differences and Performance Metrics
The choice between pre-insertion and post-insertion methodologies can significantly impact the characteristics and performance of the final targeted liposome (B1194612) formulation. The primary distinction lies in the timing of the introduction of the DSPE-PEG-Maleimide conjugate. In the pre-insertion method, the functionalized lipid is part of the initial lipid film, leading to its presence on both the inner and outer leaflets of the liposome bilayer. Conversely, the post-insertion technique involves the incubation of pre-formed liposomes with micelles of DSPE-PEG-Maleimide, resulting in the insertion of the conjugate predominantly into the outer leaflet.
This fundamental difference influences several key parameters, including the availability of the reactive maleimide (B117702) group, the physicochemical properties of the liposomes, and their in vivo behavior.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences observed between liposomes prepared using pre-insertion and post-insertion methods.
| Parameter | Pre-Insertion Method | Post-Insertion Method | Reference |
| Active Maleimide Groups (Initial) | ~63% | ~76% | [1] |
| Active Maleimide Groups (After Purification) | ~32% | Not significantly affected | [1] |
| DSPE-PEG-Maleimide Requirement for Similar Zeta Potential Change | ~2x higher | 1x | [2] |
| DSPE-PEG-Maleimide Orientation | Inner and Outer Leaflet | Primarily Outer Leaflet | [2] |
| Internal Vesicle Space | Potentially reduced | Preserved | [2] |
| Surface Homogeneity | More heterogeneous | More homogeneous | [2] |
| In Vitro Binding and Cytotoxicity | Similar to post-insertion | Similar to pre-insertion | [3] |
| In Vivo Therapeutic Efficacy | Similar to post-insertion | Similar to pre-insertion | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing these techniques. Below are representative protocols for both pre-insertion and post-insertion of DSPE-PEG-Maleimide.
Pre-Insertion Method Protocol
This method involves the inclusion of DSPE-PEG-Maleimide during the initial formation of the liposomes.
-
Lipid Film Hydration:
-
Co-dissolve the desired structural lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in an organic solvent (e.g., chloroform).
-
Remove the organic solvent using a rotary evaporator or a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) or by sonication.
-
-
Purification:
-
Remove un-encapsulated material and non-incorporated lipids by a suitable purification method, such as size exclusion chromatography or dialysis.
-
-
Ligand Conjugation:
-
Incubate the maleimide-functionalized liposomes with the thiol-containing ligand (e.g., thiolated antibody or peptide) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups. The reaction is typically carried out at room temperature for several hours.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups with a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purify the final immunoliposomes to remove unconjugated ligand and quenching agent.
-
Post-Insertion Method Protocol
This technique involves the insertion of DSPE-PEG-Maleimide into already-formed liposomes.
-
Preparation of Pre-formed Liposomes:
-
Prepare liposomes using the desired structural lipids (e.g., DSPC, cholesterol) via the lipid film hydration method followed by size reduction, as described in the pre-insertion protocol. The DSPE-PEG-Maleimide is not included at this stage.
-
-
Preparation of DSPE-PEG-Maleimide Micelles:
-
Incubation and Insertion:
-
Incubate the pre-formed liposomes with the DSPE-PEG-Maleimide micelles. This is typically done at a temperature slightly above the phase transition temperature of the liposome-forming lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to facilitate the insertion of the PEGylated lipid into the liposome bilayer.[4][5]
-
-
Ligand Conjugation:
-
Cool the liposome suspension to room temperature.
-
Add the thiol-containing ligand to the maleimide-functionalized liposomes and incubate under an inert atmosphere.
-
-
Quenching and Final Purification:
-
Quench unreacted maleimide groups and purify the final immunoliposomes as described in the pre-insertion protocol.
-
Mandatory Visualization
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key steps in both the pre-insertion and post-insertion workflows.
Concluding Remarks
The choice between pre-insertion and post-insertion of DSPE-PEG-Maleimide is not trivial and depends on the specific requirements of the drug delivery system.
The pre-insertion method is simpler in terms of the number of steps but suffers from the significant drawback of reduced maleimide activity due to hydrolysis during the liposome formation and purification process.[1] The presence of the PEGylated lipid on the inner leaflet is also an inefficient use of the targeting moiety and may reduce the available volume for drug loading.[2]
The post-insertion method , while involving an additional incubation step, offers superior control over the final product. It ensures that the DSPE-PEG-Maleimide is primarily located on the outer surface of the liposome, maximizing the availability of the maleimide groups for ligand conjugation and preserving the internal aqueous core for drug encapsulation.[2] This leads to a higher percentage of active maleimide groups on the liposome surface, which is critical for efficient targeting.[1] Studies have shown that immunoliposomes prepared via post-insertion exhibit comparable in vitro and in vivo efficacy to those made by conventional pre-insertion methods, highlighting its potential as a more efficient and flexible approach.[3]
For applications where high targeting efficiency and optimal drug loading are paramount, the post-insertion method is the recommended approach. Its ability to preserve the reactive maleimide functionality and ensure optimal orientation of the targeting ligand makes it a more robust and reliable method for the development of advanced, targeted liposomal drug delivery systems.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo comparison of immunoliposomes made by conventional coupling techniques with those made by a new post-insertion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. encapsula.com [encapsula.com]
Safety Operating Guide
Proper Disposal of DSPE-PEG-Maleimide, MW 5000: A Guide for Laboratory Professionals
Researchers and scientists handling DSPE-PEG-Maleimide, MW 5000 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this reagent.
Summary of Safety and Handling Information
While this compound is generally not classified as a hazardous substance, proper handling and disposal are crucial. The following table summarizes key safety and handling information relevant to its disposal.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1][2] |
| Primary Hazards | May cause slight eye irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated. | [3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, common chemical-resistant gloves, and respiratory protection if vapor or gas is inhaled. | [1][3] |
| Spill Containment | Absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a chemical waste container. Do not flush to sewer. | [3] |
| Storage | Store at -20°C in a dry, well-ventilated area. Keep container tightly sealed. | [2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves treating it as chemical waste and consulting with local environmental regulations. Under no circumstances should it be flushed down the sewer.
-
Waste Collection :
-
Collect waste this compound, including any unused or expired material, in a designated and clearly labeled chemical waste container.
-
Ensure the container is suitable for solid waste and is kept closed when not in use.
-
-
Handling Spills :
-
In the event of a spill, ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3]
-
Absorb the spilled material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[3]
-
Carefully sweep up the absorbed material and place it into a designated chemical waste container.
-
Clean the affected area thoroughly.
-
-
Final Disposal :
-
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1]
-
Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and federal regulations.
-
Do not mix with other waste unless explicitly permitted by your EHS department.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of DSPE-PEG-Maleimide, MW 5000: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DSPE-PEG-Maleimide, MW 5000, a critical component in the development of targeted drug delivery systems. Outlined below are the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this reagent.
This compound is a phospholipid-PEG conjugate that combines the hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive maleimide (B117702) group. This structure allows for the creation of long-circulating liposomes and nanoparticles that can be conjugated to thiol-containing molecules such as antibodies or peptides for targeted delivery. While offering significant advantages in research and drug development, the maleimide functional group necessitates careful handling to mitigate potential hazards.
Essential Safety Information
The primary hazard associated with DSPE-PEG-Maleimide is the maleimide group, which is a potent thiol-reactive agent. Direct contact can cause skin and eye irritation, and it may lead to an allergic skin reaction. While a specific Safety Data Sheet (SDS) for the entire conjugate should always be consulted, the hazards of the maleimide component are well-documented.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Irritation/Corrosion | GHS07 | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Damage/Irritation | GHS07 | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. |
| Acute Toxicity (Oral) | GHS06 | H301: Toxic if swallowed. | P264: Wash ... thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling DSPE-PEG-Maleimide from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify Compound: Confirm that the product label matches the order specifications (this compound).
-
Appropriate Storage: Store the compound in a tightly sealed container in a freezer at -20°C, protected from light and moisture.[2][3] The maleimide group is susceptible to hydrolysis, especially at higher pH.[2]
Handling and Preparation of Solutions
-
Work in a Ventilated Area: All handling of the powdered form of DSPE-PEG-Maleimide should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[2]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and tightly fitting safety goggles.[1][2] For tasks with a higher risk of aerosol generation, a face shield may be necessary.
-
Weighing: When weighing the powder, use an analytical balance inside the fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.
-
Dissolving the Compound: DSPE-PEG-Maleimide is soluble in organic solvents such as DMSO and DMF.[3] When preparing solutions, add the solvent to the pre-weighed powder slowly to avoid splashing. If necessary, gentle warming and sonication can aid in dissolution.[3] Prepare fresh solutions immediately before use to minimize degradation.[3]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of DSPE-PEG-Maleimide and any contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Waste Segregation
-
Solid Waste:
-
Unused or expired solid DSPE-PEG-Maleimide should be kept in its original, tightly sealed container.
-
Contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused stock solutions (in DMSO, DMF, etc.) must be collected as hazardous liquid chemical waste.
-
Aqueous solutions containing DSPE-PEG-Maleimide, including reaction buffers and washes, should be collected in a separate, leak-proof, and chemical-resistant container.
-
Waste Labeling and Storage
-
All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
For liquid waste, the solvent used (e.g., DMSO, aqueous buffer) and an approximate concentration should also be indicated on the label.
-
Store all hazardous waste in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory, away from incompatible materials.
Final Disposal
-
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these safety protocols and operational procedures, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
